L-Ornithine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6211-16-1 | |
| Record name | L-Ornithine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50858851 | |
| Record name | L-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |
| Record name | L-Ornithine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Ornithine monochlorohydrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Very slightly soluble (in ethanol) | |
| Record name | L-Ornithine monochlorohydrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3184-13-2 | |
| Record name | Ornithine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine L- monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-2,5-diaminopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Ornithine Hydrochloride in the Urea Cycle: A Technical Guide to the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-Ornithine is a non-proteinogenic amino acid that serves as a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for detoxifying ammonia (B1221849) in mammals.[1] Supplementation with L-Ornithine hydrochloride is a therapeutic strategy aimed at enhancing ureagenesis, particularly in hyperammonemic states such as hepatic encephalopathy (HE).[2][3] This document provides an in-depth examination of the biochemical mechanisms through which L-Ornithine exerts its effects, summarizes key quantitative data from relevant studies, details common experimental protocols for investigation, and presents visual diagrams of the core pathways and experimental workflows.
Core Mechanism of Action
This compound enhances ammonia detoxification through two primary, interconnected mechanisms within the liver mitochondria and cytoplasm. Its administration boosts the concentration of a key substrate, thereby driving the urea cycle forward and promoting the synthesis of glutamine.
Substrate for Ornithine Transcarbamylase (OTC)
The principal role of L-Ornithine is as a direct substrate for Ornithine Transcarbamylase (OTC), a mitochondrial enzyme that catalyzes the second step of the urea cycle.[4][5] Inside the mitochondrial matrix, OTC facilitates the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to L-Ornithine, forming L-Citrulline.[1][4][6]
Reaction: Carbamoyl Phosphate + L-Ornithine → L-Citrulline + Phosphate[5]
By increasing the availability of L-Ornithine, supplementation can directly enhance the rate of this reaction, thereby consuming carbamoyl phosphate and driving the detoxification of ammonia.[1][7] The resulting L-Citrulline is then transported to the cytosol to continue through the subsequent steps of the cycle.[8]
Indirect Activation of Carbamoyl Phosphate Synthetase I (CPS-I)
The first and rate-limiting step of the urea cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS-I).[8][9] CPS-I is dependent on an obligatory allosteric activator, N-acetylglutamate (NAG).[9][10][11]
The synthesis of NAG from acetyl-CoA and glutamate (B1630785) is catalyzed by N-acetylglutamate synthase (NAGS).[11][12] Mammalian NAGS is, in turn, allosterically activated by L-Arginine.[10][13] L-Ornithine is a direct precursor to L-Arginine within the urea cycle itself. By promoting the cycle, L-Ornithine supplementation can lead to increased cytosolic levels of L-Arginine. This L-Arginine can then enter the mitochondria and activate NAGS, leading to higher concentrations of NAG, which subsequently activates CPS-I to fix more ammonia into carbamoyl phosphate.[10][13]
Promotion of Glutamine Synthesis
In addition to its role in the urea cycle, L-Ornithine contributes to ammonia detoxification by serving as a precursor for glutamate and glutamine synthesis.[3][14] This is particularly relevant in extrahepatic tissues like skeletal muscle, which play a significant role in ammonia removal during liver failure.[14] L-Ornithine can be converted to glutamate, which then acts as a substrate for glutamine synthetase to trap ammonia, forming glutamine.[3][15]
Quantitative Data on Efficacy
The efficacy of L-Ornithine, often administered as L-Ornithine L-Aspartate (LOLA), in reducing hyperammonemia and improving clinical outcomes has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of L-Ornithine Supplementation
| Study Population | Intervention | Key Finding | p-value | Reference |
|---|---|---|---|---|
| 17 dogs with hyperammonemic HE | L-Ornithine L-Aspartate (LOLA) | Significant decrease in blood ammonia levels at 24 hours. | < 0.05 | [2] |
| 8 patients with cirrhosis | 40g/day LOLA infusion | Baseline ammonia decreased from 120.4 ± 8.1 to 91.4 ± 10 μg/dL. | < 0.05 | [16] |
| Patients with Grade I or II HE (Meta-analysis) | LOLA vs. Placebo | Significant improvement in HE (Relative Risk: 1.87). | 0.0007 | [17] |
| Healthy volunteers with induced hyperammonemia | LOLA vs. Amino Acid Challenge | LOLA contained the post-challenge increase in capillary ammonia levels. | Significant |[18] |
Table 2: Kinetic Parameters of Key Urea Cycle Enzymes
| Enzyme | Substrate | Apparent Km (in situ, permeabilized mitochondria) | Organism | Reference |
|---|---|---|---|---|
| Ornithine Transcarbamylase (OTC) | Carbamoyl Phosphate | 8 times higher than soluble enzyme | Rat (Liver) | [19] |
| Ornithine Transcarbamylase (OTC) | L-Ornithine | 2 times higher than soluble enzyme | Rat (Liver) | [19] |
| N-Acetylglutamate Synthase (NAGS) | L-Glutamate | 6.3 mM | Neurospora crassa | [20] |
| N-Acetylglutamate Synthase (NAGS) | Acetyl-CoA | 1.6 mM | Neurospora crassa |[20] |
Experimental Protocols
Investigating the mechanism and efficacy of L-Ornithine requires robust analytical methods for quantifying metabolites and measuring enzyme activity.
Protocol: Quantification of Urea Cycle Intermediates by LC-MS/MS
This method allows for the sensitive and specific quantification of L-Ornithine, L-Citrulline, L-Arginine, and other related amino acids in biological matrices.[8][21][22]
-
Sample Preparation:
-
Collect blood in EDTA or heparin tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of a protein precipitation solution (e.g., 80% acetonitrile (B52724) or methanol) containing internal standards (stable isotope-labeled versions of the analytes).
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.[22]
-
-
Chromatographic Separation:
-
Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an amide-based column).[22]
-
Employ a gradient elution with a mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
A typical gradient might run from 85% B to 40% B over 10 minutes to separate the polar analytes.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.[8][21]
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Generate a standard curve using known concentrations of analytes to quantify the concentrations in the unknown samples.
-
Protocol: Assay of Ornithine Transcarbamylase (OTC) Activity
This protocol measures the enzymatic activity of OTC in liver tissue homogenates by quantifying the rate of citrulline formation.[23][24]
-
Tissue Homogenization:
-
Obtain liver tissue via biopsy or from an experimental animal and immediately freeze in liquid nitrogen.[24]
-
Homogenize a known weight of the frozen tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant can be used for the assay, or mitochondria can be further isolated by differential centrifugation.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), a saturating concentration of L-Ornithine (e.g., 10 mM), and the tissue homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding carbamoyl phosphate (e.g., to a final concentration of 5 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid, such as 10% trichloroacetic acid.
-
-
Detection of Citrulline:
-
The amount of citrulline produced can be determined using various methods. A common approach is a colorimetric assay where citrulline reacts with diacetyl monoxime under acidic conditions to produce a colored product measured spectrophotometrically at ~490 nm.
-
Alternatively, the citrulline in the deproteinized reaction mixture can be quantified directly and more specifically using the LC-MS/MS method described above.[23]
-
Enzyme activity is typically expressed as nanomoles of citrulline formed per minute per milligram of protein.
-
Visualization of Pathways and Workflows
Signaling Pathway Diagram
References
- 1. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 2. Hyperammonemic hepatic encephalopathy management through L-ornithin-L-aspartate administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 6. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 10. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. medlink.com [medlink.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sleeprhythm.org [sleeprhythm.org]
- 19. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-acetyl-L-glutamate synthase of Neurospora crassa. Characteristics, localization, regulation, and genetic control. [escholarship.org]
- 21. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Rapid detection of ornithine transcarbamylase activity by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Biological Functions of L-Ornithine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ornithine hydrochloride, the salt form of the non-proteinogenic amino acid L-Ornithine, is a pivotal intermediate in several critical metabolic pathways. Primarily recognized for its central role in the urea (B33335) cycle, it is indispensable for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. Beyond its function in nitrogenous waste disposal, L-Ornithine serves as the essential precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell proliferation, differentiation, and tissue repair. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data from key clinical studies, detailed experimental protocols for its investigation, and visual representations of its associated metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and biochemical significance of L-Ornithine.
Introduction
L-Ornithine is a dibasic, non-essential amino acid, meaning it can be synthesized within the human body.[1] Structurally, it is similar to lysine (B10760008) but with one fewer methylene (B1212753) group in its side chain.[2] While not incorporated into proteins during translation, its free form is crucial for metabolic regulation.[2][3] The hydrochloride salt, L-Ornithine HCl, is a stable and highly water-soluble form frequently used in clinical research and nutritional supplements.[4] Its primary biological significance stems from its roles as a key intermediate in the urea cycle and as the starting molecule for polyamine biosynthesis.[3][5] These functions position L-Ornithine as a critical modulator of ammonia detoxification, cell growth, and tissue regeneration, making it a compound of significant interest in medicine and pharmacology.[6][7]
Core Biological Function 1: The Urea Cycle and Ammonia Detoxification
The most well-established function of L-Ornithine is its catalytic role in the urea cycle, a liver-centric pathway that converts highly toxic ammonia into urea for excretion by the kidneys.[3][4] Ammonia is a primary waste product of protein and amino acid metabolism, and its accumulation (hyperammonemia) is neurotoxic, leading to severe conditions such as hepatic encephalopathy (HE).[2][8]
L-Ornithine acts as a carrier molecule within the cycle. Inside the mitochondria of hepatocytes, L-Ornithine combines with carbamoyl (B1232498) phosphate (B84403) in a reaction catalyzed by ornithine transcarbamylase (OTC) to form citrulline.[2][9] Citrulline is then transported to the cytosol, where it undergoes a series of reactions to eventually produce arginine. The enzyme arginase then cleaves arginine to yield urea and regenerate L-Ornithine, which is transported back into the mitochondria to begin another cycle.[3][9] By facilitating this cycle, L-Ornithine is crucial for maintaining low physiological levels of ammonia.[8]
Quantitative Data: Efficacy in Hepatic Encephalopathy
Supplementation with L-Ornithine, often as L-Ornithine L-Aspartate (LOLA), has been clinically evaluated for its efficacy in reducing hyperammonemia in patients with liver disease.
| Study Type / Reference | Intervention | Key Outcome Measure | Result | p-value |
| Randomized Controlled Trial[10] | 70 patients received LOLA (30 g/day IV for 5 days) + standard care; 70 patients received placebo + standard care. | Improvement in HE grade at Day 5 | 92.5% in LOLA group vs. 66% in placebo group | < 0.001 |
| Randomized Controlled Trial[10] | 70 patients received LOLA (30 g/day IV for 5 days) + standard care; 70 patients received placebo + standard care. | 28-day mortality | 16.4% in LOLA group vs. 41.8% in placebo group | 0.001 |
| Meta-analysis[11] | LOLA vs. Placebo in patients with overt HE (Grade I or II) | Improvement in HE | Relative Risk: 1.87 (95% CI: 1.30 to 2.68) | 0.0007 |
| Clinical Trial (Kircheis, et al. cited in[12]) | LOLA infusion vs. Placebo for 7 days | Decrease in venous ammonia | 17 ± 37 µmol/L decrease in LOLA group vs. 6 ± 32 µmol/L in placebo group | < 0.05 |
Experimental Protocol: Enzymatic Determination of Blood Ammonia
This protocol is based on the glutamate (B1630785) dehydrogenase (GLDH) method, a common and specific enzymatic assay for quantifying ammonia in plasma.[4][5]
Principle: Ammonia reacts with α-ketoglutarate and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) in a reaction catalyzed by GLDH. The oxidation of NADH to NAD+ is directly proportional to the ammonia concentration and is measured by the decrease in absorbance at 340 nm.[4][13]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Refrigerated centrifuge
-
Pre-chilled EDTA or heparinized vacuum tubes
-
Ice bath
-
Ammonia Assay Kit (containing α-ketoglutarate, NADH, GLDH, and assay buffer)
-
Ammonia standard solution
-
Ammonia-free deionized water
-
Micropipettes and tips
Procedure:
-
Sample Collection: Collect venous blood into a pre-chilled EDTA tube, avoiding stasis from a tourniquet.[5][14] Place the sample immediately on ice.
-
Plasma Separation: Within 15 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C.[5][15]
-
Sample Preparation: Immediately transfer the plasma supernatant to a clean, chilled tube. The assay should be performed without delay. If storage is necessary, plasma can be kept tightly sealed for up to 2 hours on ice or at 4°C.[4] Avoid using hemolyzed samples as they can cause positive interference.[5]
-
Assay Reaction:
-
Prepare a working reagent by mixing the assay buffer, α-ketoglutarate, and NADH according to the kit manufacturer's instructions.[4]
-
Pipette the working reagent into cuvettes or a 96-well plate.
-
Add a specific volume of plasma sample or ammonia standard to the reagent.
-
Read the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding the GLDH enzyme solution.
-
Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Read the final absorbance at 340 nm (A2).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A1 - A2) for both the samples and the standards.
-
Generate a standard curve by plotting the ΔA of the standards against their known concentrations.
-
Determine the ammonia concentration in the samples by interpolating their ΔA values on the standard curve. The concentration is typically expressed in µmol/L.[4]
-
Core Biological Function 2: Precursor for Polyamine Biosynthesis
L-Ornithine is the direct and sole precursor for the synthesis of polyamines, a class of aliphatic polycations including putrescine, spermidine, and spermine.[5][14] This conversion is initiated by the enzyme ornithine decarboxylase (ODC), which is the rate-limiting step in polyamine biosynthesis.[9]
ODC catalyzes the decarboxylation of L-Ornithine to form putrescine.[7] Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM).[14] Polyamines are essential molecules that bind to negatively charged macromolecules like DNA, RNA, and proteins. Through these interactions, they play fundamental roles in cell division, differentiation, apoptosis, DNA stabilization, and protein synthesis.[9][16] The requirement for polyamines in cell proliferation links L-Ornithine metabolism to processes such as tissue repair, wound healing, and embryonic development.[16][17]
Quantitative Data: Effect on Skin Composition
Studies in animal models demonstrate that oral administration of L-Ornithine can increase the concentration of polyamines and collagen-constituting amino acids in skin tissue.
| Study Reference | Intervention | Tissue | Analyte | Result (vs. Control) | Time Point |
| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | Putrescine | Significant increase | 120 min |
| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | Spermidine | Significant increase | 120 min |
| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | L-Proline | Significant increase | 30 min |
| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | Glycine | Significant increase | 30 min |
Experimental Protocol: Ornithine Decarboxylase (ODC) Activity Assay
This protocol describes a common radiolabeling method for measuring ODC activity by quantifying the release of ¹⁴CO₂ from a radiolabeled L-Ornithine substrate.[7][18]
Principle: The ODC enzyme specifically removes the carboxyl group from L-Ornithine. By using L-[1-¹⁴C]-Ornithine as the substrate, the activity of the enzyme can be determined by capturing and quantifying the released ¹⁴CO₂ gas.
Materials:
-
Tissue homogenizer
-
Liquid scintillation counter and vials
-
Microcentrifuge tubes
-
Filter paper discs
-
L-[1-¹⁴C]-Ornithine (radiolabeled substrate)
-
Unlabeled L-Ornithine
-
Pyridoxal-5-phosphate (PLP, ODC cofactor)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Reaction stop solution (e.g., 2M Citric Acid or 5M Sulfuric Acid)
-
CO₂ trapping agent (e.g., 0.1 M NaOH or Hyamine hydroxide)
-
Scintillation fluid
Procedure:
-
Enzyme Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cytosolic ODC enzyme. Determine the total protein concentration of the supernatant for normalization.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare an assay mix containing Tris-HCl buffer (pH ~7.5), pyridoxal-5-phosphate (cofactor, ~50 µM), unlabeled L-Ornithine (~100 µM), and DTT (reducing agent, ~1.5 mM).[18]
-
Add a known amount of the enzyme-containing cell/tissue extract (e.g., 100 ng of protein) to the assay mix.[18]
-
-
Initiation of Reaction:
-
Add L-[1-¹⁴C]-Ornithine (e.g., 0.1 µCi) to the tube to start the reaction.[18]
-
Immediately place the open microcentrifuge tube inside a larger, sealed scintillation vial. The vial should contain a piece of filter paper saturated with a CO₂ trapping agent (e.g., 200 µL of 0.1 M NaOH), ensuring the paper does not touch the reaction mix.[18]
-
-
Incubation: Incubate the vials at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction:
-
Quantification:
-
Carefully remove the microcentrifuge tube from the scintillation vial.
-
Add scintillation fluid to the vial containing the filter paper.
-
Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
-
Calculation: Calculate the specific ODC activity based on the DPM, the specific activity of the radiolabeled substrate, the amount of protein used, and the incubation time. Activity is typically expressed as nmol of CO₂ released per minute per mg of protein.[18]
Core Biological Function 3: Modulation of Athletic Performance and Fatigue
This compound is utilized in sports nutrition for its potential to enhance athletic performance and reduce fatigue.[19] The primary proposed mechanism relates to its role in the urea cycle; during intense exercise, protein and amino acid catabolism increases, leading to a spike in ammonia production in muscle tissue.[20] This exercise-induced hyperammonemia is a known contributor to both central and peripheral fatigue. By enhancing the capacity of the urea cycle, L-Ornithine supplementation is thought to promote the detoxification of this excess ammonia, thereby potentially delaying fatigue and improving endurance.[21][22]
Quantitative Data: Effects on Exercise and Fatigue
Clinical studies have investigated the effects of L-Ornithine on performance and metabolic markers, though results can be variable.
| Study Reference | Intervention | Participants | Key Outcome Measure | Result (Ornithine vs. Placebo) | p-value |
| Sugino et al., 2008[19] | 2 g/day for 7 days, 6 g on day 8 | 17 healthy volunteers | Subjective feeling of fatigue (VAS) | Significantly attenuated | < 0.01 |
| Sugino et al., 2008[19] | 2 g/day for 7 days, 6 g on day 8 | Female subjects only | Decrease in mean speed (10s max pedaling) | Smaller decrease in Ornithine group | < 0.05 |
| Demura et al., 2010[23][24] | Single dose (0.1 g/kg body mass) | 14 healthy young men | Plasma Ammonia (post-exhaustion) | Significantly lower with Ornithine | < 0.05 |
| Demura et al., 2010[23][24] | Single dose (0.1 g/kg body mass) | 14 healthy young men | Exercise time to exhaustion | No significant difference | NS |
| Demura et al., 2010[23][24] | Single dose (0.1 g/kg body mass) | 14 healthy young men | Exercise intensity at exhaustion (watts) | No significant difference | NS |
Experimental Protocol: Incremental Exhaustive Ergometer Test
This protocol describes a standardized method to assess aerobic capacity and endurance performance on a cycle ergometer.
Principle: The participant exercises at a progressively increasing workload until they can no longer maintain the required output (volitional exhaustion). Physiological variables are monitored throughout to determine maximal aerobic capacity (VO₂peak) and other performance metrics.
Materials:
-
Calibrated cycle ergometer (e.g., Monark E-828)
-
Metabolic cart for gas exchange analysis (VO₂, VCO₂)
-
Heart rate monitor
-
Blood lactate (B86563) analyzer and consumables
-
Borg Scale of Perceived Exertion chart
Procedure:
-
Participant Preparation: Participants should refrain from strenuous exercise, caffeine, and alcohol for 24 hours prior to the test. A standardized light meal can be consumed 2-3 hours before. Record baseline height and body mass.
-
Setup: Adjust the cycle ergometer for the participant's body dimensions. Fit the heart rate monitor and the mouthpiece/mask connected to the metabolic cart.
-
Resting and Warm-up Phase:
-
Record resting heart rate and collect a baseline blood sample (e.g., from a fingertip) for lactate and ammonia analysis.
-
The participant performs a 5-minute warm-up at a low, fixed workload (e.g., 30 watts) while maintaining a constant pedaling rate (e.g., 60 rpm).[25]
-
-
Incremental Phase:
-
The test begins at an initial workload (e.g., 60 watts).[25]
-
The workload is increased by a fixed amount at regular intervals (e.g., 15 watts every 1 minute).[25]
-
The participant must maintain the constant pedaling rate (e.g., 60 rpm).
-
Heart rate, gas exchange data (VO₂), and perceived exertion (Borg scale) are recorded continuously or in the final seconds of each stage.
-
Blood samples may be collected at the end of each stage or every few minutes.
-
-
Termination Criteria (Exhaustion): The test is terminated when the participant reaches volitional exhaustion and cannot maintain the required pedaling rate (e.g., drops below 55 rpm) despite strong verbal encouragement.[25]
-
Recovery Phase:
-
Immediately upon exhaustion, record the final workload (intensity at exhaustion) and total exercise time.
-
Collect blood samples at fixed intervals post-exercise (e.g., just after exhaustion and 15 minutes post-exhaustion) to measure metabolite clearance (ammonia, lactate).[23]
-
The participant should perform an active cool-down at a low workload for 5-10 minutes.
-
Conclusion
This compound is a metabolically versatile amino acid with well-defined and critical biological functions. Its indispensable role as a catalyst in the urea cycle underpins its therapeutic application in managing hyperammonemic conditions like hepatic encephalopathy. Furthermore, as the sole precursor to polyamines, it is fundamentally linked to the regulation of cell growth and tissue repair. While its application in sports nutrition for fatigue reduction shows promise, particularly in its ability to facilitate ammonia clearance, further research is needed to fully elucidate its effects on performance enhancement. The data and protocols presented herein provide a technical foundation for professionals engaged in the research and development of L-Ornithine-based therapeutics and supplements. Future investigations should continue to explore the nuanced roles of this key metabolite in cellular health, disease, and human performance.
References
- 1. Stage duration and increase of work load in incremental testing on a cycle ergometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism. | Semantic Scholar [semanticscholar.org]
- 4. medichem-me.com [medichem-me.com]
- 5. labmed.org.uk [labmed.org.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. [PDF] A time-saving incremental cycle ergometer protocol to determine peak oxygen consumption. | Semantic Scholar [semanticscholar.org]
- 9. Effect of long-term treatment of L-ornithine on visual function and retinal histology in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Critical analysis of studies evaluating the efficacy of infusion of L-ornithine L-aspartate in clinical hepatic encephalopathy in patients with liver failure | Annals of Hepatology [elsevier.es]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ammonia Assay Kit. Colorimetric. (ab83360/K370-100) | Abcam [abcam.com]
- 16. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. A time-saving incremental cycle ergometer protocol to determine peak oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 25. Exhaustive incremental exercise test [bio-protocol.org]
The Role of L-Ornithine Hydrochloride in Ammonia Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonia (B1221849), a neurotoxic byproduct of protein catabolism, is primarily detoxified in the liver via the urea (B33335) cycle. In conditions of impaired liver function, such as cirrhosis and hepatic encephalopathy (HE), elevated levels of ammonia (hyperammonemia) lead to severe neurological complications. L-Ornithine, a key intermediate in the urea cycle, plays a pivotal role in ammonia detoxification. This technical guide provides an in-depth analysis of the mechanisms of action of L-Ornithine Hydrochloride, summarizing key quantitative data from clinical and preclinical studies, detailing experimental protocols for its evaluation, and visualizing the associated biochemical pathways and experimental workflows.
Introduction
L-Ornithine is a non-proteinogenic amino acid that is central to the body's nitrogen metabolism.[1] Its hydrochloride salt is a stable form used in supplementation and therapeutic interventions. The primary physiological function of L-Ornithine is its role as a catalyst in the urea cycle, which converts toxic ammonia into non-toxic urea for excretion.[2] In states of liver dysfunction, the capacity of the urea cycle is compromised, leading to hyperammonemia. L-Ornithine supplementation, often in the form of L-Ornithine L-aspartate (LOLA), has been extensively studied as a therapeutic strategy to enhance ammonia detoxification.[3][4] This is achieved by providing the necessary substrates to drive the residual urea cycle activity and by stimulating alternative ammonia removal pathways, primarily glutamine synthesis in skeletal muscle.[5][6]
Biochemical Mechanisms of L-Ornithine in Ammonia Detoxification
L-Ornithine facilitates ammonia detoxification through two primary, interconnected pathways: the urea cycle in the liver and glutamine synthesis in both the liver and peripheral tissues, particularly skeletal muscle.
The Urea Cycle
The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen. It occurs predominantly in the hepatocytes of the liver.[7] L-Ornithine acts as an essential intermediate in this cycle.
The key steps involving L-Ornithine are:
-
Ornithine Transcarbamylase (OTC): Inside the mitochondrial matrix, L-Ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form L-Citrulline. This reaction is catalyzed by OTC.[8][9]
-
Recycling of Ornithine: Following a series of reactions in the cytosol, Arginine is cleaved by Arginase to produce urea and regenerate L-Ornithine, which is then transported back into the mitochondria to continue the cycle.[10][11]
By providing supplemental L-Ornithine, the rate-limiting availability of this substrate for the OTC reaction can be overcome, thereby enhancing the overall flux of the urea cycle and increasing the conversion of ammonia to urea.[6]
Glutamine Synthesis
In addition to the urea cycle, ammonia can be detoxified through its incorporation into glutamine. This reaction is catalyzed by glutamine synthetase (GS) and is particularly important in extrahepatic tissues like skeletal muscle, especially when liver function is compromised.[12][13]
L-Ornithine contributes to this pathway by:
-
Providing Glutamate (B1630785): L-Ornithine can be converted to glutamate, a necessary substrate for glutamine synthesis.[14]
-
Stimulating Glutamine Synthetase: L-Ornithine has been shown to stimulate the activity of glutamine synthetase.[3]
This extra-hepatic detoxification of ammonia into glutamine serves as a crucial compensatory mechanism in patients with liver disease.[6]
Quantitative Data from Clinical and Preclinical Studies
Numerous studies have evaluated the efficacy of L-Ornithine (as LOLA) in reducing ammonia levels and improving clinical outcomes in patients with hepatic encephalopathy.
Table 1: Summary of Quantitative Data from Clinical Trials of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy (HE)
| Study Type | Patient Population | LOLA Dosage | Duration | Key Findings | Reference |
| Meta-analysis of 10 RCTs | Cirrhosis with Overt and Minimal HE | Varied (Oral & IV) | Varied | Significant improvement in mental state (RR 1.36); Significant reduction in blood ammonia (MD: -17.50 µmol/L) | [10][15][16] |
| RCT | Cirrhosis with stable, overt, chronic HE | 18 g/day (oral) | 14 days | Significant improvement in fasting (p<0.01) and postprandial (p<0.05) ammonia concentrations | [3] |
| RCT | Cirrhosis with HE Grade III-IV | 30 g/day (IV) | 5 days | Higher rate of improvement in HE grade (92.5% vs 66%); Significant reduction in blood ammonia | [17] |
| Meta-analysis | Chronic HE (subclinical, Grade I or II) | 3g or 6g TID (oral) or 20g (IV) | 1-2 weeks | Significant improvement in chronic HE compared to placebo (RR 1.89) | [18] |
Table 2: Summary of Quantitative Data from Preclinical Studies
| Animal Model | Intervention | Key Findings | Reference |
| Pigs with acute liver failure | L-Ornithine Phenylacetate (OP) | Attenuated the rise in arterial and extracellular brain ammonia | [19] |
| Rats with liver devascularization | L-Ornithine-L-Aspartate | Lowered plasma and cerebrospinal fluid ammonia and prevented brain edema | [20] |
| Healthy young adults (exercise-induced hyperammonemia) | This compound (0.1 g/kg) | Increased ability to buffer ammonia during and after exercise | [21][22] |
Experimental Protocols
Measurement of Blood Ammonia
Accurate measurement of blood ammonia is critical for assessing the efficacy of L-Ornithine.
Protocol for Blood Ammonia Measurement: [13][23][24][25][26]
-
Sample Collection:
-
Collect venous or arterial blood into a pre-chilled tube containing EDTA as an anticoagulant.
-
Avoid fist clenching or the use of a tourniquet if possible to prevent falsely elevated levels.
-
Place the sample immediately on ice.
-
-
Sample Processing:
-
Centrifuge the blood at 4°C to separate the plasma within 15-30 minutes of collection.
-
If immediate analysis is not possible, the plasma should be frozen.
-
-
Analysis:
-
Ammonia concentration is typically measured using an enzymatic assay with glutamate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is proportional to the ammonia concentration.
-
Assessment of Hepatic Encephalopathy
The clinical efficacy of L-Ornithine is often determined by the improvement in the grade of hepatic encephalopathy.
Protocol for Grading Hepatic Encephalopathy using the West Haven Criteria: [2][8][9][12][27]
-
Grade 0: No abnormalities.
-
Grade 1: Trivial lack of awareness; euphoria or anxiety; shortened attention span; impairment of addition or subtraction.
-
Grade 2: Lethargy or apathy; minimal disorientation for time or place; subtle personality change; inappropriate behavior.
-
Grade 3: Somnolence to semi-stupor but responsive to verbal stimuli; confusion; gross disorientation.
-
Grade 4: Coma; unresponsive to painful stimuli.
For minimal or covert HE, neuropsychometric tests such as the Number Connection Test (NCT) or the Psychometric Hepatic Encephalopathy Score (PHES) are utilized.[8][12]
In Vivo Measurement of Glutamine Synthesis
Advanced imaging techniques can be used to quantify the rate of glutamine synthesis in the brain, providing a direct measure of an alternative ammonia detoxification pathway.
Protocol for In Vivo 13C NMR Measurement of Cerebral Glutamine Synthesis: [11][28][29][30]
-
Animal Model: Utilize a relevant animal model of hyperammonemia.
-
Isotope Infusion: Infuse a 13C-labeled substrate, such as [1-13C]glucose.
-
NMR Spectroscopy: Acquire 13C NMR spectra from the brain to monitor the incorporation of the 13C label into glutamate and glutamine over time.
-
Data Analysis: Fit the time courses of 13C labeling of glutamate and glutamine to a metabolic model to calculate the rate of glutamine synthesis (Vgln).
Visualizations of Pathways and Workflows
Signaling Pathways
Figure 1: The Urea Cycle Pathway.
Figure 2: Extra-hepatic Ammonia Detoxification via Glutamine Synthesis.
Experimental Workflows
Figure 3: A typical workflow for a clinical trial investigating L-Ornithine.
Conclusion
This compound is a critical molecule in the detoxification of ammonia, acting through the stimulation of the urea cycle and glutamine synthesis. A substantial body of evidence from both clinical and preclinical studies supports its efficacy in reducing hyperammonemia and improving the clinical status of patients with hepatic encephalopathy. The detailed experimental protocols and pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of L-Ornithine in managing conditions associated with ammonia toxicity. Future research should continue to explore optimal dosing strategies, long-term efficacy, and its role in different patient populations with hyperammonemia.
References
- 1. Clinical efficacy of L-ornithine-L-aspartate in the management of hepatic encephalopathy - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Determination of enzyme activity by chromatography and videodensitometry. II. Urea cycle enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Hepatic encephalopathy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Hepatic Encephalopathy: Definition, Clinical Grading and Diagnostic Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind... : Falk Foundation [falkfoundation.org]
- 18. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. biochemden.com [biochemden.com]
- 21. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Blood ammonia concentration measurement – effects of sampling site and cirrhosis during induced hyperammonaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. web.stanford.edu [web.stanford.edu]
- 27. Hepatic encephalopathy (HE) in chronic liver disease - EMCrit Project [emcrit.org]
- 28. In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate–glutamine cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics of L-Ornithine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in several crucial metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification.[1] As L-Ornithine hydrochloride, it is utilized in various research and clinical settings. A thorough understanding of its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its therapeutic and research applications. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, synthesizing available data from preclinical studies.
Data Presentation
The following tables summarize the quantitative pharmacokinetic and toxicological data for this compound from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Species/Strain | Dose | Formulation | Notes | Reference |
| Plasma L-Ornithine Concentration (1 hr post-dose) | 17.5-fold increase over baseline | Wistar Rats | 1.74 g/kg | This compound in water | Administered by oral gavage after an 18-hour fast. | [2] |
| Plasma L-Ornithine Concentration (3 hr post-dose) | 20.1-fold increase over baseline | Wistar Rats | 1.74 g/kg | This compound in water | Administered by oral gavage after an 18-hour fast. | [2] |
Table 2: Toxicological Data for L-Ornithine Monohydrochloride in Rats (Oral Administration)
| Study Type | Duration | Species/Strain | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Subchronic Toxicity | 90 days | Rats | 1.25%, 2.5%, 5.0% in diet | Male: 3445 mg/kg/day, Female: 3986 mg/kg/day | No significant changes in body weight, food consumption, or hematology. Transient increases in water intake and urine volume at the highest dose. | [3][4] |
| Reproductive Toxicity | 10 days (from day 5 of pregnancy) | Rats | Up to 4000 mg/kg/day | Not specified | No adverse effects on embryo or fetus. | [5] |
Experimental Protocols
Oral Pharmacokinetic Study in Rats
This protocol is a composite based on methodologies reported in the literature for the oral administration of this compound and related compounds.[2][6]
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum, with an overnight fast (e.g., 18 hours) before dosing.[2]
2. Drug Formulation and Administration:
-
Formulation: this compound is dissolved in sterile water to the desired concentration.[2]
-
Dose: A representative dose is 1.74 g/kg body weight.[2]
-
Administration: Administered via oral gavage using a suitable gavage needle. The volume is typically kept low, for example, 25 mL/kg.[2]
3. Sample Collection:
-
Matrix: Blood is collected to obtain plasma.
-
Time Points: Blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose.
-
Procedure: Blood is collected from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method: HPLC for L-Ornithine Quantification in Plasma
This method is based on established HPLC techniques for amino acid analysis.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a buffer system, such as a phosphate (B84403) buffer and an organic modifier like acetonitrile, is often employed.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are deproteinized, typically by adding a precipitating agent like methanol (B129727) or perchloric acid, followed by centrifugation.
-
Derivatization (optional but common): As L-Ornithine lacks a strong chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is often performed to enhance detection by UV or fluorescence.
-
-
Quantification: The concentration of L-Ornithine in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of L-Ornithine.
Mandatory Visualization
Metabolic Pathways of L-Ornithine
L-Ornithine is a central molecule in two key metabolic pathways: the Urea Cycle and Polyamine Biosynthesis.
The Urea Cycle Pathway.
Polyamine Biosynthesis Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of orally administered this compound.
Oral Pharmacokinetic Study Workflow.
Conclusion
The available preclinical data indicates that this compound is orally absorbed, leading to a significant increase in plasma L-Ornithine concentrations. It is subsequently distributed to various tissues where it participates in key metabolic pathways, including the urea cycle and the synthesis of polyamines. While comprehensive pharmacokinetic profiling in animal models is not extensively documented in publicly available literature, the existing toxicological studies suggest a high NOAEL in rats. Further studies detailing the full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life) of this compound in preclinical species would be invaluable for a more precise understanding of its in vivo behavior and for facilitating its continued development and application in research and clinical settings.
References
- 1. Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles of the Novel Limonin Derivate HY-071085 as an Anti-Inflammatory and Analgesic Candidate in Rats and Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways and Intermediates of L-Ornithine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in several crucial metabolic pathways.[1][2][3] Primarily recognized for its central role in the urea (B33335) cycle for the detoxification of ammonia, L-ornithine also serves as a precursor for the synthesis of other amino acids and polyamines, which are essential for cell growth and proliferation.[4][5][6][7][8][9] L-Ornithine hydrochloride is a stable salt form of L-ornithine, making it suitable for various research and pharmaceutical applications.[2][4] This technical guide provides a comprehensive overview of the core metabolic pathways involving L-ornithine, its key intermediates, and the enzymes that regulate these processes. It also includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathways to support researchers and professionals in drug development.
Core Metabolic Pathways of L-Ornithine
L-ornithine metabolism is primarily centered around three key pathways: the urea cycle, the synthesis of proline and glutamate, and the biosynthesis of polyamines. These pathways are interconnected, and the flux of ornithine through each is tightly regulated depending on the physiological state of the cell and organism.
The Urea Cycle
The urea cycle, also known as the ornithine cycle, is a vital metabolic pathway that occurs predominantly in the liver. Its primary function is to convert toxic ammonia, a byproduct of amino acid catabolism, into the less toxic compound urea, which is then excreted from the body.[4][7][9][10][11][12] L-ornithine acts as a crucial intermediate in this cycle.[4][7][13]
The cycle begins with the transport of ornithine from the cytosol into the mitochondrial matrix via the ornithine translocase (ORC1/ORC2).[14][15] Inside the mitochondria, ornithine transcarbamoylase (OTC) catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline.[11][13][16][17][18][19] Citrulline is then transported to the cytosol, where it undergoes a series of reactions to produce arginine. Finally, the cytosolic enzyme arginase cleaves arginine to yield urea and regenerate ornithine, which can then be transported back into the mitochondria to continue the cycle.[5][13][20][21]
Conversion to Proline and Glutamate
L-ornithine is a precursor for the synthesis of the amino acids proline and glutamate.[22][23][24][25] This conversion is initiated by the mitochondrial enzyme ornithine aminotransferase (OAT), which catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate.[26][27][28] This reaction produces glutamate-γ-semialdehyde and L-glutamate.[27][28] Glutamate-γ-semialdehyde can then spontaneously cyclize to form pyrroline-5-carboxylate (P5C). P5C is a key intermediate that can be either reduced to proline by pyrroline-5-carboxylate reductase (PYCR) or oxidized to glutamate.[23]
Polyamine Synthesis
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small, positively charged molecules that are essential for cell growth, differentiation, and apoptosis.[8][29][30][31] L-ornithine is the direct precursor for the synthesis of these vital compounds.[32] The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[29][30][31][33] Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).[8][32]
Quantitative Data on L-Ornithine Metabolism
The following tables summarize key quantitative data related to the enzymes involved in L-ornithine metabolism. These values can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in L-Ornithine Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/min) | Organism/Tissue | Reference |
| Ornithine Transcarbamoylase (OTC) | L-Ornithine | 0.6 | - | Human Liver | [34] |
| Carbamoyl Phosphate | 0.12 | - | Human Liver | [34] | |
| L-Ornithine | 6.4 | - | Human White Blood Cells | [34] | |
| Carbamoyl Phosphate | 0.6 | - | Human White Blood Cells | [34] | |
| Ornithine Aminotransferase (OAT) | L-Ornithine | Varies | - | Various | [25][35] |
| α-Ketoglutarate | Varies | - | Various | [25][35] | |
| Ornithine Decarboxylase (ODC) | L-Ornithine | 0.9 | 4.8 | Aspergillus terreus | [30] |
| L-Lysine | 1.3 | 4.1 | Aspergillus terreus | [30] | |
| L-Arginine | 1.4 | 3.8 | Aspergillus terreus | [30] | |
| Arginase | L-Arginine | 1.58 (without Mn2+) | 71.3 | Rat Liver | [8][28] |
| L-Arginine | 0.94 (with 30 µM Mn2+) | 69.4 | Rat Liver | [8][28] | |
| L-Arginine | 1.7 (Mn2+ activated) | - | Rat Liver | [31] | |
| L-Arginine | 42 | - | Xenopus laevis Liver | [15] |
Table 2: Reported Intracellular Concentrations of L-Ornithine
| Tissue | Concentration | Organism | Reference |
| Liver | Data not readily available in searched literature | ||
| Muscle | Data not readily available in searched literature | ||
| Brain | Data not readily available in searched literature |
Experimental Protocols
Detailed methodologies for assaying the activity of key enzymes in L-ornithine metabolism are crucial for research and drug development. Below are summaries of common experimental protocols.
Ornithine Transcarbamoylase (OTC) Activity Assay
Principle: The activity of OTC is determined by measuring the rate of citrulline production from ornithine and carbamoyl phosphate.[34]
Methodology:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer. Centrifuge to remove debris and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), L-ornithine, and carbamoyl phosphate.
-
Enzyme Reaction: Initiate the reaction by adding the sample lysate to the reaction mixture. Incubate at a specific temperature (e.g., 37°C) for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Detection of Citrulline: The amount of citrulline produced can be quantified using various methods, including colorimetric assays (e.g., diacetylmonoxime method) or more sensitive techniques like HPLC or LC-MS/MS.[20]
Logical Workflow for OTC Assay:
References
- 1. mybiosource.com [mybiosource.com]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. CheKine™ Micro Ornithine Aminotransferase (δ-OAT) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex Assay Kit for Ornithine Transcarbamylase (OTC) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMB492Bo | Bos taurus; Bovine (Cattle) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. researchgate.net [researchgate.net]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vumicro.com [vumicro.com]
- 15. Kinetic properties of arginase from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods to evaluate alterations in polyamine metabolism caused by Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aliribio.com [aliribio.com]
- 21. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ornithine Decarboxylase (ODC) Activity Assay Kit - Profacgen [profacgen.com]
- 23. tsijournals.com [tsijournals.com]
- 24. An ornithine ω-aminotransferase required for growth in the absence of exogenous proline in the archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Use of 4-fluoro-L-ornithine to monitor metabolic flux through the polyamine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]
- 28. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. biocompare.com [biocompare.com]
- 34. Ornithine transcarbamylase (OTC) in white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and History of L-Ornithine Hydrochloride
Executive Summary: This whitepaper provides a comprehensive technical overview of the discovery, history, and synthesis of L-Ornithine and its hydrochloride salt. It traces the journey from its initial isolation in the 19th century to the elucidation of its critical role in metabolic pathways, most notably the urea (B33335) cycle. This document details the evolution of synthesis methodologies, from early chemical processes to modern enzymatic and fermentation techniques. Key physicochemical and biochemical data are presented for comparative analysis, and foundational experimental protocols are described to provide practical context for researchers, scientists, and drug development professionals.
The Initial Discovery of L-Ornithine
L-Ornithine, a non-proteinogenic amino acid, was first isolated in 1877 by the German physiological chemist Max Jaffé.[][2] His experiments involved feeding benzoic acid to chickens and subsequently analyzing their excrement. From a hydrolysate of the bird's urine, he successfully isolated the new substance.[] The name "ornithine" is derived from the Greek word "ornis," meaning bird, a direct tribute to the circumstances of its discovery.[2] Initially, its biological significance was unknown, but its discovery marked the beginning of over a century of research into its metabolic functions.
Elucidation of a Core Metabolic Pathway: The Urea Cycle
The most significant breakthrough in understanding L-Ornithine's function came in 1932. Hans Krebs, who would later lend his name to the Krebs cycle, and his medical student Kurt Henseleit, identified the central role of L-Ornithine in the process of urea production in mammals.[2] Their work described the first metabolic cycle to be fully elucidated: the Urea Cycle, often referred to as the Ornithine Cycle.[2][3]
This cycle is a critical pathway for the detoxification of ammonia, a toxic byproduct of amino acid metabolism, by converting it into urea for excretion.[4] L-Ornithine acts as a catalytic intermediate in this process. It is regenerated at the end of each cycle after facilitating the conversion of carbamoyl (B1232498) phosphate (B84403) and aspartate into urea.[3] The discovery of the urea cycle established L-Ornithine as a crucial metabolite in nitrogen homeostasis.
Figure 1: The Urea (Ornithine) Cycle showing key intermediates and enzymes.
Beyond the urea cycle, L-ornithine also serves as a precursor for the synthesis of other vital molecules, including proline, glutamic acid, citrulline, and polyamines.[][2][4]
Development of L-Ornithine Hydrochloride Synthesis
Due to the high water solubility of L-Ornithine, it is often converted into its hydrochloride salt (L-Ornithine HCl) to enhance stability, solubility, and ease of handling for pharmaceutical and nutraceutical applications.[5][6] The development of production methods has progressed through chemical, enzymatic, and fermentation routes.
Chemical Synthesis
Early production relied on chemical methods. A common industrial approach is the hydrolysis of L-arginine to yield L-ornithine.[7] A notable early method was documented in a 1945 publication in the Journal of the American Chemical Society describing the synthesis of the racemic mixture, dthis compound.[8] In 1966, a patent was issued for the synthesis of L-ornithine from acrylic acid and sodium cyanide as the primary raw materials.[7]
Enzymatic Methods
The enzymatic approach offers higher specificity and milder reaction conditions. This method typically employs the enzyme arginase to catalyze the hydrolysis of L-arginine into L-ornithine and urea.[7] Arginase can be sourced from animal livers or various microorganisms.[7] Reports from as early as 1981 detail the use of bacterial strains to convert L-arginine to L-ornithine with high efficiency.[7]
Fermentation Methods
Direct production of L-ornithine via microbial fermentation has become an efficient and scalable method. This process utilizes mutant strains of bacteria, such as Escherichia coli or Arthrobacter citreus, which are engineered to overproduce and secrete L-ornithine into the fermentation broth.[5][7] The L-ornithine is then purified from the broth and converted to this compound.[6]
Figure 2: Generalized workflow for the production and purification of L-Ornithine HCl.
Physicochemical and Biochemical Data
Quantitative data is essential for the application of L-Ornithine HCl in research and development.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃ClN₂O₂ | [9] |
| Molecular Weight | 168.62 g/mol | [9] |
| CAS Number | 3184-13-2 | [9] |
| Appearance | White crystalline powder | N/A |
| Purity (Typical) | >98.5% | [5][6] |
Table 1: Physicochemical Properties of this compound.
| Enzyme | Substrate | Apparent Kₘ | Organism | Source |
| Ornithine Transcarbamylase | L-Ornithine | 0.4 mM | Human (Liver) | [10] |
| Ornithine Transcarbamylase | Carbamoyl Phosphate | 0.16 mM | Human (Liver) | [10] |
| Ancestral Ornithine Decarboxylase (ODC) | L-Ornithine | 0.11 ± 0.01 mM | Clostridium botulinum | [11] |
Table 2: Key Biochemical Kinetic Data.
Foundational Experimental Protocols
The methods used in the historical characterization of L-Ornithine and its related enzymes laid the groundwork for modern biochemical research.
Protocol: Isolation and Characterization of Ornithine Transcarbamylase (OTC) from Human Liver (Adapted from Kalousek et al., 1978)
This protocol outlines the key steps used to purify and characterize the human OTC enzyme, a critical component of the urea cycle.
-
Homogenization & Centrifugation:
-
Liver tissue is homogenized in a suitable buffer.
-
The homogenate undergoes initial centrifugation to separate cellular debris and obtain a crude supernatant.
-
-
Heat Treatment:
-
The supernatant is heated to a specific temperature (e.g., 60°C) for a defined period. This step denatures and precipitates many unwanted proteins, while the more stable OTC remains in solution.
-
-
Ion Exchange Chromatography (Batch-wise):
-
The clarified supernatant is subjected to batch-wise adsorption and desorption from ion-exchange resins (e.g., DEAE-cellulose and CM-cellulose) to selectively bind and elute proteins based on charge, achieving significant purification.
-
-
Column Chromatography:
-
Further purification is achieved via column chromatography using hydroxylapatite, followed by gel filtration chromatography to separate proteins based on size.
-
-
Glycerol Density Gradient Centrifugation:
-
This final step separates molecules based on their sedimentation coefficient, yielding a highly purified enzyme preparation.
-
-
Characterization:
-
Homogeneity Assessment: Purity is confirmed using native and SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Molecular Weight Determination: The molecular weight of the native enzyme and its subunits is determined.
-
Kinetic Analysis: The Michaelis constant (Kₘ) for the substrates L-ornithine and carbamyl phosphate is determined by assaying enzyme activity at varying substrate concentrations.[10]
-
pH Optimum: Enzyme activity is measured across a range of pH values to find the optimal pH for catalysis.[10]
-
Protocol: Assay for Ornithine Decarboxylase (ODC) Activity (Adapted from Li et al., 2021)
This method was used to determine the substrate specificity and kinetic parameters of ancestral ODC enzymes.
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared at the optimal pH (e.g., pH 7.7).
-
The purified recombinant ODC enzyme is added to the buffer.
-
The reaction is initiated by adding the substrate (e.g., ¹⁴C-labeled L-ornithine).
-
-
CO₂ Release Detection:
-
The decarboxylation reaction releases CO₂. The assay measures the rate of ¹⁴C-labeled CO₂ release from the labeled substrate.
-
The reaction is carried out in a sealed vessel, and the evolved ¹⁴CO₂ is trapped using a suitable agent (e.g., a filter paper soaked in a carbon dioxide absorbent).
-
-
Quantification:
-
The amount of trapped ¹⁴CO₂ is quantified using liquid scintillation counting.
-
-
Kinetic Parameter Calculation:
-
By running the assay with a range of substrate concentrations (L-ornithine, L-arginine, L-lysine), the initial reaction velocities are determined.
-
Kinetic parameters such as Kₘ, kcat, and kcat/Kₘ are calculated by fitting the data to the Michaelis-Menten equation to determine the enzyme's efficiency and substrate preference.[11]
-
Conclusion
The history of this compound is a story of scientific progression, from its serendipitous discovery in avian excreta to its well-defined role at the heart of mammalian nitrogen metabolism. The elucidation of the urea cycle by Krebs and Henseleit was a landmark achievement in biochemistry, cementing the importance of L-Ornithine. Subsequent advancements in chemical synthesis, enzymology, and fermentation technology have enabled the efficient and high-purity production of this compound, making this vital amino acid derivative readily available for critical applications in pharmaceutical development, clinical nutrition, and scientific research. The foundational experimental work has not only defined its function but also provided the robust methodologies that continue to underpin research in metabolic science today.
References
- 2. Ornithine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 3. Ornithine - Wikipedia [en.wikipedia.org]
- 4. xtendlife.com [xtendlife.com]
- 5. nbinno.com [nbinno.com]
- 6. CN106631852A - Method for extracting this compound from L-ornithine fermentation broth - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L(+)-Ornithine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Isolation and characterization of ornithine transcarbamylase from normal human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Ornithine Hydrochloride: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
L-Ornithine hydrochloride is a crucial intermediate in various metabolic pathways, most notably the urea (B33335) cycle, and serves as a precursor for the biosynthesis of proline, polyamines, and arginine.[1][2] Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and nutraceutical applications.[3] This document provides an in-depth overview of its synthesis, purification, and core chemical properties, tailored for professionals in research and drug development.
Synthesis of this compound
The industrial production of this compound is primarily achieved through three main routes: microbial fermentation, enzymatic hydrolysis of L-arginine, and chemical synthesis.
1. Microbial Fermentation: This method utilizes mutant strains of bacteria, such as Corynebacterium glutamicum or Escherichia coli, to produce L-Ornithine directly.[4][5] The fermentation process is often favored for its ability to yield the specific L-enantiomer with high stereoselectivity.[3] The crude L-Ornithine is then harvested from the fermentation broth and undergoes extensive purification to yield the final hydrochloride salt.[5][6]
2. Enzymatic Hydrolysis of L-Arginine: A common and efficient method involves the enzymatic conversion of L-arginine to L-Ornithine and urea, catalyzed by the enzyme arginase.[4][7] This method is valued for its high specificity and mild reaction conditions, which helps in preserving the desired stereochemistry.[5] The resulting L-Ornithine is then separated and purified.
3. Chemical Synthesis: Chemical synthesis routes typically start from precursors like L-arginine or other suitable organic molecules.[3][4] One established method involves the hydrolysis of L-arginine using reagents like barium hydroxide.[8] While effective, chemical methods may require more stringent control to avoid racemization and to remove inorganic impurities.[7][8]
Chemical and Physical Properties
This compound is a white crystalline powder.[1] It is stable under recommended storage conditions, though it can be hygroscopic.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃ClN₂O₂ | [9] |
| Molecular Weight | 168.62 g/mol | [9][10] |
| Melting Point | 245 °C (decomposes) | [1][11][12] |
| Solubility | Soluble in water (543 mg/mL at 20°C); Soluble in alcohol. | [1][11] |
| pKa Values (of L-Ornithine) | pK₁: 1.94 (carboxyl); pK₂: 8.65 (α-amino); pK₃: 10.76 (δ-amino) | [13] |
| Appearance | White crystalline powder | [1] |
| Purity (Typical) | ≥99% | [3] |
| Specific Rotation [α]D²⁰ | +23.0° to +24.5° | [14] |
Experimental Protocols
Detailed methodologies are critical for reproducible synthesis and purification. The following are representative protocols derived from established methods.
Protocol 1: Enzymatic Hydrolysis of L-Arginine
This protocol describes the synthesis of this compound from L-arginine using arginase.[4][7]
1. Preparation of L-Arginine Solution:
-
Dissolve 1000 kg of L-arginine in 2500 kg of ultrapure water in a suitable reactor.
-
Stir the mixture at 1500 rpm to ensure complete dissolution.
-
Adjust the pH of the solution to 8.0-9.0 using 0.5 M hydrochloric acid.[7]
2. Enzymatic Reaction:
-
Introduce immobilized arginase to the L-arginine solution.
-
Maintain the reaction temperature at 30-50°C and stir the mixture.[4]
-
Monitor the reaction for the conversion of L-arginine to L-Ornithine (typically 95-100% conversion rate).[4]
3. Product Isolation and Purification:
-
After the reaction, filter the mixture to separate the immobilized enzyme for recycling.[7]
-
Add activated carbon to the filtrate and adjust the pH to 3-6 with hydrochloric acid.
-
Stir the mixture at 40-90°C for 5-30 minutes for decolorization, then filter.[4]
-
Concentrate the filtrate under vacuum until crystallization begins.
-
Add ethanol (B145695) to the concentrate and stir for 0.5-3 hours to promote precipitation.[4]
-
Filter the resulting crystals and dry them to obtain this compound.[4]
Protocol 2: Purification from Fermentation Broth
This protocol outlines the steps to extract and purify this compound from a microbial fermentation broth.[5][6][15]
1. Pre-treatment of Fermentation Broth:
-
Adjust the pH of the L-Ornithine fermentation broth to 6.0-6.5.
-
Perform microfiltration (e.g., with a 0.22 µm membrane) to remove bacterial cells and other particulates.[5]
-
Subject the microfiltrate to ultrafiltration to remove proteins and some pigments.[5]
2. Flocculation and Clarification:
-
To the filtrate, add a flocculant (e.g., 5% polyaluminum chloride) followed by a coagulant (e.g., 0.5% cationic polyacrylamide) under stirring.[15]
-
Allow the precipitate to settle, then separate the supernatant.
-
Filter the supernatant to obtain a clarified primary filtrate.[15]
3. Decolorization:
-
Add activated carbon (e.g., 1% of the filtrate volume) to the primary filtrate.
-
Stir the mixture at 60°C for 1 hour, then filter to remove the activated carbon, yielding a secondary filtrate.[15]
4. Ion Exchange Chromatography:
-
Pass the decolorized solution through a cation exchange resin column to adsorb L-Ornithine.
-
Wash the column to remove impurities.
-
Elute the L-Ornithine using an appropriate eluent (e.g., ammonia (B1221849) solution).[5]
5. Crystallization:
-
Concentrate the eluate until the L-Ornithine content is approximately 30-40% by weight.
-
Acidify the concentrate with hydrochloric acid to a pH of 4.5-5.3.[5]
-
Perform a secondary decolorization step if necessary.
-
Add ethanol (e.g., alcohol-to-water ratio of 1.2:1 to 1.8:1) to induce crystallization.[5]
-
Allow the crystals to grow over several hours.
6. Drying:
-
Collect the crystals by filtration.
-
Dry the this compound product under vacuum at 55-70°C.[5][15] The final product purity is typically above 98.5%.[5]
Visualizations: Workflows and Properties
Synthesis Workflow
The following diagram illustrates a generalized workflow for the production of this compound via enzymatic hydrolysis, a common and efficient industrial method.
Caption: Workflow for L-Ornithine HCl synthesis via enzymatic hydrolysis.
Chemical Property Relationships
This diagram illustrates the key structural features of L-Ornithine and their relationship to its fundamental chemical properties.
References
- 1. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN106631852A - Method for extracting this compound from L-ornithine fermentation broth - Google Patents [patents.google.com]
- 6. CN102775321A - Purification method of this compound - Google Patents [patents.google.com]
- 7. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ornithine hydrochloride | C5H13ClN2O2 | CID 76654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. chembk.com [chembk.com]
- 13. Ornithine [drugfuture.com]
- 14. CN1590367A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
A Technical Guide to the Physiological Effects of L-Ornithine Hydrochloride Supplementation
Abstract
L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for ammonia (B1221849) detoxification.[1][2] Supplementation with L-Ornithine hydrochloride has garnered significant interest within the scientific and medical communities for its potential physiological effects, which extend beyond its foundational role in nitrogen metabolism. Clinical and preclinical studies have demonstrated its influence on endocrine function, particularly the stimulation of growth hormone release, as well as its capacity to modulate the stress response and improve sleep quality.[3][4] Furthermore, its role in ammonia buffering has been investigated in the context of physical exercise and fatigue reduction.[5][6] This technical guide provides a comprehensive overview of the core mechanisms of action, summarizes key clinical findings with quantitative data, details the experimental protocols of pivotal studies, and presents the toxicological profile of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic and physiological modulators.
Core Mechanisms of Action
The physiological effects of this compound are primarily rooted in three distinct biochemical pathways: its central role in the urea cycle, its ability to stimulate growth hormone secretion, and its modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Ammonia Detoxification and the Urea Cycle
The most well-established function of L-Ornithine is its role as a key intermediate in the urea cycle (also known as the ornithine cycle).[7] This metabolic pathway, occurring predominantly in the liver, is essential for converting ammonia—a toxic byproduct of protein and amino acid catabolism—into urea, a less toxic compound that can be safely excreted by the kidneys.[8] L-Ornithine acts as a carrier molecule within this cycle.[2][9] In the mitochondria of hepatocytes, L-Ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC).[10] Following a series of reactions in the cytosol, L-Ornithine is regenerated as L-Arginine is cleaved to produce urea.[7][11] By enhancing the efficiency of this cycle, L-Ornithine supplementation can facilitate the removal of excess ammonia, a mechanism of particular importance in conditions of high protein turnover, such as intense physical exercise or hepatic insufficiency.[1][12][13]
Stimulation of Growth Hormone Release
Several studies have indicated that oral this compound supplementation can act as a secretagogue for growth hormone (GH).[4][14] This effect appears to be dose-dependent, with higher doses (e.g., 170 mg/kg of body mass) eliciting a significant increase in serum GH levels, particularly following physical exercise.[4][14] The underlying mechanism is not fully elucidated but is thought to involve the ghrelin system.[15][16] Research in animal models suggests that L-Ornithine administration may increase the expression of ghrelin, a peptide hormone that stimulates GH release from the pituitary gland by acting on the growth hormone secretagogue receptor (GHS-R).[15][16] This action is potentially mediated through the sympathetic nervous system.[16]
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
L-Ornithine supplementation has been shown to alleviate stress and improve sleep quality, effects which are linked to its modulation of the HPA axis.[3][17][18] Clinical trials have demonstrated that daily intake of L-Ornithine can significantly decrease serum levels of cortisol, the primary stress hormone.[3][18] Furthermore, it has been observed to improve the ratio of cortisol to dehydroepiandrosterone-sulfate (DHEA-S), an important biomarker of stress and adrenal function.[3][18] An imbalanced cortisol/DHEA-S ratio is often associated with physical and psychiatric stress. By mitigating the hyperactivity of the HPA axis, L-Ornithine may help relieve stress and improve fatigue-related symptoms.[3][18]
Physiological Effects and Clinical Evidence
Effects on Stress and Sleep Quality
Clinical evidence suggests that this compound can be an effective agent for stress reduction and sleep quality improvement in healthy individuals experiencing fatigue.[3][17][19] A randomized controlled trial found that supplementation significantly reduced serum cortisol levels and improved subjective measures of sleep.[3][18]
Table 1: Summary of Clinical Data on Stress and Sleep
| Parameter | L-Ornithine Group | Placebo Group | p-value | Study |
|---|---|---|---|---|
| Dosage | 400 mg/day for 8 weeks | Placebo | N/A | Mika et al., 2014[3] |
| Participants | 26 healthy workers | 26 healthy workers | N/A | Mika et al., 2014[3] |
| Serum Cortisol | Significantly decreased | No significant change | < 0.05 | Mika et al., 2014[3] |
| Cortisol/DHEA-S Ratio | Significantly decreased | No significant change | < 0.05 | Mika et al., 2014[3] |
| Anger-Hostility (POMS) | Significantly improved vs. placebo at weeks 2 & 6 | No significant change | < 0.05 | Mika et al., 2014[18] |
| Sleep Quality (AIS) | Significantly improved vs. placebo at week 4 | No significant change | < 0.05 | Mika et al., 2014[18] |
The study conducted by Mika et al. (2014) was a randomized, double-blind, placebo-controlled clinical trial.[3] Fifty-two healthy Japanese adults who reported experiencing mild stress and fatigue were recruited.[3] Participants were randomly assigned to receive either L-Ornithine (400 mg/day) or a placebo orally for 8 weeks.[3] The primary endpoints were serum stress markers (cortisol and DHEA-S) and subjective assessments of mood and sleep quality.[3] Mood was evaluated using the Profile of Mood States (POMS), while sleep quality was assessed with the Athens Insomnia Scale (AIS) and the Ogri-Shirakawa-Azumi sleep inventory MA version (OSA-MA).[3]
Effects on Endocrine Function: Growth Hormone
This compound supplementation has been demonstrated to augment GH secretion, an effect of significant interest for applications in sports nutrition and muscle physiology.[4][12] This response is particularly pronounced after resistance exercise and at higher dosages.[4][14]
Table 2: Summary of Clinical Data on Growth Hormone Secretion
| Parameter | L-Ornithine Condition | Placebo/Control Condition | % Change / p-value | Study |
|---|---|---|---|---|
| Dosage | 170 mg/kg body mass | 40 & 100 mg/kg | ~150-300% increase vs. controls | Bucci et al.[4][14] |
| GH at 90 min | Significantly elevated | No significant change | ~350% increase vs. baseline | Bucci et al.[4][14] |
| Participants | Bodybuilders | Bodybuilders | N/A | Bucci et al.[4][14] |
| GH Change (Post-Exercise) | Significantly greater increase | Lower increase | p = 0.044 | Demura et al.[4][14] |
| Serum Ornithine | ~500% increase | No significant change | p < 0.001 | Demura et al.[14] |
| Participants | 10 untrained young males | 10 untrained young males | N/A | Demura et al.[4][14] |
The study by Demura et al. investigated the effect of this compound on GH secretion following strength training in 10 healthy young men without regular high-intensity exercise habits.[4][14] A randomized, crossover design was employed where subjects ingested either this compound or a placebo, with a one-week washout period between conditions.[4] Following ingestion, subjects performed biceps curl strength training.[4] Serum GH and ornithine levels were measured before ingestion and 30 minutes after the completion of the training session.[4][14]
Effects on Exercise Performance and Fatigue
L-Ornithine's role in the urea cycle suggests a potential benefit in athletic performance by enhancing the clearance of ammonia, which accumulates during intense exercise and contributes to fatigue.[12][20] While some studies suggest L-Ornithine can attenuate subjective fatigue and improve energy metabolism, its effect on direct performance metrics is less clear.[5][6]
Table 3: Summary of Clinical Data on Ammonia Metabolism During Exercise
| Parameter | L-Ornithine Condition (0.1 g/kg) | Placebo Condition | p-value | Study |
|---|---|---|---|---|
| Participants | 14 healthy young adults | 14 healthy young adults | N/A | Demura et al., 2010[5] |
| Plasma Ammonia (Just after exhaustion) | Significantly higher | Lower | < 0.05 | Demura et al., 2010[5] |
| Plasma Ammonia (15 min post-exhaustion) | Significantly higher | Lower | < 0.05 | Demura et al., 2010[5] |
| Plasma Glutamate (B1630785) (Post-exhaustion) | Significantly higher | Lower | < 0.05 | Demura et al., 2010[5] |
| Performance (Time to exhaustion) | No significant difference | No significant difference | N/A | Demura et al., 2010[5] |
Note: Higher ammonia and glutamate levels in the ornithine group were interpreted by the authors as an increased capacity to buffer and transport ammonia.[5]
This study utilized a double-blind, placebo-controlled, crossover design with 14 healthy, trained young adults.[5] Participants ingested either this compound (0.1 g/kg body mass) or a placebo one hour before performing an incremental exhaustive exercise test on a bicycle ergometer.[5] Blood samples were collected at four time points: before ingestion, one hour after ingestion, immediately after exhaustion, and 15 minutes after exhaustion.[5] Measured parameters included serum ornithine, ammonia, urea, lactic acid, and glutamate, alongside performance metrics like maximal oxygen uptake and time to exhaustion.[5]
Safety and Toxicology
This compound is generally considered safe for oral consumption. Toxicological assessments, including in vitro genotoxicity assays and subchronic in vivo studies, have not revealed significant safety concerns.[21][22]
Table 4: Summary of Pre-clinical and Clinical Safety Data
| Study Type | Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Genotoxicity | Bacterial Reverse Mutation Assay | Up to 5000 µ g/plate | No evidence of genotoxicity | Ishida et al., 2013[21] |
| Genotoxicity | Chromosome Aberration Test | Up to 1686 µg/mL | No evidence of genotoxicity | Ishida et al., 2013[21] |
| Subchronic Oral Toxicity | Rats (90 days) | 1.25%, 2.5%, 5.0% in diet | NOAEL: 3445 mg/kg/day (males), 3986 mg/kg/day (females) | Ishida et al., 2013[21][22] |
| Acute Oral Toxicity | Rats | N/A | LD50: ~10 g/kg body weight | Breglia et al., 1973[23][24] |
| Subchronic Tolerance | Healthy Adult Males (4 weeks) | Graded up to 12 g/day | NOAEL: 12 g/day | Unnamed Clinical Trial[25] |
Experimental Protocol: 90-Day Rat Toxicity Study
Conclusion
This compound supplementation exerts a range of physiological effects primarily through its integral role in the urea cycle, its stimulation of the endocrine system, and its modulation of the HPA axis. The evidence strongly supports its function in ammonia detoxification, which is beneficial for both hepatic health and potentially for mitigating exercise-induced fatigue.[5][8] Its capacity to stimulate growth hormone release presents a compelling area for further research in sports medicine and endocrinology.[4][14] Furthermore, its demonstrated effects on reducing stress markers and improving sleep quality highlight its potential as a nutraceutical for managing stress in healthy populations.[3][17] With a robust safety profile established through both preclinical and clinical studies, this compound stands as a well-tolerated compound with multifaceted therapeutic and performance-enhancing potential, warranting continued investigation for drug development and clinical applications.[21][25]
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 3. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea cycle - Wikipedia [en.wikipedia.org]
- 8. caringsunshine.com [caringsunshine.com]
- 9. What is Ornithine used for? [synapse.patsnap.com]
- 10. Urea Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 12. nbinno.com [nbinno.com]
- 13. Articles [globalrx.com]
- 14. The effect of this compound ingestion on human growth hormone secretion after strength training [scirp.org]
- 15. Temporal patterns of increased growth hormone secretion in mice after oral administration of l-ornithine: possible involvement of ghrelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. l-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. 400-mg capsule of L-ornithine improves sleep – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 18. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. naturalhealthresearch.org [naturalhealthresearch.org]
- 20. ergo-log.com [ergo-log.com]
- 21. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
L-Ornithine Hydrochloride as a Precursor for Polyamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ornithine hydrochloride, a salt of the non-essential amino acid L-ornithine, serves as a critical precursor for the biosynthesis of polyamines—a class of aliphatic polycations essential for cell growth, differentiation, and proliferation. This technical guide provides an in-depth overview of the biochemical conversion of L-ornithine to polyamines, focusing on the enzymatic pathways, regulatory mechanisms, and its significance in cellular physiology and pathology. Detailed experimental protocols for key assays, quantitative data on enzyme kinetics and cellular polyamine concentrations, and visualizations of the involved signaling pathways are presented to support researchers and drug development professionals in this field.
Introduction
Polyamines, primarily putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous molecules in eukaryotic cells that play a pivotal role in a multitude of cellular processes.[1] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating fundamental cellular functions including DNA replication, transcription, and translation.[1] The intracellular concentration of polyamines is tightly regulated, and its dysregulation is implicated in various pathological conditions, most notably cancer.[2]
L-ornithine, derived from the urea (B33335) cycle or dietary sources, is the direct precursor for the synthesis of putrescine, the simplest polyamine.[3] The conversion of L-ornithine to putrescine is the first and often rate-limiting step in the polyamine biosynthesis pathway, catalyzed by the enzyme ornithine decarboxylase (ODC).[4] Consequently, this compound is a key substrate in studying polyamine metabolism and a potential target for therapeutic intervention.
The Biochemical Pathway: From L-Ornithine to Polyamines
The synthesis of polyamines from L-ornithine is a multi-step enzymatic process.
2.1. Putrescine Synthesis
The initial and committed step is the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5]
-
Reaction: L-Ornithine → Putrescine + CO₂
-
Enzyme: Ornithine Decarboxylase (ODC)[5]
-
Cofactor: Pyridoxal-5'-phosphate (PLP)[5]
2.2. Spermidine and Spermine Synthesis
Putrescine is subsequently converted to the higher polyamines, spermidine and spermine, through the sequential addition of aminopropyl groups. The aminopropyl donor is decarboxylated S-adenosylmethionine (dSAM), which is synthesized from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC).
-
Reaction 1: Putrescine + dSAM → Spermidine + 5'-methylthioadenosine (MTA)
-
Enzyme: Spermidine synthase[3]
-
Reaction 2: Spermidine + dSAM → Spermine + 5'-methylthioadenosine (MTA)
-
Enzyme: Spermine synthase[3]
// Nodes L_Ornithine [label="L-Ornithine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Putrescine [label="Putrescine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spermidine [label="Spermidine", fillcolor="#FBBC05", fontcolor="#202124"]; Spermine [label="Spermine", fillcolor="#34A853", fontcolor="#FFFFFF"]; dSAM1 [label="dSAM", shape=ellipse, fillcolor="#F1F3F4"]; dSAM2 [label="dSAM", shape=ellipse, fillcolor="#F1F3F4"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#F1F3F4"]; MTA1 [label="MTA", shape=ellipse, fillcolor="#F1F3F4"]; MTA2 [label="MTA", shape=ellipse, fillcolor="#F1F3F4"];
// Edges L_Ornithine -> Putrescine [label="Ornithine Decarboxylase (ODC)"]; L_Ornithine -> CO2 [style=dashed, arrowhead=none]; dSAM1 -> Spermidine; Putrescine -> Spermidine [label="Spermidine Synthase"]; Spermidine -> MTA1 [style=dashed, arrowhead=none]; dSAM2 -> Spermine; Spermidine -> Spermine [label="Spermine Synthase"]; Spermine -> MTA2 [style=dashed, arrowhead=none]; } Polyamine synthesis pathway from L-Ornithine.
Regulation of Polyamine Synthesis
The intracellular levels of polyamines are meticulously controlled through a complex interplay of transcriptional, translational, and post-translational mechanisms, primarily targeting ODC.
3.1. Transcriptional Regulation
The gene encoding ODC is a well-established transcriptional target of the c-Myc proto-oncogene .[6][7][8] The ODC promoter contains c-Myc binding sites (E-boxes), and increased c-Myc expression leads to enhanced ODC transcription and subsequent polyamine synthesis.[6][7][8] This link is a cornerstone of the role of polyamines in cancer, where c-Myc is frequently overexpressed.
3.2. Translational and Post-Translational Regulation
The translation of ODC mRNA is regulated by the intracellular polyamine concentration in a negative feedback loop.[9][10] High levels of polyamines induce the synthesis of a protein called antizyme , which binds to ODC monomers, preventing their dimerization and targeting them for degradation by the 26S proteasome.[11]
The mTOR signaling pathway , a central regulator of cell growth and metabolism, also influences polyamine synthesis.[12] mTORC1 can promote the synthesis of SAMDC, a key enzyme for spermidine and spermine production.[12]
// Nodes cMyc [label="c-Myc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ODC_Gene [label="ODC Gene", shape=cds, fillcolor="#F1F3F4"]; ODC_mRNA [label="ODC mRNA", shape=note, fillcolor="#F1F3F4"]; ODC_Protein [label="ODC Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyamines [label="Polyamines", fillcolor="#FBBC05", fontcolor="#202124"]; Antizyme [label="Antizyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; mTOR [label="mTOR Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges cMyc -> ODC_Gene [label="Transcriptional\nActivation"]; ODC_Gene -> ODC_mRNA [label="Transcription"]; ODC_mRNA -> ODC_Protein [label="Translation"]; mTOR -> ODC_mRNA [label="Promotes Translation"]; ODC_Protein -> Polyamines [label="Catalysis"]; Polyamines -> Antizyme [label="Induces Synthesis"]; Antizyme -> ODC_Protein [label="Inhibition &\nDegradation", dir=T, color="#EA4335"]; ODC_Protein -> Proteasome [label="Degradation", style=dashed]; Antizyme -> Proteasome [style=dotted, arrowhead=none]; } Regulation of Ornithine Decarboxylase (ODC).
Quantitative Data
Table 1: Kinetic Parameters of Ornithine Decarboxylase
The kinetic parameters of ODC can vary depending on the source of the enzyme and the assay conditions. The following table provides an example of the kinetic parameters for ODC from Aspergillus terreus.
| Substrate | Km (mM) | Vmax (µmol/mg/min) | kcat (s-1) | kcat/Km (mM-1s-1) |
| L-Ornithine | 0.95 | 4.8 | 4.0 x 105 | 4.2 x 105 |
| L-Lysine | 1.34 | 4.1 | 3.4 x 105 | 2.5 x 105 |
| L-Arginine | 1.40 | 3.8 | 3.2 x 105 | 2.3 x 105 |
| Data adapted from a study on ODC from Aspergillus terreus.[13] |
Table 2: Intracellular Polyamine Concentrations in Guinea-Pig Heart Tissue
Cellular polyamine concentrations can differ significantly between tissues and cell types. The table below shows the concentrations of putrescine, spermidine, and spermine in different regions of the guinea-pig heart.
| Tissue | Putrescine (nmol/g wet weight) | Spermidine (nmol/g wet weight) | Spermine (nmol/g wet weight) |
| Left Atrium | 15.6 ± 1.5 | 785 ± 35 | 534 ± 33 |
| Right Atrium | 13.9 ± 1.2 | 754 ± 29 | 501 ± 28 |
| Left Ventricle | 8.7 ± 0.8 | 512 ± 21 | 389 ± 19 |
| Right Ventricle | 9.1 ± 0.9 | 533 ± 25 | 402 ± 22 |
| Values are presented as mean ± S.E.M. Data adapted from a study on guinea-pig heart tissue.[14] |
Table 3: Conversion Efficiency of Arginine to Putrescine
In a study utilizing a co-immobilized enzyme system with human arginase I and ornithine decarboxylase, a high conversion rate of arginine to putrescine was achieved.
| Substrate | Product | Conversion Rate |
| L-Arginine | Putrescine | Nearly 100% |
| Data from a study on a genetically engineered multi-enzyme system.[15] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.[5][16][17]
Materials:
-
L-[1-¹⁴C]ornithine (specific activity ~50-60 mCi/mmol)
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, 50 µM pyridoxal-5-phosphate (PLP)
-
L-ornithine (unlabeled)
-
2 M Sulfuric acid or 10% Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation vials
-
Center wells or filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or hyamine hydroxide)
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the cell or tissue lysate in a suitable lysis buffer and determine the protein concentration.
-
Prepare the reaction mixture in a microcentrifuge tube or a sealed vial. For a final volume of 200 µL, add:
-
100 µL of 2x assay buffer
-
50 µL of cell/tissue lysate (adjust volume based on protein concentration)
-
A mixture of unlabeled L-ornithine and L-[1-¹⁴C]ornithine to achieve the desired final substrate concentration and radioactivity (e.g., 0.5 mM L-ornithine and 0.5 µCi L-[1-¹⁴C]ornithine).
-
-
Place a center well containing the CO₂ trapping agent into the reaction vial or suspend a piece of soaked filter paper above the reaction mixture, ensuring it does not touch the liquid.
-
Seal the vials tightly.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting the acid (e.g., 200 µL of 2 M H₂SO₄) into the reaction mixture without opening the vial.
-
Continue the incubation for another 30-60 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂.
-
Carefully remove the center well or filter paper and place it into a scintillation vial containing liquid scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the ODC activity as nmol of CO₂ produced per hour per mg of protein.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Cell or tissue homogenate
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Derivatization reagent: o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) in a borate (B1201080) buffer (pH ~9.5)
-
HPLC system with a fluorescence detector (Excitation: 345 nm, Emission: 455 nm)
-
Reversed-phase C18 column
-
Mobile phase A: e.g., 0.1 M sodium acetate (B1210297) buffer (pH 7.2)
-
Mobile phase B: e.g., Methanol or Acetonitrile
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in cold PCA (e.g., 0.2 M).
-
Add the internal standard.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix a portion of the supernatant with the OPA derivatization reagent.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the polyamines using a gradient of mobile phase B in mobile phase A. A typical gradient might be from 20% to 80% B over 20-30 minutes.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized polyamine standards.
-
Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
// Nodes Sample [label="Cell/Tissue Sample", fillcolor="#F1F3F4"]; Lysate [label="Homogenization/\nLysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Assay [label="Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ODC_Assay [label="ODC Activity Assay\n(Radiometric)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC_Prep [label="Acid Precipitation &\nSupernatant Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="OPA Derivatization", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_Analysis [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Lysate; Lysate -> Protein_Assay; Lysate -> ODC_Assay; Lysate -> HPLC_Prep; Protein_Assay -> ODC_Assay [style=dotted]; HPLC_Prep -> Derivatization; Derivatization -> HPLC_Analysis; ODC_Assay -> Data_Analysis; HPLC_Analysis -> Data_Analysis; } Workflow for polyamine metabolism analysis.
Conclusion
This compound is a fundamental substrate in the biosynthesis of polyamines, making it a central molecule of interest for researchers in cell biology and drug development. A thorough understanding of the enzymatic conversion of L-ornithine to polyamines, the intricate regulatory networks that govern this process, and robust methodologies for its study are crucial for advancing our knowledge of polyamine function in health and disease. This technical guide provides a comprehensive resource to facilitate further research and the development of novel therapeutic strategies targeting polyamine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Putrescine - Wikipedia [en.wikipedia.org]
- 4. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. The ornithine decarboxylase gene is a transcriptional target of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of human ornithine decarboxylase expression by the c-Myc.Max protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of the ornithine decarboxylase gene by c-Myc/Max/Mad network and retinoblastoma protein interacting with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational regulation of ornithine decarboxylase by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
L-Ornithine hydrochloride experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine (B1677492) is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation.[1] However, it plays a crucial role in several key metabolic pathways, most notably the urea (B33335) cycle, where it facilitates the detoxification of ammonia.[1][2] In the context of cell culture, L-Ornithine hydrochloride is utilized as a media supplement and a tool to investigate cellular metabolism, proliferation, and differentiation.[3] It is a precursor for the synthesis of polyamines (putrescine, spermidine (B129725), and spermine), which are essential for cell growth, division, and differentiation.[4][5][6] The first and rate-limiting enzyme in this pathway is Ornithine Decarboxylase (ODC).[4] L-Ornithine has also been shown to influence the immune response and protect cells from oxidative stress.[7][8]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including assessing its effects on cell viability and investigating its role in the polyamine synthesis pathway.
Data Summary
The effects of this compound can be cell-type specific. Below is a summary of reported effects and concentrations from various studies.
| Cell Type | Application/Effect | Effective Concentration | Reference |
| Chinese Hamster Ovary (CHO) | Promotion of healthy growth and enhanced recombinant protein yield. | Not specified | |
| Human Kidney 2 (HK-2) | Protection against oxidative stress-induced apoptosis and necrosis.[7] | Concentration-dependent | [7][8] |
| Cytotoxic T Lymphocytes (CTL) | Strong inhibition of CTL activation and differentiation.[9][10] | 9 x 10⁻³ M (9 mM) | [9][10] |
| Human Retinal Pigment Epithelial (RPE) | Cytotoxicity, DNA synthesis inhibition, and cell death in OAT-deficient cells. | Not specified | |
| GLUTag cell lines | Induction of intracellular Ca²⁺ concentration and GLP-1 secretion. | Not specified |
Signaling & Metabolic Pathways
L-Ornithine's Role in Polyamine Synthesis
L-Ornithine is a central molecule in the synthesis of polyamines. The pathway begins with the conversion of L-Ornithine to putrescine by the enzyme Ornithine Decarboxylase (ODC). Putrescine is then subsequently converted to spermidine and spermine. These polyamines are crucial for various cellular processes.
Caption: Metabolic pathway of L-Ornithine to polyamines.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on a selected cell line.
Caption: General workflow for cell-based L-Ornithine HCl experiments.
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a sterile stock solution of this compound for use as a cell culture supplement.
Materials:
-
This compound powder (cell culture grade)
-
Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Calculate Mass: Determine the required mass of this compound powder to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Molecular Weight of L-Ornithine HCl = 168.62 g/mol
-
For 10 mL of a 100 mM (0.1 M) solution: 0.1 mol/L * 0.01 L * 168.62 g/mol = 0.1686 g (168.6 mg)
-
-
Dissolution: In a sterile conical tube, dissolve the calculated mass of this compound in the appropriate volume of sterile water or PBS. Vortex gently until fully dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filtration: Filter the solution into a new sterile conical tube. This step is crucial to remove any potential bacterial contamination.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[11]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity and viability of a chosen cell line.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound sterile stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range for a dose-response curve might be 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, and 50 mM.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and cells with medium containing no this compound as a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle control (untreated cells), which is set to 100% viability. Plot the percentage of viability against the concentration of this compound.
Protocol 3: Ornithine Decarboxylase (ODC) Activity Assay
This protocol provides a method to measure the activity of ODC, the rate-limiting enzyme in polyamine synthesis, in cell lysates after treatment with this compound. This assay is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.[12]
Materials:
-
Cell culture treated with and without this compound
-
Cell lysis buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors)
-
L-[1-¹⁴C]ornithine (radiolabeled substrate)
-
Pyridoxal 5-phosphate (PLP), a cofactor for ODC
-
Assay buffer (e.g., Tris-HCl, pH 7.5)[12]
-
2 M Sulfuric acid or Citric acid to stop the reaction
-
Scintillation vials
-
Filter paper discs saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)[12]
-
Liquid scintillation counter
Procedure:
-
Cell Lysate Preparation: After treating cells with this compound for the desired time, wash the cells with cold PBS and harvest them. Lyse the cells in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a microcentrifuge tube or a sealed vial, prepare the reaction mixture. A typical reaction mix includes:[12]
-
Cell lysate (containing a specific amount of protein, e.g., 100 µg)
-
Assay buffer
-
Pyridoxal 5-phosphate (PLP)
-
L-[1-¹⁴C]ornithine
-
-
CO₂ Trapping: Place a filter paper disc saturated with a CO₂ trapping agent in a suspended well or attached to the cap of the reaction vial, ensuring it does not touch the reaction mixture.[12]
-
Enzymatic Reaction: Seal the vials and incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[12] During this time, ODC in the lysate will decarboxylate the L-[1-¹⁴C]ornithine, releasing ¹⁴CO₂ gas.
-
Reaction Termination: Stop the reaction by injecting a strong acid (e.g., sulfuric acid) into the reaction mixture without opening the vial. The acid denatures the enzyme and facilitates the release of all dissolved ¹⁴CO₂ from the solution.[12]
-
CO₂ Capture: Continue the incubation for another 30-60 minutes to ensure all the released ¹⁴CO₂ is trapped by the filter paper.
-
Scintillation Counting: Carefully remove the filter paper disc and place it into a scintillation vial containing scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[12]
-
Data Analysis: Calculate the ODC activity, typically expressed as nmol of CO₂ produced per minute per mg of protein.[12] Compare the activity in this compound-treated samples to the untreated controls.
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. xtendlife.com [xtendlife.com]
- 3. nbinno.com [nbinno.com]
- 4. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 5. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of L-ornithine on proliferative and cytotoxic T-cell responses in allogeneic and syngeneic mixed leukocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Ornithine Hydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine (B1677492) hydrochloride, a salt of the non-proteinogenic amino acid L-Ornithine, is a key intermediate in the urea (B33335) cycle, playing a crucial role in the detoxification of ammonia.[1][2] It also serves as a precursor for the synthesis of polyamines, which are essential for cell proliferation.[3] In the context of in vitro studies, L-Ornithine is utilized as a cell culture media supplement and to investigate its effects on various cellular processes, including cell growth, signaling pathways, and mitochondrial function. Notably, L-Ornithine has been shown to activate the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, influencing intracellular calcium signaling and protecting against oxidative stress in certain cell types.[4][5]
These application notes provide detailed protocols for the preparation and use of L-Ornithine hydrochloride solutions in in vitro studies, ensuring reproducibility and accuracy in experimental setups.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3184-13-2 | [6] |
| Molecular Formula | C₅H₁₂N₂O₂ · HCl | [7] |
| Molecular Weight | 168.62 g/mol | [8] |
| Appearance | White crystalline powder | [3] |
| Purity | ≥98% | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (593.05 mM) | [9] |
| 543 mg/mL at 20°C | [3] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [7] |
Table 3: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [7] |
| Stock Solution (Aqueous) | -20°C | 1 year | [9] |
| -80°C | 2 years | [9] | |
| Aqueous Solution (in PBS) | Room Temperature | Not recommended for more than one day | [7] |
Table 4: Exemplary Concentrations for In Vitro Studies
| Application | Cell Line | Concentration Range | Reference |
| Ca²⁺ Signaling Activation | HK-2 (Human Kidney) | 0 - 10 mM | [6] |
| Protection Against Oxidative Stress | HK-2 (Human Kidney) | 10 µM, 100 µM, 300 µM | [6] |
| Cell Culture Supplement | CHO-K1 | Not specified, added to F12 serum-free media | |
| Cell Adhesion Coating | PC-12 (Rat Pheochromocytoma) | 0.1 mg/mL (as Poly-L-Ornithine) | [10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weigh paper/boat
Procedure:
-
Weighing: Accurately weigh 168.62 mg of this compound.
-
Dissolution: Transfer the weighed solid into a sterile 15 mL conical tube. Add 10 mL of sterile water to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution at high concentrations.[9]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 1 mM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM) * V₁ = (1 mM) * (10 mL)
-
V₁ = 0.1 mL or 100 µL
-
-
Preparation: In a sterile tube, add 9.9 mL of pre-warmed cell culture medium.
-
Addition of Stock Solution: Add 100 µL of the 100 mM this compound stock solution to the cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.
-
Application: The working solution is now ready to be added to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: L-Ornithine induced signaling cascade in HK-2 cells.
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
L-Ornithine Hydrochloride: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage calculation, administration, and experimental application of L-Ornithine hydrochloride in various animal models. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in preclinical studies.
Introduction to this compound
L-Ornithine is a non-essential amino acid that plays a crucial role in several metabolic pathways, most notably the urea (B33335) cycle.[1][2] The hydrochloride salt of L-Ornithine is a commonly used form in research and clinical settings due to its stability and solubility. Its primary physiological function is to facilitate the detoxification of ammonia (B1221849), a toxic byproduct of protein metabolism, by converting it into urea in the liver.[1][3][4] This mechanism underlies its therapeutic application in conditions associated with hyperammonemia, such as hepatic encephalopathy.[3] Beyond its role in the urea cycle, L-Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation, and can also be metabolized to produce glutamate (B1630785) and proline.[2][5]
Dosage Calculation for Animal Models
The appropriate dosage of this compound in animal models is dependent on the species, the intended therapeutic effect, and the route of administration. The following tables summarize reported dosages from various studies and provide guidance for converting human equivalent doses (HED) to animal equivalent doses (AED) based on body surface area (BSA).
Allometric Scaling for Dose Conversion
Allometric scaling is a widely accepted method for extrapolating drug doses between different species based on their body surface area, which is correlated with metabolic rate.[1][4] The following formula can be used for dose conversion:
Animal Equivalent Dose (mg/kg) = Human Equivalent Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor.
Table 1: Body Surface Area Conversion Factors
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
This table provides a simplified set of conversion factors. For a more comprehensive list and detailed guidance, refer to FDA guidelines on dose conversion.
Reported Dosages in Animal Models
The following table summarizes dosages of this compound used in published animal studies. These values can serve as a starting point for designing new experiments. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental model and outcome.
Table 2: this compound Dosages in Rodent Models
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Rat | Subchronic Oral Toxicity (NOAEL) | Oral (in diet) | 3445 mg/kg/day (male), 3986 mg/kg/day (female) | [6][7] |
| Rat | Acute Pancreatitis Induction | Intraperitoneal | 3 g/kg | [8] |
| Rat | Endotoxemia | Intraperitoneal | 500 - 2500 mg/kg | [9] |
| Mouse | Anxiolytic-like Effect | Oral | 0.75 mmol/kg (~126.5 mg/kg) | [10] |
| Mouse | Sleep-like Behavior | Oral | 3.0 mmol/10 ml/kg (~506 mg/kg) | [11][12] |
Note: mmol to mg conversion for this compound (Molar Mass: 168.62 g/mol ): mg = mmol x 168.62.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through several key metabolic pathways. The following diagrams illustrate these pathways.
Urea Cycle and Ammonia Detoxification
L-Ornithine is a critical intermediate in the urea cycle, which primarily occurs in the liver. It acts as a carrier for nitrogen atoms, facilitating the conversion of toxic ammonia into non-toxic urea for excretion.
Caption: The Urea Cycle Pathway.
Polyamine Synthesis Pathway
L-Ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. These molecules are vital for cell proliferation, differentiation, and apoptosis.
Caption: Polyamine Synthesis Pathway.
Relationship with Nitric Oxide (NO) Synthesis
L-Ornithine can influence the production of nitric oxide (NO) by competing with L-Arginine, the substrate for nitric oxide synthase (NOS), for transport and metabolism. Additionally, L-Ornithine itself does not directly produce NO, but its metabolism is interconnected with the NO pathway.
Caption: L-Ornithine and Nitric Oxide Synthesis.
Experimental Protocols
The following are general protocols for the administration of this compound to rodents. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Select a vehicle: this compound is soluble in water and phosphate-buffered saline (PBS). For oral administration, sterile water is often sufficient. For parenteral routes, sterile PBS (pH 7.2-7.4) is recommended. The solubility in PBS is approximately 10 mg/ml.[13]
-
Dissolve the compound: Weigh the required amount of this compound powder and dissolve it in the chosen vehicle. Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilization: For parenteral administration, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Storage: Aqueous solutions are best prepared fresh. If storage is necessary, it is recommended to store at -20°C for no more than one day.[13]
Oral Gavage Administration (Rat/Mouse)
Oral gavage ensures accurate dosing directly into the stomach.
-
Animal Handling: Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, a towel wrap can be used.
-
Gavage Needle Selection: Use a ball-tipped gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Administration: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion. Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the solution slowly to avoid regurgitation. The recommended volume is typically 5-10 mL/kg.
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or aspiration.
Intraperitoneal (IP) Injection (Rat/Mouse)
IP injection allows for rapid absorption of the compound.
-
Animal Handling: Restrain the animal with its abdomen facing upwards. For mice, the V-hold technique is common.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Use a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats). Insert the needle at a 15-30 degree angle and aspirate to ensure no blood or urine is drawn. Inject the solution slowly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General Experimental Workflow.
Conclusion
These application notes provide a starting point for researchers working with this compound in animal models. It is imperative to consult relevant literature, adhere to institutional guidelines for animal welfare, and conduct pilot studies to determine the optimal dosage and experimental conditions for each specific research question. Careful consideration of the compound's mechanism of action and appropriate experimental design will contribute to robust and reproducible preclinical data.
References
- 1. profeel.life [profeel.life]
- 2. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Ornithine: the overlooked molecule in the regulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Ornithine | Ammonia excretion accelerator | TargetMol [targetmol.com]
- 9. Effect of ornithine on the ileal histology, nitric oxide production and lipid peroxidation in LPS-induced endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally administered L-ornithine elevates brain L-ornithine levels and has an anxiolytic-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supplementation of L-Ornithine Could Increase Sleep-like Behavior in the Mouse Pups [mdpi.com]
- 12. Supplementation of L-Ornithine Could Increase Sleep-like Behavior in the Mouse Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantification of L-Ornithine Hydrochloride in Plasma using HPLC with Pre-Column Derivatization and Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea (B33335) cycle and plays a significant role in various metabolic pathways. Its quantification in plasma is crucial for the diagnosis and monitoring of certain metabolic disorders, as well as in pharmacokinetic studies during drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of L-Ornithine hydrochloride in human plasma. The method employs pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection, offering high specificity and low detection limits.
Principle
This method is based on the reaction of primary amino groups with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent to form a highly fluorescent isoindole derivative. L-Ornithine, being a primary amine, readily undergoes this reaction. The resulting derivative is then separated from other plasma components by reverse-phase HPLC and quantified using a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide (B78521)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Perchloric acid or Trichloroacetic acid (TCA)
-
Human plasma (drug-free, with anticoagulant such as EDTA or heparin)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge
-
Vortex mixer
-
pH meter
Preparation of Solutions
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer (pH 10.2) and 100 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent should be prepared fresh daily.
-
Mobile Phase A: Prepare a buffer solution (e.g., 50 mM sodium acetate) and adjust the pH to a suitable value (e.g., 6.5) with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Protein Precipitation Reagent: 0.6 M Perchloric acid or 10% Trichloroacetic acid.
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma. Prompt separation is crucial as delayed processing can affect arginine and ornithine levels[1].
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 100 µL of ice-cold 0.6 M perchloric acid.[2][3][4]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Derivatization: In the autosampler vial, mix 20 µL of the supernatant with 20 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection. Due to the potential instability of OPA derivatives, automated derivatization is highly recommended.[5][6]
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase: Gradient elution with Mobile Phase A (aqueous buffer) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.[7]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 60 | 40 |
| 20 | 20 | 80 |
| 22 | 95 | 5 |
| 30 | 95 | 5 |
Note: The gradient program should be optimized based on the specific column and system to achieve the best separation.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method for this compound.
| Parameter | Expected Value |
| Retention Time (min) | Dependent on specific column and gradient, but should be consistent. |
| Linearity (r²) | > 0.99[8] |
| Limit of Detection (LOD) | In the low pmol/mL range.[8] |
| Limit of Quantification (LOQ) | Typically 2-3 times the LOD. |
| Precision (CV%) | Within-run: < 5%, Between-run: < 10%[9][10] |
| Recovery (%) | 90-110%[9] |
Method Validation
For use in regulated environments, the method should be fully validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical steps of the HPLC method.
Caption: Experimental workflow for L-Ornithine quantification in plasma.
Caption: Logical flow of the HPLC method for L-Ornithine analysis.
Conclusion
The described HPLC method with pre-column OPA derivatization and fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocol and validation parameters offer a solid foundation for researchers and drug development professionals to implement this method in their laboratories. Proper sample handling and adherence to the protocol are essential for obtaining accurate and reproducible results.
References
- 1. Delayed separation and the plasma amino acids arginine and ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. nacalai.com [nacalai.com]
- 4. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of free amino acids in blood plasma by high-performance liquid chromatography with fluorescence detection [jafs.com.pl]
- 8. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ornithine Hydrochloride in Hepatic Encephalopathy Research
Introduction
Hepatic Encephalopathy (HE) is a complex neuropsychiatric syndrome caused by acute or chronic liver failure.[1][2] It is characterized by a spectrum of neurological and psychiatric abnormalities, ranging from subclinical alterations to coma.[3] A key neurotoxin implicated in the pathogenesis of HE is ammonia (B1221849).[4][5] Elevated levels of ammonia in the blood and brain lead to astrocyte swelling, altered neurotransmission, and impaired brain function.[2]
L-Ornithine L-Aspartate (LOLA), a stable salt of the two amino acids, is a primary therapeutic agent investigated for HE.[6] L-Ornithine hydrochloride serves as a source of L-ornithine for research and formulation purposes. LOLA acts by enhancing the body's natural ammonia detoxification pathways.[7][8] These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols for researchers utilizing L-Ornithine in the study of HE.
Mechanism of Action
L-Ornithine L-Aspartate (LOLA) lowers ammonia levels through a dual mechanism, providing key substrates for the two primary ammonia detoxification pathways: the urea (B33335) cycle and glutamine synthesis.[6][9]
-
Urea Cycle (Liver): In the periportal hepatocytes of the liver, L-Ornithine acts as a substrate and an activator of enzymes in the urea cycle, such as ornithine carbamoyltransferase.[6] This stimulates the conversion of ammonia into urea, which is then excreted by the kidneys.[8][10]
-
Glutamine Synthesis (Liver, Muscle, Brain): Both L-Ornithine and L-Aspartate can be converted to glutamate.[8] Glutamate is a crucial substrate for the enzyme glutamine synthetase, which catalyzes the fixation of ammonia to form glutamine. This process occurs in perivenous hepatocytes, skeletal muscle, and brain astrocytes, providing an alternative pathway for ammonia removal.[7][11]
References
- 1. Frontiers | Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial [frontiersin.org]
- 2. Neurotransmitter dysfunction in hepatic encephalopathy: new approaches and new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy | Annals of Hepatology [elsevier.es]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchopenworld.com [researchopenworld.com]
- 9. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umontreal.scholaris.ca [umontreal.scholaris.ca]
- 11. L-Ornithine L-Aspartate for the Treatment of Sarcopenia in Chronic Liver Disease: The Taming of a Vicious Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ornithine Hydrochloride in Exercise Physiology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849). In the context of exercise physiology, elevated ammonia levels are associated with the onset of fatigue. Supplementation with L-Ornithine hydrochloride is hypothesized to enhance ammonia clearance, thereby potentially improving exercise performance, reducing fatigue, and influencing hormonal responses to exercise. These notes provide a summary of current research, quantitative data from key studies, and detailed protocols for investigating the effects of this compound in an exercise context.
Mechanism of Action: Ammonia Buffering
During intense exercise, the rate of ATP degradation can exceed its synthesis, leading to the accumulation of adenosine (B11128) monophosphate (AMP). The deamination of AMP through the purine (B94841) nucleotide cycle is a significant source of ammonia production in skeletal muscle. L-Ornithine is proposed to mitigate the rise in exercise-induced ammonia by acting as a catalyst in the urea cycle, facilitating the conversion of ammonia to urea in the liver for subsequent excretion.[1][2][3] This is thought to reduce central and peripheral fatigue.
Quantitative Data from Key Studies
The following tables summarize the quantitative outcomes from clinical trials investigating the effects of this compound on exercise performance, fatigue, and physiological markers.
Table 1: Effects of this compound on Performance and Fatigue
| Study (Year) | Dosage | Exercise Protocol | Key Performance/Fatigue Outcomes |
| Sugino et al. (2008)[4] | 2000 mg/day for 7 days, 6000 mg on day 8 | 2-hour cycle ergometer at fixed workload | - Subjective feeling of fatigue significantly attenuated (p < 0.01).- In female subjects, decrease in mean speed for 10s max pedaling was smaller than placebo (p < 0.05). |
| Demura et al. (2010)[5][6] | 0.1 g/kg body mass (single dose) | Incremental exhaustive ergometer bicycle exercise | - No significant improvement in time to exhaustion or maximal aerobic capacity. |
| Sugino et al. (2008)[7] | 2000 mg/day | 2-hour bike test at 80% max heart rate | - After the second 2-hour bike test, the fatigue score was 91% higher in the placebo group. |
| Demura et al. (2011)[8] | 0.1 g/kg body mass (single dose) | 5 sets of 30s maximal cycling | - Peak RPM was significantly greater with L-Ornithine ingestion compared to placebo. |
Table 2: Effects of this compound on Biochemical and Hormonal Markers
| Study (Year) | Dosage | Exercise Protocol | Key Biochemical/Hormonal Outcomes |
| Demura et al. (2010)[2][5][6] | 0.1 g/kg body mass (single dose) | Incremental exhaustive ergometer bicycle exercise | - Plasma ammonia concentrations were significantly lower just after and 15 min after exhaustion compared to placebo.- Plasma glutamate (B1630785) concentrations were significantly higher after exhaustion. |
| Demura et al. (2010)[9][10] | Not specified, single dose | Biceps curl strength training | - Change in serum growth hormone was significantly larger in the L-Ornithine condition (p=0.044). |
| Zajac et al. (2010)[11][12] | L-Arginine + L-Ornithine | 3-week heavy-resistance training | - Significant increases in serum Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1) were observed post-exercise. |
| Sugino et al. (2008)[4] | 2000 mg/day for 7 days, 6000 mg on day 8 | 2-hour cycle ergometer at fixed workload | - Oral L-ornithine administration promoted lipid metabolism and activated the urea cycle. |
Experimental Protocols
Protocol 1: Investigating the Effect of L-Ornithine on Fatigue and Ammonia Metabolism in Endurance Exercise
This protocol is based on the methodologies described by Sugino et al. (2008) and Demura et al. (2010).[4][5]
1. Subject Recruitment:
-
Recruit healthy volunteers with a consistent level of physical activity.
-
Inclusion criteria: Age 20-60, non-smokers, free from cardiovascular or metabolic diseases.
-
Exclusion criteria: Use of medications known to affect metabolism, professional athletes.
2. Study Design:
-
Employ a double-blind, placebo-controlled, crossover design.
-
A washout period of at least one week should be implemented between trials.
3. Supplementation Protocol:
-
Acute Dosing: Administer a single dose of 0.1 g/kg body mass of this compound or a placebo (e.g., indigestible dextrin) 60 minutes prior to the exercise trial.
-
Chronic Dosing: Administer 2-6 g/day of this compound or placebo for a period of 7-8 days prior to the exercise test.
4. Exercise Protocol:
-
Incremental Exhaustive Test: Use a cycle ergometer. After a warm-up, increase the workload by a set amount (e.g., 20 watts) every minute until voluntary exhaustion.
-
Prolonged Fixed-Load Test: Have subjects cycle for a fixed duration (e.g., 2 hours) at a predetermined intensity (e.g., 60-80% of maximal heart rate).
5. Data Collection and Measurements:
-
Performance Metrics: Record time to exhaustion, peak power output, and total work performed.
-
Subjective Fatigue: Use a Visual Analog Scale (VAS) for perceived fatigue at baseline, immediately post-exercise, and during recovery.
-
Blood Sampling: Collect venous blood samples at baseline, immediately post-exercise, and at set intervals during recovery (e.g., 15, 30, and 60 minutes).
-
Biochemical Analysis: Analyze plasma/serum for ammonia, glutamate, lactate, urea, and free fatty acids.
Protocol 2: Assessing the Impact of L-Ornithine on Growth Hormone Response to Resistance Training
This protocol is adapted from studies by Demura et al. (2010) and Zajac et al. (2010).[9][10][12]
1. Subject Recruitment:
-
Recruit healthy, recreationally strength-trained males.
-
Inclusion criteria: Age 18-30, consistent resistance training experience (e.g., >1 year).
-
Exclusion criteria: Use of anabolic steroids or other performance-enhancing drugs.
2. Study Design:
-
A double-blind, placebo-controlled design is recommended.
3. Supplementation Protocol:
-
Administer a single dose of this compound (e.g., 100 mg/kg body weight) or a combination with L-Arginine, 60-90 minutes before the exercise session.
4. Exercise Protocol:
-
Standardized Resistance Training Session: The session should consist of compound exercises (e.g., squats, bench press, deadlifts) and isolation exercises (e.g., biceps curls).
-
Example: 3 sets of 10 repetitions at 70-80% of one-repetition maximum (1RM) with 60-90 seconds rest between sets.
5. Data Collection and Measurements:
-
Blood Sampling: Collect venous blood samples at baseline (pre-ingestion), pre-exercise, and at multiple time points post-exercise (e.g., 0, 15, 30, 60, and 90 minutes).
-
Hormonal Analysis: Analyze serum for Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), testosterone, and cortisol concentrations.
Visualizations: Pathways and Workflows
Caption: L-Ornithine's role in the Urea Cycle for ammonia detoxification.
Caption: A typical experimental workflow for L-Ornithine studies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Open Access) The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise. (2010) | Shinichi Demura | 31 Citations [scispace.com]
- 7. naturalhealthresearch.org [naturalhealthresearch.org]
- 8. Effect of this compound ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound ingestion on human growth hormone secretion after strength training [scirp.org]
- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Arginine and ornithine supplementation increases growth hormone and insulin-like growth factor-1 serum levels after heavy-resistance exercise in strength-trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of L-Ornithine Hydrochloride on Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine hydrochloride, a salt of the non-proteinogenic amino acid L-Ornithine, plays a crucial role in the detoxification of ammonia (B1221849) in the body.[1][2][3] Elevated ammonia levels, or hyperammonemia, is a toxic condition that can lead to severe neurological complications, such as hepatic encephalopathy (HE).[4][5] L-Ornithine exerts its ammonia-lowering effects primarily through two key metabolic pathways: the urea (B33335) cycle and glutamine synthesis.[6][7][8] By providing essential substrates for these pathways, L-Ornithine enhances the conversion of toxic ammonia into non-toxic urea and glutamine, which are then excreted from the body.[1][6] These application notes provide detailed protocols for assessing the efficacy of this compound in reducing ammonia levels in various experimental settings.
Mechanism of Action: Ammonia Detoxification Pathways
This compound contributes to ammonia detoxification by participating in the urea cycle and promoting glutamine synthesis.
-
Urea Cycle: The urea cycle, also known as the ornithine cycle, is the primary pathway for ammonia detoxification in the liver.[9][10] L-Ornithine is a key intermediate in this cycle. It acts as a substrate for ornithine transcarbamylase, a mitochondrial enzyme that catalyzes the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline.[1][10] This reaction incorporates ammonia-derived nitrogen into the cycle. The cycle ultimately leads to the production of urea, a less toxic compound that is excreted in the urine.[1][9][10]
-
Glutamine Synthesis: In addition to the urea cycle, L-Ornithine promotes the synthesis of glutamine from glutamate (B1630785) and ammonia, a reaction catalyzed by the enzyme glutamine synthetase.[6][11] This process provides an alternative pathway for ammonia detoxification, particularly in extrahepatic tissues like muscle and brain.[11][12]
Experimental Protocols
This section outlines protocols for in vitro, in vivo, and clinical studies to assess the effect of this compound on ammonia levels.
In Vitro Assessment: Hepatocyte Cell Culture Model
This protocol describes an in vitro assay to evaluate the effect of this compound on ammonia detoxification in a hepatocyte cell line (e.g., HepG2).
Objective: To determine if this compound enhances ammonia clearance in cultured hepatocytes.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound solution (sterile, various concentrations)
-
Ammonium (B1175870) chloride (NH4Cl) solution (sterile)
-
Phosphate Buffered Saline (PBS)
-
Ammonia assay kit (e.g., colorimetric or enzymatic)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Ammonia Challenge: After 24 hours, replace the medium with fresh DMEM containing a specific concentration of ammonium chloride (e.g., 1-5 mM) to induce hyperammonemia.
-
Treatment: Immediately after adding ammonium chloride, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 mM). Include a control group with only ammonium chloride and a baseline group with neither ammonium chloride nor this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48 hours).
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Ammonia Measurement: Measure the ammonia concentration in the supernatant using a commercially available ammonia assay kit according to the manufacturer's instructions.[13][14]
-
Data Analysis: Compare the ammonia levels in the this compound-treated groups to the control group to determine the effect on ammonia clearance.
In Vivo Assessment: Animal Model of Hyperammonemia
This protocol describes an in vivo study using a rat model of acute liver failure to evaluate the efficacy of this compound in reducing blood ammonia levels.
Objective: To assess the in vivo effect of this compound on plasma ammonia concentrations in a hyperammonemic rat model.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound solution (sterile, for injection)
-
Thioacetamide (TAA) solution (for inducing acute liver failure)
-
Saline solution (sterile)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Ammonia assay kit
Procedure:
-
Induction of Hyperammonemia: Induce acute liver failure and subsequent hyperammonemia by intraperitoneal injection of TAA (e.g., 300 mg/kg).
-
Animal Groups: Divide the animals into at least three groups:
-
Sham group (no TAA, saline treatment)
-
Control group (TAA-induced hyperammonemia, saline treatment)
-
Treatment group (TAA-induced hyperammonemia, this compound treatment)
-
-
Treatment Administration: At a predetermined time point after TAA injection (e.g., 24 hours), administer this compound (e.g., 0.1 g/kg, intravenously or intraperitoneally) to the treatment group.[15] Administer an equivalent volume of saline to the sham and control groups.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline (before TAA), before treatment, and at several time points after treatment (e.g., 1, 3, 6, 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Ammonia Measurement: Measure the ammonia concentration in the plasma samples using a suitable analytical method, such as an enzymatic assay or an ammonia-selective electrode.[13][16]
-
Data Analysis: Compare the plasma ammonia levels between the treatment and control groups over time.
Clinical Trial Protocol Summary: L-Ornithine in Hepatic Encephalopathy
This section summarizes a typical protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of L-Ornithine in patients with hepatic encephalopathy (HE).
Objective: To assess the safety and efficacy of L-Ornithine in reducing blood ammonia levels and improving clinical outcomes in patients with HE.
Study Design: Randomized, double-blind, placebo-controlled trial.
Patient Population: Patients diagnosed with liver cirrhosis and overt HE (Grade I-IV).
Intervention:
-
Treatment Group: Intravenous infusion of L-Ornithine L-Aspartate (LOLA), a common form of L-Ornithine used in clinical trials, at a dose of 30g over 24 hours for 5 days, in addition to standard therapy (lactulose and/or rifaximin).[4][17]
-
Control Group: Placebo infusion in addition to standard therapy.
Primary Outcome Measures:
-
Change in blood ammonia concentration from baseline to day 5.
Secondary Outcome Measures:
-
Improvement in the grade of HE.
-
Time to recovery from HE.
-
28-day mortality.
-
Adverse events.
Methodology:
-
Patient Screening and Enrollment: Screen patients with liver cirrhosis and overt HE for eligibility based on inclusion and exclusion criteria. Obtain informed consent.
-
Randomization: Randomly assign eligible patients to either the treatment or control group.
-
Treatment Administration: Administer the assigned intervention for 5 days.
-
Data Collection: Collect baseline demographic and clinical data. Measure blood ammonia levels at baseline and daily for 5 days.[4] Assess the grade of HE daily. Monitor for adverse events throughout the study.
-
Statistical Analysis: Compare the change in blood ammonia levels, improvement in HE grade, and other secondary outcomes between the two groups using appropriate statistical tests.
Data Presentation
The following tables summarize representative quantitative data from studies assessing the effect of L-Ornithine on ammonia levels.
Table 1: In Vivo Animal Study Data Summary
| Animal Model | Treatment Group | Dosage | Duration | Baseline Ammonia (µmol/L) | Post-treatment Ammonia (µmol/L) | Percent Reduction | Reference |
| Rats with Acute Liver Failure | L-Ornithine-L-Aspartate | 0.33 g/kg/h (IV) | - | - | Normalized | - | [11] |
| Cirrhotic Rats | L-Ornithine Phenylacetate | - | 3 hours | ~400 | ~150 | ~62.5% | [18] |
Table 2: Human Clinical Trial Data Summary
| Study Population | Treatment Group | Dosage | Duration | Baseline Ammonia (µmol/L) | Post-treatment Ammonia (µmol/L) | p-value | Reference |
| Cirrhotic patients with low-grade HE | Oral L-Ornithine-L-Aspartate | 18 g/day | 14 days | 118.7 | 109.1 | 0.052 | [19] |
| Cirrhotic patients with overt HE | IV L-Ornithine-L-Aspartate | 30 g/day | 5 days | - | Significantly lower than placebo | <0.001 | [17] |
Analytical Methods for Ammonia Measurement
Accurate measurement of ammonia in biological samples is critical for assessing the efficacy of this compound. Several well-established methods are available.[13]
Sample Collection and Handling:
-
Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
Samples should be placed on ice immediately and centrifuged to separate plasma as soon as possible to prevent artificial increases in ammonia levels.[14]
-
If not analyzed immediately, plasma samples should be stored frozen.
Common Analytical Techniques:
-
Enzymatic Assays: These are highly specific methods that utilize the enzyme glutamate dehydrogenase to measure ammonia concentration. They are commonly used in clinical laboratories.[13]
-
Colorimetric Methods: The Berthelot (indophenol) reaction is a common colorimetric method where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol (B113434) dye, which is then quantified spectrophotometrically.[14][20]
-
Ammonia-Selective Electrode: This potentiometric method uses a gas-permeable membrane to separate the sample from an internal electrode. Ammonia gas from the sample diffuses across the membrane, causing a pH change in the internal solution that is proportional to the ammonia concentration.[13][16]
Considerations for Method Selection:
-
Specificity: Enzymatic assays are generally the most specific.
-
Sensitivity: The required sensitivity will depend on the expected ammonia concentrations in the samples.
-
Throughput: Automated analyzers can process a large number of samples, which is beneficial for large-scale studies.
-
Interferences: Potential interfering substances in the sample matrix should be considered. For example, volatile amines can interfere with the ammonia-selective electrode.[13]
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. l-Ornithine l-Aspartate (LOLA) as a Novel Approach for Therapy of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy | Annals of Hepatology [elsevier.es]
- 8. L-ornithine L-aspartate lowers ammonia and improves cognitive function but not mortality in hepatic encephalopathy from acute on chronic liver failure - ePrints Soton [eprints.soton.ac.uk]
- 9. Urea cycle - Wikipedia [en.wikipedia.org]
- 10. Urea cycle pathway | Abcam [abcam.com]
- 11. L-ornithine-L-aspartate lowers plasma and cerebrospinal fluid ammonia and prevents brain edema in rats with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of L-Ornithine-L-Aspartate in Cirrhotics With Hepatic Encephalopathy | Clinical Research Trial Listing [centerwatch.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Ammonia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US6416652B1 - Method for measuring ammonia in biochemical processes - Google Patents [patents.google.com]
- 17. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of L-ornithine-L-aspartate Therapy on Low-Grade Hepatic Encephalopathy in Patients with Liver Cirrhosis - Neliti [neliti.com]
- 20. epa.gov [epa.gov]
Application Notes and Protocols: L-Ornithine Hydrochloride Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-Ornithine (B1677492) hydrochloride administration in various rodent models based on published studies. The document includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the dosages and effects of L-Ornithine hydrochloride administered through different routes in rodent studies.
Table 1: Oral Administration Studies
| Species/Strain | Dosage | Vehicle | Study Focus | Key Quantitative Findings |
| Rat (Wistar) | 1.74 g/kg (by gavage) | Water | mTORC1 Signaling (Liver) | Led to 17.5-fold and 20.1-fold increases in plasma Ornithine levels at 1 and 3 hours, respectively. Augmented phosphorylation of mTORC1 downstream targets (p70S6K, S6, 4EBP1).[1] |
| Mouse (ICR) | 0.75 mmol/10 ml/kg (by gavage) | Water | Anxiolytic-like Effects | Significantly increased time spent and entries in the open arms of the elevated plus-maze test.[2][3] A significant decrease in stress-induced corticosterone (B1669441) levels was observed.[4] |
| Mouse (ICR) | 3.0 mmol/10 ml/kg (by gavage) | Distilled Water | Bioavailability / Metabolism | L-Ornithine levels were significantly elevated in the cerebral cortex and hippocampus 30 and 60 minutes post-administration.[2][3] Increased levels of collagen-constituting amino acids and polyamines in the skin.[5] |
| Mouse | 400 mg/10 ml/kg (3.0 mmol/10 ml/kg) (by gavage) | Distilled Water | Maternal Transfer | L-Ornithine levels in maternal plasma significantly increased 1 hour after administration.[6] |
| Rat | 2 g/kg daily (as L-ornithine-L-aspartate) | Not Specified | Hyperammonemia (Cirrhosis) | Significantly increased plasma urea (B33335) and decreased plasma ammonia (B1221849) levels. Increased activities of carbamoylphosphate synthetase I and arginase by 30% and 40%, respectively.[7] |
Table 2: Parenteral Administration Studies
| Species/Strain | Route | Dosage | Study Focus | Key Quantitative Findings |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) | Not specified (with Phenylbutyrate) | Hyperammonemia (Cirrhosis) | Synergistically produced a sustained reduction in arterial ammonia (P < 0.01) and brain water (P < 0.01).[8][9] |
| Rat | Intravenous (IV) Infusion | 0.33 g/kg/h (as L-ornithine-L-aspartate) | Hyperammonemia (ALF¹) | Normalized plasma ammonia concentrations and significantly reduced brain water content.[10] |
| Rat | Subcutaneous (s.c.) | 300-1000 mg/kg | Antinociception | Suppressed carrageenin-induced hyperalgesia in a naloxone-reversible manner.[11] |
| Mouse | Intracerebroventricular (i.c.v.) | 10-100 µ g/mouse | Antinociception | Elicited antinociception, which was abolished by naloxone.[11] |
| Rat | Intraperitoneal (IP) | Not specified | Acute Pancreatitis Model | Used to induce acute pancreatitis, leading to blood-brain barrier damage.[12] |
| ¹ALF: Acute Liver Failure |
Table 3: Toxicity Data in Rats
| Administration Route | Parameter | Value | Species |
| Oral (in diet) | NOAEL¹ (90-day) | Male: 3,445 mg/kg/day Female: 3,986 mg/kg/day | Rat[13][14] |
| Oral | LD₅₀² | Approx. 10 g/kg | Rat[13] |
| ¹NOAEL: No-Observed-Adverse-Effect Level | |||
| ²LD₅₀: Lethal Dose, 50% |
Experimental Protocols
Protocol 2.1: Preparation of this compound Solution for Oral Gavage
-
Calculation : Determine the required concentration based on the desired dosage and the average weight of the animals. For example, for a dose of 400 mg/kg in a 25g mouse, the required dose is 10 mg. If the administration volume is 10 ml/kg (0.25 ml for a 25g mouse), the solution concentration needs to be 40 mg/ml.
-
Weighing : Accurately weigh the required amount of this compound powder.
-
Dissolving : Dissolve the powder in the chosen vehicle (e.g., sterile distilled water or saline).[6] Use a magnetic stirrer to ensure the solution is homogenous. The solution should be clear and free of particulates.
-
Storage : Prepare the solution fresh on the day of the experiment. If storage is necessary, filter-sterilize and store at 4°C for a short duration, protecting it from light.
Protocol 2.2: Administration by Oral Gavage (Mouse/Rat)
This protocol is a standard procedure adapted from multiple sources.[15][16][17]
-
Animal Handling and Restraint :
-
Weigh the animal to calculate the precise volume for administration.[16]
-
Mouse : Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent the animal from biting.
-
Rat : Securely hold the rat near the thoracic region, supporting its lower body. The head should be held up to create a straight line through the neck and esophagus.[15][17]
-
-
Gavage Needle Measurement :
-
Select an appropriately sized gavage needle (typically 18-20 gauge for mice, 16-18 gauge for rats).[17]
-
Measure the correct insertion length by placing the needle tip at the animal's mouth and extending it to the last rib or the xiphoid process. Mark this length on the needle shaft to prevent gastric perforation.[16]
-
-
Intubation :
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[17]
-
The needle should slide easily down the esophagus with minimal pressure. The animal will often swallow reflexively.[15]
-
CRITICAL : If any resistance is met or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Withdraw immediately and restart the procedure.[15]
-
-
Substance Administration :
-
Once the needle is correctly positioned, slowly and smoothly depress the syringe plunger to administer the solution. Recommended maximum volume is 10 ml/kg.[16]
-
-
Post-Administration Monitoring :
Protocol 2.3: Administration by Intraperitoneal (IP) Injection (Mouse/Rat)
This protocol is a standard procedure adapted from guidelines.[18][19]
-
Animal Handling and Restraint :
-
Restrain the animal to expose the abdomen. For a one-person technique, place the animal on its back.
-
Tilt the animal so its head is pointing downwards at a 30-40° angle. This allows the abdominal organs to shift away from the injection site.
-
-
Site Identification :
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid the cecum, urinary bladder, and other vital organs.[18]
-
-
Injection :
-
Use an appropriate needle size (e.g., 25-27 gauge for a mouse, 23-25 gauge for a rat).[18][19]
-
Insert the needle with the bevel facing up at a 30-40° angle.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw and inject at a new site with a fresh needle/syringe.
-
Inject the substance slowly. The maximum recommended volume is 10 ml/kg.[18]
-
-
Post-Injection Monitoring :
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort or adverse reactions.
-
Signaling Pathways and Mechanisms
L-Ornithine in the Urea Cycle
L-Ornithine is a key intermediate in the urea cycle, a metabolic pathway primarily in the liver that detoxifies ammonia by converting it into urea for excretion. L-Ornithine-L-Aspartate (LOLA) administration enhances this process by providing substrates for the cycle.[7][20]
Caption: The Urea Cycle pathway showing L-Ornithine's role in ammonia detoxification.
L-Ornithine and mTORC1 Signaling
Oral administration of L-Ornithine has been shown to activate the mTORC1 signaling pathway in the rat liver, which is a central regulator of protein synthesis and cell growth.[1]
Caption: L-Ornithine activates mTORC1, promoting protein synthesis.
Synergistic Ammonia Reduction Mechanism
The combination of L-Ornithine and Phenylacetate (B1230308) (administered as phenylbutyrate) provides a synergistic effect in reducing ammonia levels in cirrhotic rats.[8][21] L-Ornithine acts as a substrate for glutamine synthesis (trapping ammonia), and phenylacetate binds to this glutamine, facilitating its excretion.
Caption: Synergistic action of L-Ornithine and Phenylacetate in ammonia reduction.
Experimental Workflows
General Workflow for an Oral Gavage Study
The following diagram illustrates a typical experimental workflow for a rodent study involving oral administration of this compound to assess behavioral or physiological changes.
Caption: ¹EPM: Elevated Plus-Maze. A typical workflow for a rodent study.
References
- 1. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally administered L-ornithine elevates brain L-ornithine levels and has an anxiolytic-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orally administered L-ornithine reduces restraint stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of l-ornithine increases the content of both collagen constituting amino acids and polyamines in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of cirrhotic rats with L-ornithine-L-aspartate enhances urea synthesis and lowers serum ammonia levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-ornithine-L-aspartate lowers plasma and cerebrospinal fluid ammonia and prevents brain edema in rats with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central antinociceptive effect of L-ornithine, a metabolite of L-arginine, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood-brain barrier dysfunction in L-ornithine induced acute pancreatitis in rats and the direct effect of L-ornithine on cultured brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ntnu.edu [ntnu.edu]
- 20. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ornithine phenylacetate targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Measuring L-Ornithine Hydrochloride Activity
Introduction
L-Ornithine is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins.[1] Instead, it serves as a critical intermediate in major metabolic pathways, most notably the urea (B33335) cycle, which is essential for the detoxification of ammonia (B1221849) in the liver.[2][3][4] L-Ornithine hydrochloride is a stable, purified form of this amino acid used in pharmaceutical and research applications.[2] In the urea cycle, L-Ornithine acts as a carrier molecule, accepting a carbamoyl (B1232498) group to form citrulline, a key step in converting toxic ammonia into excretable urea.[5] Furthermore, L-Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are vital for cell growth, differentiation, and proliferation.[4][6]
The "activity" of L-Ornithine is therefore measured indirectly by assessing the function of enzymes for which it is a substrate. These assays are crucial for researchers in drug development and metabolic studies to understand how various compounds or conditions affect L-Ornithine metabolism and its associated pathways. This document provides detailed protocols for key in vitro assays that quantify the activity of enzymes central to L-Ornithine's metabolic roles.
Application Note 1: Ornithine Decarboxylase (ODC) Activity Assay
1. Principle
Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines.[7] It catalyzes the conversion of L-Ornithine into putrescine.[6] This protocol describes a simple and rapid colorimetric method to determine ODC activity. The assay is based on a coupled enzymatic reaction where the putrescine produced by ODC is oxidized by a diamine oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is then measured using a colorimetric probe, where the intensity of the color is directly proportional to the ODC activity in the sample.[8]
2. Experimental Protocol
This protocol is adapted from established enzymatic methods for assaying ODC activity.[8]
A. Reagent Preparation
-
ODC Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, and 1 mM EDTA. Store at 4°C.
-
L-Ornithine Substrate Solution (100 mM): Dissolve this compound in ODC Assay Buffer. Prepare fresh.
-
Cofactor Solution (10 mM Pyridoxal 5-Phosphate, PLP): Dissolve PLP in deionized water. Protect from light and store at -20°C.
-
Enzyme Mix: Prepare a solution in ODC Assay Buffer containing 0.5 U/mL diamine oxidase and 2 U/mL horseradish peroxidase (HRP).
-
Colorimetric Probe Solution: Prepare a 10 mM solution of a suitable HRP substrate (e.g., Amplex Red) in DMSO.
-
Stop Solution: 1 M Sulfuric Acid or Citric Acid.
-
Sample Preparation: Homogenize cell pellets or tissue samples in cold ODC Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove debris. The supernatant is the enzyme source. Determine the total protein concentration of the supernatant using a standard method like the Bradford assay.
B. Assay Procedure
-
Set up a 96-well microplate. For each reaction, add the following to a well:
-
50 µL of sample (cell or tissue lysate).
-
10 µL of L-Ornithine Substrate Solution (100 mM).
-
5 µL of Cofactor Solution (10 mM PLP).
-
-
Include a "background control" for each sample containing all components except the L-Ornithine substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 10 µL of the Enzyme Mix to each well.
-
Add 10 µL of the Colorimetric Probe Solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Measure the absorbance at the appropriate wavelength for the chosen probe (e.g., 570 nm for Amplex Red).
C. Calculation of ODC Activity
-
Subtract the absorbance of the background control from the absorbance of the test sample.
-
Use a standard curve prepared with known concentrations of H₂O₂ to determine the amount of H₂O₂ generated in each sample.
-
ODC activity is expressed as nmol of putrescine produced per minute per mg of total protein (nmol/min/mg).
3. Data Presentation
The results can be summarized to compare ODC activity under different experimental conditions.
| Sample ID | Protein Conc. (mg/mL) | Corrected Absorbance (OD) | H₂O₂ Generated (nmol) | ODC Activity (nmol/min/mg) |
| Control Cells | 2.1 | 0.452 | 9.04 | 0.072 |
| Treated Cells (Compound X) | 2.3 | 0.215 | 4.30 | 0.031 |
| Purified ODC (Positive Control) | 0.5 | 0.890 | 17.80 | 0.593 |
4. Visualization: ODC Assay Workflow
Caption: Workflow for the colorimetric Ornithine Decarboxylase (ODC) activity assay.
Application Note 2: Ornithine Transcarbamylase (OTC) Activity Assay
1. Principle
Ornithine Transcarbamylase (OTC) is a mitochondrial enzyme that catalyzes the condensation of L-Ornithine and carbamoyl phosphate (B84403) to form L-Citrulline and phosphate.[5] This reaction is a cornerstone of the urea cycle.[1] OTC activity can be determined by measuring the rate of citrulline production. A common method involves a colorimetric reaction where citrulline reacts with diacetyl monoxime in the presence of acid and an oxidizing agent (like thiosemicarbazide) to produce a reddish-pink chromophore.[9][10]
2. Experimental Protocol
A. Reagent Preparation
-
OTC Assay Buffer: 200 mM Tris-HCl (pH 8.0).
-
L-Ornithine Solution (50 mM): Dissolve this compound in deionized water.
-
Carbamoyl Phosphate Solution (100 mM): Dissolve carbamoyl phosphate (lithium salt) in deionized water. Prepare fresh immediately before use.
-
Color Reagent A: 9% (v/v) Sulfuric Acid, 3% (v/v) Phosphoric Acid.
-
Color Reagent B: 2% (w/v) Diacetyl monoxime, 0.5% (w/v) Thiosemicarbazide.
-
Citrulline Standard (1 mM): Dissolve L-Citrulline in deionized water.
-
Sample Preparation: Prepare mitochondrial fractions or total liver homogenates in a suitable buffer. Determine protein concentration.
B. Assay Procedure
-
Prepare a citrulline standard curve (0-100 nmol) by diluting the 1 mM stock.
-
For each reaction, add the following to a microcentrifuge tube:
-
100 µL of sample (or standard).
-
50 µL of OTC Assay Buffer.
-
25 µL of L-Ornithine Solution.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 25 µL of freshly prepared Carbamoyl Phosphate Solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer 500 µL of the supernatant to a new tube.
-
Add 750 µL of Color Reagent A and 250 µL of Color Reagent B.
-
Vortex and heat at 100°C for 10 minutes.
-
Cool to room temperature and read the absorbance at 530 nm.
C. Calculation of OTC Activity
-
Use the citrulline standard curve to determine the amount of citrulline produced in each sample.
-
OTC activity is expressed as µmol of citrulline formed per hour per mg of protein (µmol/hr/mg).
3. Data Presentation
| Sample Source | Protein Conc. (mg/mL) | Citrulline Produced (nmol) | OTC Activity (µmol/hr/mg) |
| Healthy Liver Lysate | 5.2 | 85.3 | 3.28 |
| OTC Deficient Lysate | 5.5 | 12.1 | 0.44 |
| Purified OTC | 0.8 | 150.2 | 37.55 |
Visualizing L-Ornithine's Central Role in Metabolism
The following diagrams illustrate the key metabolic pathways involving L-Ornithine.
Caption: L-Ornithine's role as an intermediate in the Urea Cycle.
Caption: L-Ornithine as the precursor for polyamine biosynthesis.
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. mountainside-medical.com [mountainside-medical.com]
- 3. Articles [globalrx.com]
- 4. What is Ornithine used for? [synapse.patsnap.com]
- 5. Ornithine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Ornithine decarboxylase activity in in vivo and in vitro models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro synthesis of ornithine transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
Troubleshooting & Optimization
Technical Support Center: L-Ornithine Hydrochloride Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Ornithine hydrochloride in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation in the solution. | pH shift: The pH of the solution may have changed, affecting solubility. | Measure the pH of the solution and adjust it back to the desired range using dilute HCl or NaOH. |
| Low Temperature: Storage at very low temperatures might decrease solubility. | Gently warm the solution to room temperature and agitate to redissolve the precipitate. | |
| Contamination: The solution may be contaminated with other substances. | Prepare a fresh solution using high-purity water and reagents. Filter sterilize the solution. | |
| Loss of biological activity or inconsistent experimental results. | Degradation: The this compound may have degraded due to improper storage or handling. | Review storage conditions (temperature, light exposure). Prepare fresh solutions more frequently. Perform a stability check using an appropriate analytical method like HPLC. |
| Incorrect Concentration: Errors in weighing or dilution. | Re-calculate and prepare a fresh stock solution, ensuring accurate measurements. | |
| Discoloration of the solution. | Oxidation: Exposure to air and light can cause oxidative degradation. | Prepare solutions with degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping containers in foil. |
| Contamination: Microbial or chemical contamination. | Discard the solution and prepare a new, sterile-filtered solution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store aqueous stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes. For daily use, aqueous solutions should ideally be prepared fresh. If short-term storage is necessary, some sources suggest that solutions in PBS at pH 7.2 should not be stored for more than one day.
Q2: What factors can cause the degradation of this compound in solution?
A2: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate hydrolysis and other degradation reactions.[2][3] Exposure to light, particularly UV light, can induce photolytic degradation.[2][3] Additionally, strong oxidizing agents can lead to the chemical breakdown of the molecule.[4]
Q3: How can I tell if my this compound solution has degraded?
A3: Visual indicators of degradation can include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][5] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification.
Q4: What is a suitable solvent for preparing this compound solutions?
A4: this compound is highly soluble in water.[6] For most biological experiments, sterile, high-purity water or aqueous buffers such as Phosphate-Buffered Saline (PBS) are recommended. If using water, it is advisable to filter and sterilize the solution using a 0.22 µm filter before use.[1]
Q5: Are there any known incompatibilities for this compound in solution?
A5: this compound is incompatible with strong oxidizing agents.[4] Contact with such agents can lead to rapid degradation. It is also advisable to avoid highly acidic or alkaline conditions for prolonged periods, as these can catalyze hydrolysis.[2]
Quantitative Data on Stability
The following table summarizes the stability of a related compound, L-ornithine L-aspartate, under forced degradation conditions. These conditions and results provide a strong indication of the stability profile you can expect for this compound.
| Stress Condition | Reagent/Exposure | Temperature | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1N HCl | 60°C | 15 minutes | 2.46 |
| Base Hydrolysis | 0.1N NaOH | 60°C | 15 minutes | 2.38 |
| Oxidation | 10% H₂O₂ | Room Temp | 30 minutes | 2.44 |
| Thermal Degradation | Heat | 60°C | - | 2.57 |
| Photolytic Degradation | UV Light | Room Temp | - | 2.36 |
Data adapted from a stability study on L-ornithine L-aspartate, which is expected to have a similar stability profile to this compound under these conditions.[2]
Experimental Protocols
Protocol for Preparation of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder (high purity)
-
Sterile, high-purity water or PBS (pH 7.2-7.4)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water or PBS to achieve the desired final concentration.
-
Vortex or gently agitate the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile storage vessel (e.g., a conical tube or cryovials).
-
If preparing multiple aliquots, dispense the desired volume into each sterile cryovial.
-
Label all containers clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 30 minutes.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (UV and visible light) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
An example of a suitable HPLC method can be adapted from studies on similar compounds.[2][5] This would typically involve a C18 column with a mobile phase consisting of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile), with UV detection at approximately 225 nm.[2]
-
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Recommended workflow for preparing and assessing the stability of L-Ornithine HCl solutions.
Caption: A decision tree for troubleshooting issues with L-Ornithine HCl solutions.
References
Technical Support Center: L-Ornithine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of L-Ornithine hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interactions between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the bonded phase and ionic interactions with the silica (B1680970) backbone, resulting in an asymmetrical peak shape.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4][5][6]
-
At low pH (e.g., pH 2-3): The acidic mobile phase protonates the silanol groups on the stationary phase, neutralizing their negative charge.[7][8] This minimizes the secondary ionic interactions with the positively charged L-Ornithine, leading to a more symmetrical peak.
-
At mid-range pH (e.g., pH 4-7): In this range, the silanol groups are partially or fully ionized, leading to strong interactions with the basic analyte and causing significant peak tailing.[1][2]
-
At high pH (e.g., pH > 8): A high pH can be used to deprotonate the L-Ornithine molecule, neutralizing its positive charge and reducing interactions with the silanol groups. However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[5]
It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[5] L-Ornithine has a pKa value around 1.94.[9]
Q3: Can the choice of HPLC column influence peak tailing for this compound?
A3: Absolutely. The choice of column chemistry plays a significant role in mitigating peak tailing for basic compounds.
-
End-capped Columns: These columns have been treated to block a majority of the residual silanol groups, reducing the sites for secondary interactions.[2][10]
-
High-Purity Silica Columns: Modern columns are often made from high-purity silica with a lower metal content, which reduces the acidity of the silanol groups and minimizes tailing.[3][11]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from interacting with the underlying silica surface.[1]
-
Polymer-Based Columns: These columns lack silanol groups altogether and can be an alternative for separating highly basic compounds, offering a wider pH operating range.[6]
Q4: What role do mobile phase additives and buffer concentration play in reducing peak tailing?
A4: Mobile phase additives and appropriate buffer concentration are crucial for achieving good peak shape.
-
Buffers: Buffers are essential to maintain a constant and reproducible mobile phase pH.[1][12] A stable pH prevents fluctuations in the ionization state of both the analyte and the silanol groups, leading to more symmetrical peaks.
-
Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to control the pH, leading to peak shape issues.[7] Increasing the buffer concentration, typically in the range of 10-50 mM, can improve peak symmetry.[7][12]
-
Additives (Silanol Masking Agents): In some cases, a small amount of a basic additive, like triethylamine (B128534) (TEA), can be added to the mobile phase.[7][13] TEA acts as a silanol masking agent by preferentially interacting with the active silanol sites, thereby reducing their availability to interact with the analyte.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate and Optimize Mobile Phase pH
-
Question: Is your mobile phase pH appropriate for a basic compound?
-
Action: For this compound, ensure your mobile phase is buffered at a low pH, ideally between 2.5 and 3.5.[7][8] This will protonate the silanol groups and minimize secondary interactions. Verify the pH of the aqueous portion of your mobile phase before mixing with the organic modifier.[6]
Step 2: Assess Column Condition and Chemistry
-
Question: Is your column suitable for analyzing basic compounds and is it in good condition?
-
Action:
-
Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of polar/basic compounds.[1][7]
-
If the column is old or has been used with harsh conditions, it may be degraded. Try flushing the column with a strong solvent or replacing it with a new one.[7] A guard column can also be used to protect the analytical column from contaminants.
-
Step 3: Check for System and Instrumental Issues
-
Question: Could extra-column volume or other system issues be contributing to the tailing?
-
Action:
Step 4: Review Sample Preparation and Injection Parameters
-
Question: Are your sample concentration and solvent appropriate?
-
Action:
Data Presentation
The following table summarizes key HPLC parameters and their impact on this compound peak shape, providing a quick reference for method optimization.
| Parameter | Condition to Reduce Tailing | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Protonates silanol groups, minimizing secondary interactions with the basic analyte.[7][8] |
| Column Type | High-purity, end-capped C18; Polar-embedded | Reduces the number and activity of available silanol groups.[1][2] |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH control throughout the analysis.[7][12] |
| Mobile Phase Additive | 0.1% Triethylamine (TEA) or other silanol blocker | Competitively binds to active silanol sites, masking them from the analyte.[7][13] |
| Sample Solvent | Mobile phase or a weaker solvent | Prevents peak distortion caused by solvent mismatch.[7][14] |
| Sample Concentration | Within the linear range of the column | Avoids column overload, which can lead to peak asymmetry.[7][14] |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound that minimizes peak tailing.
-
Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm or equivalent high-purity, end-capped column.[15][16]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~2.5-3.0).[15][16]
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Column Temperature: 30 °C
-
Detector Wavelength: 210 nm (or as appropriate for your derivatization agent if used). A wavelength of 225 nm has also been reported for L-Ornithine L-Aspartate.[15][16]
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A.[15]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Secondary interactions causing peak tailing for L-Ornithine.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. researchgate.net [researchgate.net]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
Optimizing L-Ornithine Hydrochloride Concentration for Cell Viability: A Technical Support Center
Welcome to the technical support center for optimizing L-Ornithine (B1677492) hydrochloride in cell culture experiments. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in refining your experimental protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general role of L-Ornithine in cell culture?
L-Ornithine is a non-proteinogenic amino acid that serves as a crucial intermediate in the urea (B33335) cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver. In cell culture, L-Ornithine hydrochloride is often used as a supplement in various media, such as Dulbecco's Modified Eagle Medium (DMEM), to support cell growth and function. It is particularly utilized in the culture of Chinese Hamster Ovary (CHO) cells, hepatocytes, and podocytes.
Q2: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is highly dependent on the cell type and the specific experimental conditions. It can have both beneficial and detrimental effects:
-
Enhanced Growth and Function: In certain cell lines, like CHO cells, L-Ornithine supplementation can promote healthy growth and even enhance recombinant protein yield.
-
Cytotoxicity: Conversely, in some cell types, such as human retinal pigment epithelial (RPE) cells with ornithine δ-aminotransferase (OAT) inactivation, L-Ornithine can be cytotoxic, leading to inhibition of DNA synthesis and cell death. It has also been shown to strongly inhibit the activation of cytotoxic T lymphocytes (CTL).[1][2]
-
Protective Effects: In human kidney 2 (HK-2) cells, L-Ornithine has demonstrated a protective role against oxidative stress by activating calcium signaling pathways.[3][4][5]
Q3: How do I prepare and store this compound for cell culture experiments?
For optimal results and to minimize experimental variability, proper preparation and storage of this compound are essential.
-
Reconstitution: this compound is soluble in water.[6] For cell culture use, it is recommended to dissolve it in sterile, tissue culture grade water or directly in the desired cell culture medium.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) in a sterile solvent. If using water as the solvent, the solution should be filter-sterilized using a 0.22 µm filter before being added to the culture medium.[7]
-
Storage of Stock Solutions: Stock solutions should be stored at -20°C or -80°C for long-term stability (up to 1-2 years).[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in cell viability or signs of cytotoxicity. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cells. Start with a broad range of concentrations (e.g., 10 µM to 10 mM) and assess viability using an MTT or similar assay. |
| The cell line is sensitive to L-Ornithine (e.g., RPE cells with OAT inactivation). | Research the specific metabolic characteristics of your cell line. If sensitivity is known or suspected, consider using alternative supplements. | |
| Precipitation of this compound in the culture medium. | Poor solubility at the working concentration, especially in complex media. | Prepare fresh dilutions from a filtered stock solution for each experiment. Ensure the stock solution is fully dissolved before further dilution. Vortex the diluted solution well before adding it to the cell culture. |
| Interaction with other components of the culture medium. | When preparing the medium, add this compound as one of the final components and ensure thorough mixing. | |
| Inconsistent or non-reproducible results between experiments. | Variability in stock solution preparation. | Prepare a large batch of the stock solution, aliquot it, and store it properly to ensure consistency across multiple experiments. |
| Cell seeding density is not optimal. | Optimize the cell seeding density for your specific assay to ensure that the cells are in the exponential growth phase during the experiment. |
Data Presentation: this compound Concentrations in Cell Culture
| Application/Cell Type | Concentration | Observed Effect | Reference |
| Suppression of cytotoxic T lymphocyte (CTL) activation | 9 x 10⁻³ M (9 mM) | Complete suppression of the cytotoxic response in vitro. | [1][2] |
| Activation of Calcium-Sensing Receptor (CaSR) in HK-2 cells | 0 - 10 mM | Concentration-dependent activation of CaSR and effects on Ca²⁺ signaling. | [5] |
| Protection against ROS generation in HK-2 cells | 100 or 300 µM | Protection against reactive oxygen species (ROS) generation. | [5] |
| Protection against H₂O₂-induced oxidative damage in HK-2 cells | 10 µM | Protection against ROS and oxidative damage. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile tissue culture grade water or PBS, sterile conical tubes, 0.22 µm sterile syringe filter.
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from your stock solution in fresh cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: The Urea Cycle, highlighting the central role of L-Ornithine.
Caption: L-Ornithine-mediated CaSR signaling pathway.
Caption: General experimental workflow for optimizing L-Ornithine concentration.
References
- 1. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L-ornithine on proliferative and cytotoxic T-cell responses in allogeneic and syngeneic mixed leukocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: L-Ornithine Hydrochloride Assays
Welcome to the Technical Support Center for L-Ornithine Hydrochloride Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guides to troubleshoot problems that may arise during the quantification of this compound.
FAQ 1: What are the most common methods for this compound quantification?
Several analytical methods are employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available equipment. The most prevalent techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method routinely used for purity assessment and quantification.[1][2] Reversed-phase HPLC (RP-HPLC) with a suitable column, such as a C18 column, is often employed.[2][3]
-
Ninhydrin-Based Colorimetric Assay: This is a simpler and more accessible spectrophotometric method. It relies on the reaction of ninhydrin (B49086) with the primary amine group of L-Ornithine to produce a colored product, which is then quantified.[4][5]
-
Enzymatic Assays: These assays utilize enzymes that specifically act on L-Ornithine, such as Ornithine aminotransferase or Ornithine decarboxylase.[6][7] The product of the enzymatic reaction is then measured.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, particularly useful for complex biological matrices like plasma.[8]
FAQ 2: My L-Ornithine assay results are unexpectedly high. What are the potential interfering substances?
Elevated L-Ornithine readings can be caused by several interfering substances that react with the assay reagents in a similar manner to L-Ornithine. The nature of the interference often depends on the assay method being used.
The ninhydrin reagent is not entirely specific to L-Ornithine and can react with other primary and secondary amines, as well as ammonia (B1221849).[9]
-
Other Amino Acids: Amino acids such as L-lysine, L-proline, and L-glutamate can react with ninhydrin and lead to falsely elevated results.
-
Ammonia: The presence of ammonia in the sample can also contribute to color development with ninhydrin.[9]
Caption: Troubleshooting workflow for unexpectedly high L-Ornithine assay results.
FAQ 3: How can I mitigate interference from other amino acids in my ninhydrin assay?
A common strategy to reduce interference from other amino acids like L-glutamate and L-ornithine itself in certain assay configurations (like the ornithine aminotransferase assay) is through acidification.[4][5][10][11]
Protocol for Acidification to Reduce Interference:
-
Reaction: Perform the standard ninhydrin reaction with your sample.
-
Acidification: After the color development step, add perchloric acid to the reaction mixture. This acidification step effectively abolishes the color development caused by interfering amino acids.[4][5][10][11]
-
Measurement: Proceed with the spectrophotometric measurement as per your protocol.
FAQ 4: My sample contains unknown impurities. Which assay method is most specific for L-Ornithine?
For samples with complex matrices or unknown impurities, a highly specific method is crucial to ensure accurate quantification of L-Ornithine.
-
HPLC and LC-MS/MS: These chromatographic methods are considered the gold standard for specificity.[1][2][8] They physically separate L-Ornithine from other components in the sample before detection, minimizing the risk of interference.[2][3] A validated stability-indicating HPLC method can separate L-Ornithine from its degradation products and related impurities.[2][3]
Logical Relationship for Method Selection Based on Sample Purity
Caption: Decision tree for selecting an appropriate L-Ornithine assay method.
FAQ 5: What is the impact of pH on this compound assay performance?
The pH of the reaction mixture is a critical parameter that can significantly impact the accuracy and reproducibility of L-Ornithine assays.
-
Chemical Stability: The stability of this compound can be pH-dependent. Extreme pH values can lead to degradation of the analyte, resulting in lower measured concentrations.[12]
-
Enzyme Activity: For enzymatic assays, pH is crucial for optimal enzyme activity. Deviations from the optimal pH can lead to a decrease in the reaction rate and inaccurate quantification.
-
Color Development: In colorimetric assays like the ninhydrin method, the pH of the buffer system influences the rate and extent of color development.
General Recommendations:
-
Always use a buffered system to maintain a stable pH throughout the assay.
-
Ensure that the pH of your samples is adjusted to be compatible with the assay buffer.
-
Refer to the specific assay protocol for the optimal pH range. The pH for this compound solutions is typically specified to be within a certain range, for example, 5.0 - 6.0.[13]
Quantitative Data Summary
The following table summarizes key quantitative parameters for common L-Ornithine assay methods.
| Assay Method | Key Parameters | Typical Values | References |
| RP-HPLC | Wavelength | 225 nm | [2] |
| Column | C18 (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm) | [2][3] | |
| Mobile Phase Example | Gradient elution with 0.1% orthophosphoric acid in water and acetonitrile | [2] | |
| Ninhydrin Assay | Wavelength | 510 nm | [4] |
| Reaction Temperature | 100°C | ||
| Reaction Time | ~60 minutes for maximal color development | ||
| LC-MS/MS | Linearity Range | 7.5 to 205 µmol/l in human plasma | [8] |
| Intra-day RSD | 1.1% | [8] | |
| Inter-day RSD | 3.5% | [8] |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for L-Ornithine Quantification
This protocol is based on established methods for the analysis of L-Ornithine L-aspartate.[2][3]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 µm) or equivalent
2. Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of orthophosphoric acid to 1 liter of HPLC grade water. Degas and filter through a 0.45 µm membrane filter.[2]
-
Mobile Phase B: Acetonitrile.[2]
3. Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
Column Temperature: Ambient
-
Gradient Program: A gradient elution is typically used to achieve good separation. The specific gradient will need to be optimized for your system and sample matrix.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to achieve a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the L-Ornithine peak based on its retention time compared to the standard.
-
Quantify the amount of L-Ornithine in the sample by comparing the peak area with that of the standard.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for this compound analysis using HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. DSpace at KOASAS: ASSAY OF ORNITHINE AMINOTRANSFERASE WITH NINHYDRIN [koasas.kaist.ac.kr]
- 11. Assay of ornithine aminotransferase with ninhydrin. | Sigma-Aldrich [sigmaaldrich.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
improving the stability of L-Ornithine hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of L-Ornithine hydrochloride stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter with your this compound stock solutions.
1. My this compound solution appears cloudy or has precipitated after storage. What should I do?
-
Possible Cause: this compound has high water solubility, but precipitation can occur at low temperatures, especially with concentrated stock solutions.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath at 37°C.
-
Use sonication to aid dissolution if warming alone is insufficient.[1]
-
To prevent recurrence, consider preparing a less concentrated stock solution or storing it at room temperature if it will be used within a short period. For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
2. I've noticed a slight yellowing of my this compound solution over time. Is it still usable?
-
Possible Cause: A color change can indicate potential degradation or contamination. Amino acid solutions can be susceptible to oxidation or reactions with trace impurities.
-
Recommendation:
-
It is best to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.
-
To prevent this, always use high-purity water (e.g., Milli-Q or equivalent) and store the solution protected from light.
-
3. What are the optimal storage conditions for this compound stock solutions to ensure maximum stability?
-
Answer: The optimal storage conditions depend on the intended duration of storage. The following table summarizes the recommended storage temperatures and corresponding stability periods.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for intermediate-term storage. Aliquotting is also recommended. |
| 2-8°C | Up to 1 week | For short-term storage. Ensure the container is tightly sealed. |
| Room Temperature | Not recommended for more than a day | Only for immediate use. |
Note: These are general guidelines. For critical applications, it is advisable to perform your own stability tests.
4. How should I prepare my this compound stock solution for cell culture applications?
-
Answer: To ensure sterility and compatibility with cell cultures, follow these steps:
-
Dissolve the this compound powder in a suitable solvent, such as sterile water or Phosphate Buffered Saline (PBS).
-
If necessary, gently warm the solution or use sonication to ensure complete dissolution.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aseptically aliquot the sterile solution into smaller, single-use volumes and store at the appropriate temperature.
-
Quantitative Data on Stability
The stability of L-Ornithine is influenced by various factors such as pH, temperature, and exposure to light. The following table summarizes the degradation of L-Ornithine L-aspartate (a salt of L-Ornithine) under different stress conditions, which can serve as a proxy for the stability of this compound.
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 0.1N HCl at 60°C for 15 minutes | 2.46% |
| Base Hydrolysis | 0.1N NaOH at 60°C for 15 minutes | 2.38% |
| Oxidative Stress | 10% H₂O₂ for 30 minutes | 2.44% |
| Thermal Stress | 60°C for 15 minutes | 2.57% |
| Photolytic Stress | Exposure to UV light | 2.36% |
Data adapted from a stability-indicating HPLC method study on L-Ornithine L-aspartate.[2]
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Assay
This protocol provides a method to assess the stability of your this compound solution by separating the parent compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
High-purity water
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm[2]
-
Gradient Elution:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 50 | 50 |
| 15 | 95 | 5 |
| 20 | 95 | 5 |
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute your stored stock solution to a similar concentration using the mobile phase.
-
Inject both the standard and the sample solutions into the HPLC system.
-
-
Data Analysis:
-
Compare the peak area of L-Ornithine in your sample to that of the standard to determine the concentration.
-
The presence of additional peaks in your sample chromatogram that are not in the standard indicates degradation.
-
2. Protocol for Forced Degradation Study
To understand the stability of your this compound solution under specific stress conditions, you can perform a forced degradation study.
-
Acid Degradation: Mix your this compound solution with an equal volume of 0.1N HCl and incubate at 60°C for 15 minutes. Neutralize the solution before HPLC analysis.[2]
-
Base Degradation: Mix your solution with an equal volume of 0.1N NaOH and incubate at 60°C for 15 minutes. Neutralize before analysis.[2]
-
Oxidative Degradation: Mix your solution with an equal volume of 10% hydrogen peroxide and let it stand for 30 minutes before analysis.[2]
-
Thermal Degradation: Incubate your solution at 60°C for 15 minutes.[2]
-
Photodegradation: Expose your solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
Visualizations
Signaling Pathway: The Urea (B33335) Cycle
L-Ornithine is a key intermediate in the urea cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.
Caption: The role of L-Ornithine in the Urea Cycle.
Experimental Workflow: Stability Testing of this compound Solution
This workflow outlines the steps for conducting a comprehensive stability test on your stock solution.
Caption: Workflow for assessing L-Ornithine HCl solution stability.
Troubleshooting Logic: Precipitation in Solution
This decision tree provides a logical approach to troubleshooting precipitation in your this compound stock solution.
Caption: Decision tree for troubleshooting solution precipitation.
References
L-Ornithine Hydrochloride in Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-Ornithine Hydrochloride in primary cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is the hydrochloride salt of L-Ornithine, a non-essential amino acid that plays a crucial role in the urea (B33335) cycle.[1] In cell culture, it is often used as a supplement in media like Dulbecco's Modified Eagle Medium (DMEM). It is involved in various cellular processes, including the synthesis of other amino acids like proline and glutamic acid.
Q2: Is this compound cytotoxic to primary cells?
The cytotoxicity of this compound in primary cell cultures is highly dependent on the cell type, concentration, and experimental conditions. There is limited direct evidence of broad-spectrum cytotoxicity with specific IC50 values reported across a range of primary cells in the public domain. Instead, its effects are often modulatory, influencing cell survival, proliferation, or specific functions. For instance, in some contexts, L-ornithine has been shown to improve the survival of primary hepatocytes in culture.[2][3] Conversely, at high concentrations or in specific cell types like cytotoxic T-lymphocytes, it can have inhibitory effects.[4]
Q3: What are the known effects of L-Ornithine on primary astrocytes?
In primary rat cortical astrocytes, L-Ornithine has been shown to decrease MTT reduction and glutathione (B108866) (GSH) levels without affecting cell viability under normal conditions. However, when these cells are under oxidative stress (e.g., treated with menadione), L-Ornithine can decrease cell viability and mitochondrial membrane potential. This suggests that L-Ornithine may exacerbate cytotoxicity in astrocytes under specific stress conditions.
Q4: How does L-Ornithine affect primary cytotoxic T-lymphocytes (CTLs)?
L-Ornithine has been found to suppress the activation of CTLs both in vivo and in vitro.[4] A concentration of 9 x 10-3 M L-ornithine was shown to cause almost complete suppression of the cytotoxic response in vitro when added at the beginning of the culture.[4] This effect appears to be selective for CTL differentiation, as it did not significantly impact the proliferation of other T-cell populations or the production of interleukin 2 (IL-2) and gamma-interferon (IFN-gamma).[4]
Q5: Has the genotoxicity of this compound been evaluated?
Yes, L-Ornithine monohydrochloride has been evaluated in in vitro genotoxicity assays. It showed no evidence of genotoxicity in a reverse bacterial mutation assay at doses up to 5000 µ g/plate or in a chromosome aberration test at concentrations up to 1686 µg/mL, both with and without metabolic activation.[5]
Quantitative Data Summary
| Cell Type | Compound | Concentration | Effect | Reference |
| Primary Rat Cortical Astrocytes | L-Ornithine | Not specified | Decreased MTT reduction and GSH levels. Decreased viability under menadione-induced stress. | Not specified in provided snippets |
| Cytotoxic T-Lymphocytes (in vitro) | L-Ornithine | 9 x 10-3 M | Almost complete suppression of cytotoxic response. | [4] |
| Chinese Hamster Lung Fibroblasts | L-Ornithine Monohydrochloride | Up to 1686 µg/mL | No evidence of chromosome aberrations. | [5] |
| Salmonella typhimurium | L-Ornithine Monohydrochloride | Up to 5000 µ g/plate | No evidence of reverse mutation. | [5] |
Note: The available literature provides limited quantitative data on the direct cytotoxicity (e.g., IC50 values) of this compound in a wide range of primary cell cultures.
Experimental Protocols
MTT Assay for Cell Viability in Primary Astrocytes
This protocol is adapted from general MTT assay procedures and can be used to assess the effect of this compound on primary astrocyte viability.[6][7][8]
Materials:
-
Primary astrocyte culture
-
This compound
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary astrocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Propidium (B1200493) Iodide (PI) Staining for Cell Viability in Primary Neurons
This protocol is based on general PI staining procedures to identify non-viable cells in a primary neuronal culture treated with this compound.[9][10][11]
Materials:
-
Primary neuronal culture
-
This compound
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Hoechst 33342 (optional, for total cell staining)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture primary neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips in a multi-well plate). Treat the cells with various concentrations of this compound for the desired duration.
-
Staining: Prepare a working staining solution of PI (e.g., 1-5 µg/mL in PBS). If using a total cell stain, include Hoechst 33342 in the working solution.
-
Incubation: Remove the culture medium and gently wash the cells with PBS. Add the PI staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells with PBS to remove excess stain.
-
Imaging: Immediately visualize the cells under a fluorescence microscope. PI-positive cells (red fluorescence) are non-viable, while Hoechst-positive cells (blue fluorescence) represent the total cell population.
-
Quantification: Count the number of PI-positive and total cells in several fields of view to determine the percentage of non-viable cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells in MTT assay | - Uneven cell seeding.- Edge effects in the 96-well plate.- Bubbles in the wells.[12] | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip. |
| Low signal or absorbance values in MTT assay | - Low cell number.- Insufficient incubation time with MTT.- Cell death due to other factors. | - Optimize cell seeding density.- Ensure the MTT incubation period is sufficient for formazan crystal formation (typically 2-4 hours).- Include positive and negative controls for cytotoxicity. |
| High background fluorescence in PI staining | - Excessive PI concentration.- Long incubation time.- Cell fixation prior to staining (PI is for live/dead staining of unfixed cells). | - Titrate the PI concentration to find the optimal signal-to-noise ratio.- Optimize the incubation time.- Ensure cells are not fixed before PI staining. |
| Unexpected cell death in control group | - Contamination of cell culture.- Poor quality of reagents or media.- Stress induced by handling. | - Regularly check cultures for contamination.- Use high-quality, sterile reagents and media.- Handle cells gently during media changes and reagent additions. |
| No effect of this compound observed | - Incorrect concentration range.- Short exposure time.- Cell type is not sensitive to the compound under the tested conditions. | - Test a wider range of concentrations.- Increase the duration of exposure.- Consider the metabolic state of your primary cells; co-treatment with a stressor may be necessary to observe an effect. |
Visualizations
References
- 1. labproservices.com [labproservices.com]
- 2. Effect of ornithine on transferrin secretion of rat and human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of ornithine on albumin synthesis by fetal and neonatal hepatocytes maintained in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the MTT assay for estimating toxicity in primary astrocyte and C6 glioma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of propidium iodide to assess excitotoxic neuronal death in primary mixed cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: L-Ornithine Hydrochloride in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving L-Ornithine (B1677492) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their work.
Frequently Asked Questions (FAQs)
Q1: What is L-Ornithine hydrochloride and what are its primary applications in research?
A1: this compound is the hydrochloride salt of L-Ornithine, a non-proteinogenic amino acid. In research, it is primarily used to study the urea (B33335) cycle, where it plays a crucial role in the detoxification of ammonia.[1] It also serves as a precursor for the synthesis of other molecules like proline, and polyamines. Additionally, it is investigated for its potential therapeutic effects on liver function and for its role in nutritional and exercise science.[2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: this compound is a white crystalline powder. It is highly soluble in water and also soluble in alcohol.[3] A critical property to be aware of is its hygroscopic nature, meaning it readily absorbs moisture from the air.[4] This necessitates careful handling and storage to prevent degradation and ensure accurate weighing.
Q3: How should I properly store this compound powder and its solutions?
A3: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[4] Aqueous solutions of this compound are not recommended to be stored for more than one day. For longer-term storage of stock solutions, it is advisable to aliquot and store them at -20°C or -80°C for up to one or two years, respectively.[5] Always refer to the manufacturer's specific recommendations.
Q4: Is the purity of this compound a significant factor in experimental variability?
A4: Absolutely. The purity of this compound is paramount for obtaining reliable and reproducible experimental results.[4] Impurities can interfere with analytical measurements and biological assays, leading to inconsistent outcomes. It is crucial to use a high-purity grade (typically ≥98%) from a reputable supplier and to refer to the certificate of analysis for detailed information on any impurities.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issues with Solution Preparation and Stability
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent concentrations in prepared solutions. | Hygroscopic nature of the powder: The powder may have absorbed moisture, leading to inaccurate weighing. | 1. Store this compound in a desiccator. 2. Allow the container to equilibrate to room temperature before opening to prevent condensation. 3. Weigh the powder quickly in a low-humidity environment if possible. |
| Degradation of the compound in solution. | Improper storage of solutions: Aqueous solutions have limited stability at room temperature.[6] Interaction with other components: May react with strong oxidizing agents.[7] | 1. Prepare fresh aqueous solutions daily.[6] 2. For stock solutions, aliquot and freeze at -20°C or -80°C.[5] 3. Avoid mixing with strong oxidizing agents in your experimental setup.[7] |
| Precipitation of the compound in buffered solutions. | pH-dependent solubility: While highly soluble in water, the solubility might be affected by the pH of the buffer. | 1. Ensure the pH of the buffer is compatible with this compound's solubility. 2. Consider preparing the solution in water first and then adding it to the buffered medium. |
Analytical Challenges (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing. | Interaction with active sites on the column: Residual silanol (B1196071) groups on silica-based columns can interact with the amine groups of ornithine.[8] Insufficient buffering of the mobile phase: Can lead to inconsistent ionization of the analyte.[9] | 1. Use a high-purity silica (B1680970) column or an end-capped column. 2. Lower the pH of the mobile phase to suppress silanol ionization.[8] 3. Ensure adequate buffer concentration in the mobile phase.[9] |
| Retention time drift. | Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile components.[10] Fluctuations in column temperature: Temperature affects retention times.[11] Column degradation: Loss of stationary phase over time. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[10] 2. Use a column oven to maintain a constant temperature.[11] 3. Use a guard column to protect the analytical column and replace it regularly.[11] |
| Poor resolution from other sample components. | Suboptimal mobile phase or column chemistry. | 1. Optimize the mobile phase composition (e.g., pH, buffer strength, organic modifier). 2. Consider a different column chemistry, such as HILIC mixed-mode for polar analytes like ornithine.[12] |
In Vitro Cell Culture Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected cytotoxicity. | Cell-line specific effects: Some cell lines, like human retinal pigment epithelial (RPE) cells with OAT inactivation, show cytotoxicity to L-ornithine. High concentrations: L-ornithine can induce oxidative stress and affect barrier integrity in certain cell types at high concentrations.[13] | 1. Review the literature for known effects of L-ornithine on your specific cell line. 2. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. |
| Lack of expected biological effect. | Metabolic conversion: Cells may rapidly metabolize L-ornithine into other compounds. Incorrect experimental conditions: The effect of L-ornithine might be dependent on other factors in the cell culture medium or the cellular state. | 1. Consider the metabolic fate of L-ornithine in your cell line and measure downstream metabolites if possible. 2. Ensure all other experimental parameters (e.g., serum concentration, presence of other amino acids) are consistent. |
| Variability in cell signaling results. | L-ornithine can influence signaling pathways like mTORC1. [14] The timing of treatment and analysis is critical. | 1. Perform a time-course experiment to identify the optimal time point for observing the desired signaling event. 2. Ensure consistent cell density and synchronization of cells before treatment. |
In Vivo Animal Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in bioavailability. | First-pass metabolism: L-ornithine can be metabolized in the gut and liver before reaching systemic circulation.[15] Dose-dependent absorption: The extent of absorption may vary with the administered dose. Animal strain and sex differences: These factors can influence drug metabolism and pharmacokinetics.[15] | 1. Be aware of the potential for first-pass metabolism and consider this when interpreting results. 2. If possible, perform a dose-escalation study to understand the absorption kinetics. 3. Use a consistent animal strain and sex for all experiments within a study.[15] |
| Inconsistent physiological responses. | Rapid metabolism: Orally administered L-ornithine is rapidly metabolized to compounds like citrulline.[16][17] Interaction with diet: The composition of the animal's diet can influence amino acid metabolism. | 1. Measure plasma concentrations of L-ornithine and its key metabolites at different time points after administration.[16] 2. Standardize the diet of the animals throughout the experimental period. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂N₂O₂ · HCl | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 245 °C (decomposes) | [1][3] |
| Solubility in Water | 543 mg/mL at 20°C | [3] |
| Storage Temperature | Room temperature (cool, dry place) | [7] |
Experimental Protocols
Protocol 1: Fluorometric Ornithine Assay
This protocol is a summary for a typical fluorometric ornithine assay kit.[18]
-
Sample Preparation: Prepare samples, standards, and controls as instructed in the kit manual.
-
Plating: Add 2-50 µL of each sample into a 96-well clear plate. Adjust the final volume to 50 µL with Ornithine Assay Buffer.
-
Reaction Mix Preparation: Prepare the Reaction Mix according to the kit protocol.
-
Incubation: Add 50 µL of the Reaction Mix to standards and test samples. Add 50 µL of the background mix to sample background and reagent control wells. Mix well and incubate the plate for 30-90 minutes at 37°C, protected from light.
-
Measurement: Measure fluorescence at Ex/Em = 535/587 nm in a microplate reader.
-
Calculation: Calculate the ornithine concentration based on the standard curve after subtracting background fluorescence.
Protocol 2: HPLC Quantification of L-Ornithine
This is a general protocol for the quantification of L-Ornithine by RP-HPLC with pre-column derivatization.[19][20][21][22]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase diluent to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Extract L-Ornithine from the sample matrix using an appropriate method. The final extract should be in a solvent compatible with the mobile phase.
-
Derivatization (if required): If not using a method with direct detection, derivatize the standards and samples with a suitable agent (e.g., o-phthalaldehyde (B127526), OPA) to allow for UV or fluorescence detection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples. Quantify the L-Ornithine concentration in the samples by comparing the peak areas to the calibration curve.
Protocol 3: Cell Culture Supplementation with L-Ornithine
This protocol outlines the general steps for supplementing cell culture media with L-Ornithine.
-
Stock Solution Preparation: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Filter-sterilize the stock solution using a 0.22 µm filter.[5]
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to attach and grow according to your standard protocol.
-
Media Supplementation: Dilute the sterile stock solution of L-Ornithine into the complete cell culture medium to achieve the desired final concentration.
-
Treatment: Replace the existing medium in the cell culture plates with the L-Ornithine-supplemented medium.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, protein expression, metabolic analysis).
Note: For neuronal cell lines, Poly-L-Ornithine can be used as a coating reagent to enhance cell attachment.[23][24]
Visualizations
Caption: Troubleshooting workflow for L-Ornithine HCl experiments.
Caption: The Urea Cycle pathway involving L-Ornithine.
References
- 1. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cambridgecommodities.com [cambridgecommodities.com]
- 8. agilent.com [agilent.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. helixchrom.com [helixchrom.com]
- 13. Blood-brain barrier dysfunction in L-ornithine induced acute pancreatitis in rats and the direct effect of L-ornithine on cultured brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in the ornithine cycle following ionising radiation cause a cytotoxic conditioning of the culture medium of H35 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oral administration of l-ornithine increases the content of both collagen constituting amino acids and polyamines in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- 19. impactfactor.org [impactfactor.org]
- 20. A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of L-ornithine L-aspartate in health supplement by HPLC in combination with o-phthalaldehyde derivative technique [vjfc.nifc.gov.vn]
- 23. cellgs.com [cellgs.com]
- 24. blossombio.com [blossombio.com]
Technical Support Center: L-Ornithine Hydrochloride Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of L-Ornithine hydrochloride.
General Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and enzymatic assays.[1][2] HPLC is often used for purity and content determination in pharmaceutical-grade this compound, typically requiring assays to meet over 99% purity.[1]
Q2: What are the key considerations for sample preparation of this compound?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and weighing accuracy.[1] It is crucial to store it in tightly sealed containers, protected from light and moisture, in a cool, dry environment.[1] For analysis, aqueous solutions can be prepared by dissolving the solid in appropriate buffers, such as PBS, pH 7.2, where its solubility is approximately 10 mg/ml.[3] It is recommended not to store aqueous solutions for more than one day.[3]
Q3: How do I choose the right quantification method for my application?
A3: The choice of method depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and throughput.
-
HPLC: Ideal for high-purity analysis and when separating L-Ornithine from other amino acids or impurities.[1][4][5] It is a standard method in pharmaceutical quality control.[1]
-
Spectrophotometry: A simpler, more accessible method suitable for routine quantification, especially when interfering substances are minimal.[2][6]
-
Enzymatic Assays: Offer high specificity and sensitivity for measuring L-Ornithine in complex biological samples like serum or tissue lysates.[7][8][9]
Method-Specific Troubleshooting and FAQs
High-Performance Liquid Chromatography (HPLC) Methods
FAQs for HPLC Analysis
Q1.1: Why is derivatization often required for HPLC analysis of L-Ornithine?
A1.1: Most amino acids, including L-Ornithine, lack a strong chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors.[10] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride introduces a chemical group that allows for sensitive detection.[10][11]
Q1.2: Can I analyze L-Ornithine by HPLC without derivatization?
A1.2: Yes, it is possible to detect L-Ornithine without derivatization using UV detection at low wavelengths (around 205-210 nm).[12] However, this approach is less sensitive and more susceptible to interference from solvents and matrix components.[12] A study on L-ornithine L-aspartate used a detector wavelength of 225 nm.[4][5]
Q1.3: What type of HPLC column is suitable for L-Ornithine analysis?
A1.3: Reversed-phase columns, such as a C18 column, are commonly used.[4][5][12] Due to the polar nature of L-Ornithine, hydrophilic interaction liquid chromatography (HILIC) columns can also be effective for retention and separation.[13]
Troubleshooting Guide for HPLC
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Peak Response | Improper derivatization; Incorrect detection wavelength; Low sample concentration; Analyte not retained on the column. | Verify derivatization protocol and reagent stability.[11][14] Ensure the detector is set to the correct wavelength for the derivative or underivatized analyte (e.g., ~225 nm).[4][5] Concentrate the sample or inject a larger volume. Adjust mobile phase pH to ensure the analyte is not fully ionized and eluting in the void volume.[12] |
| Peak Tailing | Column degradation; Interaction with active sites on the column; Sample overload. | Use a guard column to protect the analytical column.[15] Use a mobile phase additive (e.g., a small amount of acid) to reduce secondary interactions.[16] Reduce the injected sample concentration or volume. |
| Variable Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations; Column not equilibrated. | Manually prepare the mobile phase to ensure consistent composition.[15] Use a column oven to maintain a stable temperature. Ensure the column is fully equilibrated with the mobile phase before injection.[15] |
| Poor Peak Resolution | Inappropriate mobile phase; Gradient not optimized; Wrong column chemistry. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH).[12] Optimize the gradient slope for better separation.[4][5] Consider a different column, such as a HILIC column for polar analytes.[13] |
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1: RP-HPLC with Derivatization (OPA) | Method 2: RP-HPLC (Underivatized) |
| Column | C18 | Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm[4][5] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and a buffer | Gradient elution with 0.1% orthophosphoric acid in water (A) and acetonitrile (B)[4][5] |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm)[10] | UV/PDA at 225 nm[4][5] |
| Detection Limit | ~50 fmol[10] | Not specified, but generally higher than derivatized methods. |
| Linearity | Typically in the pmol to nmol range. | R² > 0.999 reported for a similar compound.[4][5] |
Experimental Protocol: RP-HPLC of L-Ornithine L-Aspartate
This protocol is based on a validated method for L-Ornithine L-Aspartate.[4][5]
-
Preparation of Mobile Phase:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound standard in the diluent (Mobile Phase A and B in a 50:50 v/v ratio) to a known concentration.[4]
-
-
Preparation of Sample Solution:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution and quantify the L-Ornithine concentration by comparing its peak area to that of the standard.
-
Diagram: HPLC Workflow
Caption: Workflow for this compound quantification by HPLC.
Spectrophotometric Methods
FAQs for Spectrophotometric Analysis
Q2.1: What is the principle behind the ninhydrin (B49086) method for L-Ornithine quantification?
A2.1: The ninhydrin reagent reacts with the primary amine group of L-Ornithine under acidic conditions and heat to produce a colored product (Ruhemann's purple), which can be measured spectrophotometrically.[2] The intensity of the color is proportional to the concentration of L-Ornithine.
Q2.2: Are there other spectrophotometric methods available?
A2.2: Yes, a method using the oxidation of L-Ornithine L-aspartate by alkaline potassium permanganate (B83412) has been developed.[6] The reaction is monitored by measuring the increase in absorbance at 610 nm.[6]
Troubleshooting Guide for Spectrophotometry
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Absorbance Readings | Incomplete reaction; Incorrect wavelength; Low sample concentration. | Ensure proper reaction time and temperature (e.g., 100°C for the ninhydrin method).[2] Verify the spectrophotometer is set to the correct wavelength (e.g., 510 nm for ninhydrin).[2] Prepare a more concentrated sample or standard. |
| High Blank Absorbance | Contaminated reagents; Interfering substances in the sample. | Use fresh, high-purity reagents. Run a sample blank to check for matrix effects and subtract the blank absorbance. |
| Non-linear Standard Curve | Concentration range is too wide; Error in standard preparation. | Narrow the concentration range of the standards.[6] Carefully prepare a new set of standards and re-run the calibration curve. |
Quantitative Data Summary: Spectrophotometric Methods
| Parameter | Method 1: Acid-Ninhydrin [2] | Method 2: Alkaline KMnO₄ [6] |
| Reagent | Ninhydrin in phosphoric acid and glacial acetic acid | Potassium permanganate (KMnO₄) |
| Detection Wavelength | 510 nm | 610 nm |
| Reaction Conditions | 100°C | Room temperature (30 ± 2 °C) |
| Linearity Range | Not specified, but tested up to 0.20 µmol/ml. | 5–60 µg/ml |
Experimental Protocol: Acid-Ninhydrin Method
This protocol is adapted from a rapid quantitative determination method for L-Ornithine.[2]
-
Preparation of Acid-Ninhydrin Reagent:
-
Prepare a mixed acid solution containing 0.25 ml of 6 mol/l phosphoric acid and 0.75 ml of glacial acetic acid per ml of final reagent.
-
Add 25 mg of ninhydrin per milliliter of the mixed acid solution.
-
Heat the mixture to ~70°C to dissolve the ninhydrin. Store the reagent at 4°C, protected from light.[2]
-
-
Preparation of Standard Solution:
-
Dissolve 0.034 g of L-Ornithine monohydrochloride in 100 ml of distilled water to get a 2.00 µmol/ml stock solution.[2]
-
Prepare a series of working standards by diluting the stock solution with distilled water.
-
-
Sample Reaction:
-
To a test tube, add a defined volume of the sample or standard solution.
-
Add the acid-ninhydrin reagent.
-
Heat the mixture in a boiling water bath (100°C) for 60 minutes.[2]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 510 nm against a reagent blank.[2]
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of L-Ornithine in the sample from the standard curve.
-
Diagram: Spectrophotometric Workflow
Caption: Workflow for L-Ornithine quantification by spectrophotometry.
Enzymatic Assays
FAQs for Enzymatic Assays
Q3.1: How do enzymatic assays for L-Ornithine work?
A3.1: These assays use a series of enzymatic reactions. L-Ornithine is converted through several steps into an intermediate product. This intermediate then reacts with a probe to generate a stable fluorometric or colorimetric signal that is proportional to the amount of L-Ornithine in the sample.[7][8]
Q3.2: What are the advantages of using an enzymatic assay kit?
A3.2: Enzymatic assay kits are generally simple to use, highly specific, and sensitive, allowing for the detection of low concentrations (e.g., as low as 50 pmol/well) of L-Ornithine in complex biological samples like serum, plasma, and tissue homogenates.[7][8] They are also adaptable for high-throughput screening.[7]
Troubleshooting Guide for Enzymatic Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | Inactive enzyme or probe; Incorrect incubation time/temperature; Presence of inhibitors in the sample. | Use fresh reagents and ensure proper storage conditions. Follow the kit protocol for incubation times and temperatures precisely.[7] Perform a spike-and-recovery experiment to check for sample matrix inhibition. |
| High Background Signal | Contamination of reagents or wells; Sample autofluorescence. | Use a dedicated plate for the assay. Run a sample blank (without the enzyme mix) to measure and subtract background fluorescence. |
| Poor Standard Curve | Pipetting errors; Improper dilution of standards. | Use calibrated pipettes and ensure accurate dilutions. Prepare fresh standards for each assay as diluted standards may not be stable.[7] |
Quantitative Data Summary: Fluorometric Enzymatic Assay
This data is based on a commercial assay kit (e.g., Abcam ab252903).[7][8]
| Parameter | Value |
| Detection Method | Fluorometric (Ex/Em = 535/587 nm)[7][8] |
| Sample Types | Serum, plasma, other biological fluids, tissue[8] |
| Detection Limit | As low as 50 pmol/well[7][8] |
| Assay Type | Quantitative |
| Specificity | High specificity for Ornithine over other amino acids.[7][8] |
Experimental Protocol: Fluorometric Enzymatic Assay
This is a generalized protocol based on commercially available kits.[7] Always refer to the specific kit's manual.
-
Sample Preparation:
-
For tissue (~10 mg), homogenize in 100 µL of ice-cold Assay Buffer.
-
Centrifuge at 10,000 x g for 10 min at 4°C and collect the supernatant.[7]
-
For serum samples, they can often be used directly.
-
-
Standard Curve Preparation:
-
Prepare a series of Ornithine standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well) by diluting a stock solution with Assay Buffer.[7]
-
-
Assay Procedure:
-
Add samples and standards to a 96-well plate. Adjust the volume to 50 µL/well with Assay Buffer.[7]
-
Prepare a Reaction Mix containing the enzyme mix, substrate, and probe according to the kit's instructions.
-
Add 50 µL of the Reaction Mix to each well containing the standard and sample.
-
-
Incubation and Measurement:
-
Incubate the plate, protected from light, for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C).
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the 0 (blank) standard reading from all readings.
-
Plot the standard curve and determine the Ornithine concentration in the samples.
-
Diagram: Enzymatic Assay Workflow
Caption: Workflow for L-Ornithine quantification using a fluorometric enzymatic assay.
References
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. medvixpublications.org [medvixpublications.org]
- 7. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]
- 8. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]
- 9. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: L-Ornithine Hydrochloride In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of L-Ornithine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenges in the in vivo delivery of this compound stem from its physicochemical properties. As a low molecular weight amino acid, it is subject to rapid elimination from the body after oral administration, leading to unfavorable therapeutic efficacy.[1][2] This necessitates strategies to improve its bioavailability and sustain its release.
Q2: What is the stability of this compound under physiological conditions?
A2: this compound is generally stable at physiological pH and temperature. However, its stability can be compromised under extreme pH conditions. Aqueous solutions of this compound are recommended to be prepared fresh; for storage, it is advised to keep them at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture and light.[3]
Q3: What are the common side effects observed during in vivo administration of this compound?
A3: The most frequently reported side effects associated with oral this compound administration are gastrointestinal disorders, including nausea, vomiting, abdominal pain, and diarrhea.[4] These effects are generally observed at higher dosages. A no-observed-adverse-effect-level (NOAEL) in healthy adult males has been determined to be 12 g/day for four weeks of oral supplementation.[5]
Q4: Are there advanced drug delivery systems available to improve this compound's in vivo performance?
A4: Yes, various nanoformulations have been developed to enhance the in vivo delivery of L-Ornithine. These include liposomal nanoparticles and self-assembling polymer-based nanoparticles.[1][2][6] These systems aim to provide sustained release, improve bioavailability, and potentially reduce the required dosing frequency. For instance, orally administered ornithine-based self-assembling polymer nanomedicine has been shown to effectively reduce systemic ammonia (B1221849) and transaminase levels in a mouse model of acute liver injury.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Low Bioavailability After Oral Administration
Symptoms:
-
Low or undetectable plasma concentrations of L-Ornithine.
-
High variability in plasma concentrations between subjects.
-
Lack of expected therapeutic effect.
Potential Causes:
-
Rapid Elimination: Due to its low molecular weight, L-Ornithine is quickly cleared from the system.[1][2]
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Poor Permeability: Inefficient transport across the intestinal membrane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Solutions:
-
Formulation Strategies:
-
Co-administration: Investigate co-administration with absorption enhancers, but be cautious of potential toxicity.
Issue 2: Gastrointestinal Side Effects
Symptoms:
-
Diarrhea, nausea, or abdominal discomfort in test subjects.
-
Reduced food and water intake.
Potential Causes:
-
High Local Concentration: High doses of this compound can irritate the gastrointestinal tract.
-
Osmotic Effects: The presence of the hydrochloride salt can contribute to osmotic imbalance.
Mitigation Strategies:
Caption: Strategies to mitigate gastrointestinal side effects.
-
Dose Fractionation: Administer the total daily dose in several smaller doses throughout the day.
-
Controlled-Release Formulations: Utilize nanoformulations or other sustained-release systems to avoid high local concentrations in the gut.
-
Administration with Food: Giving this compound with food can help to buffer its effects and reduce irritation.
Data Presentation
Table 1: Pharmacokinetic Parameters of L-Ornithine L-Aspartate (LOLA) in Healthy Volunteers (Oral Administration)
| Parameter | Value | Reference |
| Dose | 3.0 g sachet | [7] |
| Cmax (Maximum Plasma Concentration) | Varies between formulations | [7] |
| Tmax (Time to Cmax) | Not specified | [7] |
| AUC0-t (Area under the curve) | Bioequivalent between formulations | [7] |
| T1/2 (Half-life) | Not specified | [7] |
Note: This table summarizes data for L-Ornithine-L-Aspartate, as detailed comparative data for this compound is limited. The study concluded bioequivalence between two oral formulations.
Table 2: Recommended Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
| 15 | 0.15 |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
| General recommendation is 10 mL/kg of the animal's body weight.[8] |
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
Materials:
-
This compound solution of desired concentration.
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip).[8]
-
Syringes.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume (not to exceed 10 mL/kg).[8]
-
Needle Selection and Measurement: Choose the correct gauge and length of the gavage needle based on the mouse's weight (see Table 2). Measure the insertion depth by holding the needle alongside the mouse from the corner of the mouth to the last rib. Mark this depth on the needle.[8]
-
Restraint: Gently but firmly restrain the mouse using a scruffing technique to immobilize the head and neck, ensuring the body is in a straight line.
-
Gavage Administration:
-
Hold the mouse in a vertical position.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow as the needle reaches the pharynx, which will guide it into the esophagus. Do not force the needle.
-
Gently advance the needle to the pre-measured depth.
-
Slowly administer the solution over 2-3 seconds.
-
-
Post-Procedure Monitoring: Observe the mouse for at least 10-15 minutes for any signs of distress, such as difficulty breathing or bleeding.[8]
Protocol 2: Intravenous Administration of this compound in Rats
Materials:
-
Sterile this compound solution in a suitable vehicle (e.g., saline).
-
Syringes and appropriate gauge needles (e.g., 25-27G).
-
Restraining device for rats.
-
Anesthetic (if required by the protocol).
Procedure:
-
Animal Preparation: Anesthetize the rat if necessary, following the approved institutional protocol. Place the rat in a restraining device.
-
Vein Visualization: The lateral tail vein is a common site for intravenous injections in rats. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Injection:
-
Disinfect the injection site with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm the needle is in the vein (a small amount of blood should enter the syringe).
-
Inject the solution slowly. The maximum bolus injection volume is typically 1 ml/kg. For larger volumes, an infusion is recommended.[10]
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions and for recovery from anesthesia.
-
Protocol 3: Quantification of L-Ornithine in Plasma by HPLC
Principle: This protocol outlines a general method for the determination of amino acids, including L-Ornithine, in plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence or UV detector.
-
C18 column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm).[11]
-
Derivatization reagent (e.g., o-phthalaldehyde/3-mercaptopropionic acid - OPA/3-MPA).
-
Mobile phase A (e.g., 0.1% orthophosphoric acid in water).[11]
-
Mobile phase B (e.g., Acetonitrile).[11]
-
L-Ornithine standard.
-
Internal standard (e.g., L-norvaline).
-
Plasma samples.
-
Protein precipitation agent (e.g., trichloroacetic acid).
Sample Preparation:
-
Protein Precipitation: Add a protein precipitation agent to the plasma sample, vortex, and centrifuge to pellet the proteins.
-
Derivatization: Mix the supernatant with the internal standard and the derivatization reagent. Allow the reaction to proceed for a specified time at room temperature.
Chromatographic Conditions (Example):
-
Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm).[11]
-
Flow Rate: 1 mL/min.[11]
-
Detection: UV at 225 nm or fluorescence detection.[11]
-
Injection Volume: 10 µL.[11]
-
Gradient Elution: A gradient of mobile phase A and B is typically used to achieve separation of the amino acids.
Analysis:
-
Inject the derivatized samples and standards into the HPLC system.
-
Identify the L-Ornithine peak based on its retention time compared to the standard.
-
Quantify the concentration of L-Ornithine using a calibration curve generated from the standards.
Signaling Pathways and Workflows
Caption: The Urea Cycle, the primary metabolic pathway for L-Ornithine.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally deliverable ornithine-based self-assembling polymer nanomedicine ameliorates hyperammonemia in acetaminophen-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-ornithine liposomal nanoparticles as competitive inhibitor against Δ1-pyrroline-5-carboxylate dehydrogenase: Kinetic perspective hepatic encephalopathy therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. impactfactor.org [impactfactor.org]
Validation & Comparative
Validating the Purity of L-Ornithine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical first step for the validity and reproducibility of experimental results. L-Ornithine hydrochloride, a non-proteinogenic amino acid involved in the urea (B33335) cycle, is widely used in various research applications. This guide provides a comparative overview of analytical methods to validate the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your laboratory.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound can be assessed using several analytical techniques, each with its own advantages and limitations. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the specific impurities being investigated. A summary of common methods is presented below.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity, identification and quantification of impurities | High sensitivity and resolution for separating related substances | Requires method development, reference standards for impurities | >99%[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Structural confirmation, identification and quantification of impurities | Provides detailed structural information, can identify unknown impurities | Lower sensitivity compared to HPLC, requires specialized equipment | Conforms to structure |
| Titration (Acid-Base) | Neutralization reaction | Assay of the hydrochloride salt | Simple, cost-effective, provides an absolute measure of the salt content | Non-specific, will not detect organic impurities that are not acidic or basic | 99.0 - 102.0%[2] |
| Specific Rotation | Measurement of the rotation of plane-polarized light | Enantiomeric purity (L-form vs. D-form) | Crucial for biological activity confirmation[1] | Does not provide information on other chemical impurities | +23° to +25°[3] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules | Molecular weight confirmation, impurity identification | High sensitivity and specificity, can be coupled with LC for enhanced separation | May require derivatization for volatile compounds, complex instrumentation | Conforms to molecular weight |
| Elemental Analysis | Determination of the elemental composition (C, H, N, O) | Confirmation of empirical formula | Provides fundamental composition data | Does not distinguish between isomers or identify organic impurities | Conforms to theoretical values |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the reversed-phase HPLC analysis of this compound.
Objective: To determine the purity of this compound and quantify related substance impurities.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.[4]
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[4][5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid[4]
-
Water (HPLC grade)
-
This compound reference standard
-
Potential impurity reference standards (e.g., L-Citrulline, L-Arginine)[6][7]
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of known impurities in the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the L-Ornithine peak based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks by comparing their retention times and responses to the respective reference standards. Purity is calculated based on the area percentage of the main peak.
-
¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterium Oxide (D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of D₂O in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts and coupling patterns of the obtained spectrum with a reference spectrum of this compound.[9]
-
Integrate the signals to determine the relative ratios of protons and identify any impurity signals.
-
Titration (Assay of Hydrochloride)
Objective: To determine the assay of L-Ornithine as the hydrochloride salt.
Instrumentation:
-
Burette
-
pH meter or suitable indicator
Reagents:
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Deionized water
-
This compound sample
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water.
-
Titrate the solution with standardized 0.1 M NaOH to the second equivalence point, monitoring the pH with a pH meter.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of deionized water.
-
Calculate the percentage assay of this compound. Each mL of 0.1 M NaOH is equivalent to 16.86 mg of C₅H₁₂N₂O₂·HCl.
Visualizing the Workflow
To better understand the logical flow of validating the purity of this compound, the following diagrams illustrate the overall process and the decision-making involved.
Caption: Workflow for the comprehensive purity validation of this compound.
Caption: Logical steps for developing an HPLC method for this compound analysis.
By employing a combination of these analytical methods and following structured experimental protocols, researchers can confidently validate the purity of their this compound, ensuring the integrity and reliability of their experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (DAB) pure, pharma grade [itwreagents.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 7. L(+)-Ornithine hydrochloride | 3184-13-2 [amp.chemicalbook.com]
- 8. CN102288687A - Method for analysing and detecting impurities in ornithine aspartate - Google Patents [patents.google.com]
- 9. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR [m.chemicalbook.com]
L-Ornithine Hydrochloride vs. L-Ornithine Free Base: A Researcher's Guide
For researchers and drug development professionals utilizing L-Ornithine (B1677492), the choice between its hydrochloride salt and free base form is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of L-Ornithine hydrochloride and L-Ornithine free base, supported by physicochemical data and relevant experimental protocols, to aid in the selection of the appropriate compound for research applications.
Physicochemical Properties: A Comparative Overview
The fundamental differences between this compound and L-Ornithine free base lie in their chemical structure and resulting physicochemical properties. This compound is the salt form of L-Ornithine, created by reacting the basic L-Ornithine with hydrochloric acid. This conversion to a salt form generally enhances the compound's stability and solubility in aqueous solutions, which are often critical parameters in experimental design.
| Property | This compound | L-Ornithine Free Base |
| Molecular Formula | C₅H₁₃ClN₂O₂[1] | C₅H₁₂N₂O₂[2] |
| Molecular Weight | 168.62 g/mol [1] | 132.16 g/mol [2] |
| Form | Crystalline solid | Crystalline solid |
| Melting Point | ~238-245 °C (decomposition)[1][3] | 140 °C[4] |
| Water Solubility | 543 mg/mL at 20°C[1] | 620 mg/mL (PubChem)[5], 50 mg/mL (ChemicalBook)[6] |
| Stability | Generally more stable, particularly in solution.[3] | Can be less stable, especially in acidic conditions.[2] |
Note on Solubility: There are conflicting reports regarding the water solubility of L-Ornithine free base. While one source indicates very high solubility (620 mg/mL)[5], another suggests a more moderate solubility (50 mg/mL)[6]. This discrepancy may be due to differences in experimental conditions such as pH and temperature. Researchers should verify the solubility under their specific experimental conditions. In contrast, the hydrochloride salt form consistently exhibits high water solubility.[1]
Experimental Performance and Considerations
The majority of published in vivo and clinical studies utilize L-Ornithine in its salt form, most commonly as this compound or L-Ornithine L-aspartate.[8][9][10][11][12] This preference suggests a greater confidence in the reliability of the salt forms for oral administration and subsequent systemic absorption.
Key Metabolic Pathways of L-Ornithine
L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification.[13][14] It also serves as a precursor for the synthesis of other amino acids and polyamines, which are essential for cell growth and proliferation.[14]
Caption: The Urea Cycle: L-Ornithine's role in ammonia detoxification.
Caption: L-Ornithine as a precursor in the polyamine synthesis pathway.
Experimental Protocols
Below are examples of experimental protocols for the oral administration of L-Ornithine, primarily using the hydrochloride form, as described in published research.
Protocol 1: In Vivo Mouse Study for Skin Metabolism
This protocol is adapted from a study investigating the effects of a single oral administration of L-Ornithine on amino acid and polyamine metabolism in the skin of mice.[15][16]
Caption: Workflow for in vivo analysis of L-Ornithine metabolism in mice.
Detailed Methodology:
-
Animal Model: Male ICR mice, 5 weeks old, are used.
-
Acclimatization: Mice are housed for at least one week prior to the experiment with free access to a standard diet and water.
-
Grouping: Mice are randomly divided into a control group and four experimental groups.
-
Administration: The experimental groups receive a single oral dose of L-Ornithine (dissolved in water) at 3.0 mmol/10 ml/kg of body weight. The control group receives an equivalent volume of water.
-
Sample Collection: At 30, 60, 120, and 180 minutes post-administration, mice from each respective group are euthanized, and liver and skin samples are collected.
-
Analysis: The concentrations of amino acids and polyamines in the collected tissues are determined using high-performance liquid chromatography (HPLC).
Protocol 2: Human Clinical Trial for Fatigue Attenuation
This protocol is based on a study evaluating the effects of this compound supplementation on physical fatigue in healthy volunteers.[8][11]
Detailed Methodology:
-
Study Design: A double-blind, placebo-controlled, 2-way crossover study.
-
Participants: Healthy adult volunteers.
-
Supplementation Regimen: Participants are randomized to receive either this compound (2000 mg/day for 7 days, followed by 6000 mg on day 8) or a placebo for 8 days. After a washout period, participants crossover to the other treatment arm.
-
Fatigue-Inducing Task: On the final day of each treatment period, participants perform a standardized physical task, such as cycling on an ergometer at a fixed workload for 2 hours.
-
Outcome Measures: Subjective feelings of fatigue are assessed using a visual analog scale (VAS). Physical performance metrics, such as mean speed during maximal pedaling, are also recorded. Blood samples are collected to measure relevant biomarkers, including ammonia, triacylglycerol, and free fatty acids.
Conclusion and Recommendations
For researchers, the choice between this compound and L-Ornithine free base should be guided by the specific requirements of the experimental design.
-
This compound is the recommended form for most research applications, particularly for in vivo and clinical studies involving oral administration. Its superior water solubility and stability ensure more reliable and reproducible dosing and bioavailability. The extensive use of the hydrochloride form in published literature also allows for better comparison of results with existing data.
-
L-Ornithine Free Base may be suitable for specific in vitro experiments where the absence of chloride ions is critical. However, researchers must be mindful of its potentially lower and variable solubility and should carefully validate its concentration in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ornithine - Wikipedia [en.wikipedia.org]
- 5. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Ornithine | 70-26-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-ornithine vs. L-ornithine-L-aspartate as a treatment for hyperammonemia-induced encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fs.usda.gov [fs.usda.gov]
- 15. Oral administration of l-ornithine increases the content of both collagen constituting amino acids and polyamines in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for L-Ornithine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of L-Ornithine hydrochloride. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most suitable analytical technique for their specific needs. The information presented is based on published experimental data, focusing on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Executive Summary
The analysis of this compound, a crucial amino acid in pharmaceutical formulations and biological matrices, necessitates reliable and validated analytical methods. This guide explores and contrasts three primary techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and complexity. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrates high specificity and is suitable for purity and stability studies. Spectrophotometric methods, while simpler and more cost-effective, may lack the specificity of chromatographic techniques. Capillary electrophoresis presents a rapid and efficient alternative with minimal sample preparation. The selection of an appropriate method will depend on the specific application, required validation parameters, and available instrumentation.
Comparison of Validated Analytical Methods
The performance of different analytical methods for this compound is summarized below. The data presented is compiled from various validated methods and is intended for comparative purposes.
| Validation Parameter | RP-HPLC Method | Spectrophotometric Method | Capillary Electrophoresis Method |
| Linearity Range | 2.5 - 37.5 µg/mL[1] | 5 - 60 µg/mL[2] | 20 - 280 µg/mL[3][4][5] |
| Correlation Coefficient (r²) | > 0.999[1][6] | - | r=0.999[3][4][5] |
| Accuracy (% Recovery) | 99.8% - 100.9%[1] | 98% - 102%[7] | Not explicitly stated |
| Precision (% RSD) | < 2%[1] | < 2%[8] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.0828 µg/mL (Initial Rate) / 0.604 µg/mL (Fixed Time)[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.2509 µg/mL (Initial Rate) / 1.831 µg/mL (Fixed Time)[2] | Not explicitly stated |
| Specificity | High (Stability-indicating)[1][6] | Moderate (Prone to interference) | High |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This method is designed for the quantitative determination of L-Ornithine L-Aspartate and its related substances in bulk and pharmaceutical dosage forms.[1][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.[1][6]
-
Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 µm).[1][6]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
Mobile Phase A: 0.1% orthophosphoric acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Diluent: Mobile phase A and B in a 50:50 v/v ratio.[1]
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 70 | 30 |
| 10 | 40 | 60 |
| 15 | 20 | 80 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
Standard Solution Preparation:
-
Accurately weigh 25 mg of L-Ornithine L-Aspartate working standard and transfer to a 100 mL volumetric flask.[1]
-
Add 70 mL of diluent and sonicate for 15 minutes to dissolve completely.[1]
-
Make up the volume to the mark with the diluent and mix well.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[1]
-
Filter the solution through a 0.45 µ nylon syringe filter before injection.[1]
Sample Solution Preparation (for tablets):
-
Weigh and finely powder 10 tablets.
-
Accurately weigh a quantity of powder equivalent to one tablet and transfer to a 100 mL volumetric flask.[1]
-
Follow steps 2-5 of the standard solution preparation.
UV-Visible Spectrophotometric Method
This method is based on the oxidation of L-Ornithine L-Aspartate by alkaline potassium permanganate (B83412).[2]
Instrumentation:
-
Shimadzu UV-Visible spectrophotometer with matched quartz cells.[2]
Reagents and Materials:
-
Potassium permanganate (0.9 × 10⁻³ M)[2]
-
Sodium hydroxide (B78521) (1.0 M)[2]
-
L-Ornithine L-Aspartate standard solution (0.05%) in Milli-Q water.[2]
Procedure (Fixed-Time Method):
-
Pipette aliquots (0.1 - 1.2 mL) of the 0.05% L-Ornithine L-Aspartate standard solution into a series of 10 mL standard flasks.[2]
-
To each flask, add 2 mL of 0.010 x 10⁻³ M potassium permanganate solution and 1.8 mL of 1 M sodium hydroxide solution.[2]
-
Dilute the solutions to the mark with Milli-Q water at 30 ± 2 °C.[2]
-
After a fixed time of 10 minutes, measure the absorbance of each solution at 610 nm against a reagent blank prepared in the same manner without the drug.[2]
-
Construct a calibration curve by plotting the absorbance versus the initial concentration of L-Ornithine L-Aspartate.[2]
Capillary Electrophoresis Method
This method is suitable for the routine determination of L-Ornithine in human plasma.[3][4][5]
Instrumentation:
-
Capillary electrophoresis system (e.g., P/ACE system) with a UV detector.[3][5]
-
Uncoated silica (B1680970) capillary.[3][5]
Reagents and Materials:
-
Sodium tetraborate (B1243019) (10 mM)[3][5]
-
Buffer solution: 10 mM sodium tetraborate adjusted to pH 10.0 with 1 M sodium hydroxide.[3][5]
Electrophoretic Conditions:
-
Capillary: Uncoated silica capillary
Sample Preparation (Plasma):
-
The method requires minimal sample preparation, typically involving dilution and filtration before injection. The specifics of plasma sample preparation were not detailed in the provided search results.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
Signaling Pathways and Logical Relationships
The validation of an analytical method is a logical process that ensures the method is suitable for its intended purpose. The relationship between the different validation parameters is crucial for establishing the reliability of the method.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. impactfactor.org [impactfactor.org]
- 2. medvixpublications.org [medvixpublications.org]
- 3. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of L-Ornithine Hydrochloride and L-Citrulline for Research and Development
This guide provides a detailed comparative analysis of L-Ornithine hydrochloride and L-Citrulline, two closely related amino acids with distinct metabolic fates and physiological effects. The information presented is intended for researchers, scientists, and drug development professionals, focusing on experimental data to objectively compare their performance, pharmacokinetics, and pharmacodynamics.
Introduction and Metabolic Overview
L-Ornithine and L-Citrulline are key intermediates in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals.[1][2] While structurally similar, their absorption, bioavailability, and subsequent physiological roles differ significantly, impacting their efficacy as therapeutic or ergogenic agents. L-Citrulline supplementation has been shown to be more effective at increasing plasma L-Arginine levels than supplementing with L-Arginine itself, as it bypasses hepatic first-pass metabolism.[3][4][5][6][7] L-Ornithine's primary role is centered on its function within the urea cycle to facilitate ammonia removal.[8][9][10]
The Urea Cycle
The urea cycle, occurring primarily in the liver, converts toxic ammonia into urea for excretion. Both L-Ornithine and L-Citrulline are crucial components of this cycle. L-Ornithine acts as a carrier molecule, combining with carbamoyl (B1232498) phosphate (B84403) (derived from ammonia) to form L-Citrulline.[11] L-Citrulline is then eventually converted to L-Arginine, which is cleaved to produce urea and regenerate L-Ornithine.[1][2]
Nitric Oxide (NO) Synthesis
L-Arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule for vasodilation.[12] Because oral L-Citrulline supplementation is more bioavailable and effectively increases plasma L-Arginine, it is considered a more efficient precursor for NO synthesis compared to oral L-Arginine or L-Ornithine.[3][13][14]
Pharmacokinetic Comparison
The primary pharmacokinetic difference lies in their bioavailability. L-Citrulline is readily absorbed and bypasses the extensive first-pass metabolism in the liver that degrades L-Arginine.[4][6] This results in L-Citrulline being a more effective agent for increasing systemic L-Arginine levels.[5][12] Some evidence suggests that the hydrochloride salt of citrulline (Citrulline HCl) may provide faster and more efficient increases in plasma arginine compared to standard L-Citrulline.[15][16][17]
| Parameter | This compound | L-Citrulline | Supporting Data |
| Primary Metabolic Fate | Participation in the urea cycle to reduce ammonia. | Conversion to L-Arginine in the kidneys. | L-Ornithine promotes ammonia excretion[8]. L-Citrulline is converted to L-Arginine, bypassing the liver[5][6]. |
| Bioavailability | Subject to intestinal saturation; high doses can cause GI distress. | High; bypasses hepatic first-pass metabolism. | Intestinal absorption of ornithine can be a limiting factor[4]. L-Citrulline is well-tolerated and avoids splanchnic extraction[4]. |
| Effect on Plasma Arginine | Minimal and indirect. | Potent and sustained increase. | L-Citrulline supplementation significantly increases plasma L-Arginine levels[3][5][18]. |
| Time to Peak Arginine | Not a primary outcome. | ~120 minutes (L-Citrulline); ~60 minutes (Citrulline HCl). | A 2g dose of Citrulline HCl reached peak arginine levels in half the time of a 6g L-Citrulline dose[15][17]. |
Pharmacodynamic Effects: A Data-Driven Comparison
Efficacy in Ammonia Reduction
Both compounds play a role in the urea cycle, which is essential for detoxifying ammonia produced during exercise and protein metabolism.[19] However, studies specifically evaluating their effects on ammonia levels show direct benefits from L-Ornithine supplementation.
| Study Outcome | This compound | L-Citrulline | Experimental Details |
| Ammonia Buffering | Significantly increases the ability to buffer ammonia during and after exercise. | Attenuates exercise-induced blood ammonia levels. | L-Ornithine (0.1 g/kg) increased ammonia buffering post-exercise[10]. L-Citrulline supplementation promotes ammonia removal through the urea cycle pathway[3]. |
| Anti-Fatigue Effect | Attenuates subjective fatigue by promoting ammonia excretion and increasing energy efficiency. | Prolongs time to fatigue by promoting ammonia removal and suppressing lactate. | L-Ornithine (2-6g/day) reduced fatigue via enhanced energy consumption and ammonia excretion[8]. L-Citrulline supplementation was shown to enhance aerobic pathways[3]. |
Efficacy in Performance Enhancement
The ergogenic effects of L-Citrulline are generally attributed to its superior ability to increase L-Arginine and subsequently enhance NO production, leading to improved blood flow, oxygen delivery, and waste removal.[20]
| Study Outcome | This compound | L-Citrulline | Experimental Details |
| Exercise Performance | No significant improvement in maximal aerobic capacity. | Significantly enhanced cycling time trial performance and increased total work completed. | L-Ornithine (0.1 g/kg) did not improve performance in an exhaustive ergometer test[10]. L-Citrulline (2.4g/day for 7 days) reduced completion time by 1.5% and increased mean power output by 2%[18]. Another study showed 6g/day of L-Citrulline increased total work completed[3]. |
| Subjective Exertion | Attenuated subjective feeling of fatigue post-recovery. | Reduced feelings of exertion. | L-Ornithine significantly attenuated the feeling of fatigue as measured by a visual analog scale[8]. Combined L-Arg and L-Cit supplementation reduced feelings of exertion (p < 0.05)[3]. |
Safety and Tolerability Profile
Both amino acids are generally considered safe for oral consumption within tested dosages.[4] Clinical trials have established a No-Observed-Adverse-Effect-Level (NOAEL) for both compounds in healthy adult males over a 4-week period.
| Parameter | This compound | L-Citrulline |
| NOAEL (4 weeks) | 12 g/day | 24 g/day |
| Reported Side Effects | High doses can lead to osmotic diarrhea and gastrointestinal discomfort.[4] | Generally well-tolerated; doses up to 15g have been used in acute studies without significant adverse effects.[4][21] |
| Supporting Studies | [22][23][24] | [22][23][24] |
Experimental Protocols and Methodologies
The majority of human trials evaluating these compounds utilize a double-blind, placebo-controlled, crossover design to minimize bias and inter-individual variability.
Representative Experimental Protocol: Anti-Fatigue Effects
This protocol is a composite based on methodologies reported in the literature, such as the study by Sugino et al. (2008).[8]
-
Objective: To compare the effects of L-Ornithine HCl and L-Citrulline supplementation on physical fatigue and ammonia metabolism during and after strenuous exercise.
-
Design: A randomized, double-blind, placebo-controlled, 3-way crossover study.
-
Participants: Healthy volunteers (n=20) with a consistent training background.
-
Intervention: Participants receive one of three treatments for 8 days (7 days of loading, 1 day of acute dose) separated by a 2-week washout period:
-
L-Ornithine HCl: 2 g/day for 7 days, 6 g on day 8.
-
L-Citrulline: 2 g/day for 7 days, 6 g on day 8.
-
Placebo: Microcrystalline cellulose.
-
-
Testing Procedure (Day 8):
-
Baseline: Blood samples are drawn, and baseline fatigue is assessed using a Visual Analog Scale (VAS).
-
Supplementation: Participants ingest the acute dose of their assigned supplement.
-
Fatigue Task: 60 minutes post-ingestion, participants perform a fatigue-inducing physical task (e.g., 2 hours on a cycle ergometer at a fixed workload).
-
Measurements: Blood samples (for ammonia, lactate, glucose, plasma amino acids) are taken immediately after the task and at 15, 30, and 60 minutes post-exercise. Subjective fatigue (VAS) is measured at the same intervals. Physical performance (e.g., time to exhaustion, power output) is recorded.
-
-
Primary Endpoints: Change in blood ammonia concentration; change in subjective fatigue score (VAS).
-
Secondary Endpoints: Plasma lactate, L-Ornithine, L-Citrulline, and L-Arginine concentrations; physical performance metrics.
Experimental Workflow Diagram
Conclusion
This compound and L-Citrulline, while both central to the urea cycle, offer distinct advantages for therapeutic and supplemental applications.
-
L-Citrulline stands out as a superior agent for increasing systemic L-Arginine levels and enhancing nitric oxide production. Its high bioavailability makes it the more effective choice for applications targeting vasodilation, cardiovascular health, and exercise performance.[3][6][7]
-
This compound is a more direct modulator of the urea cycle for the purpose of ammonia detoxification. Its demonstrated ability to buffer ammonia and alleviate fatigue makes it a targeted candidate for conditions characterized by hyperammonemia or for mitigating exercise-induced fatigue.[8][10]
The choice between these two compounds should be guided by the specific metabolic pathway and physiological outcome being targeted. For researchers and developers, L-Citrulline offers a reliable method to modulate the L-Arginine-NO pathway, while L-Ornithine provides a direct tool to influence ammonia metabolism and its downstream effects.
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why L-Citrulline is More Effective Than L-Arginine for Blood Flow, Pum [kaged.com]
- 8. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. doublewoodsupplements.com [doublewoodsupplements.com]
- 14. dr-owl.com [dr-owl.com]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
- 17. Single Dose Pharmacokinetic Comparison of Citrulline Dietary Supplements | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. whatsgood.vitaminshoppe.com [whatsgood.vitaminshoppe.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Equivalence of L-Ornithine Hydrochloride Suppliers
For researchers, scientists, and professionals in drug development, the selection of a raw material supplier is a critical decision that can significantly impact experimental outcomes, product quality, and regulatory success. L-Ornithine hydrochloride, a key amino acid in the urea (B33335) cycle, is utilized in pharmaceutical formulations, nutritional supplements, and various research applications.[1][2][3] Ensuring the consistency, purity, and equivalence of this compound from different suppliers is paramount.
This guide provides a framework for objectively comparing this compound from various suppliers. It outlines key analytical methods, presents hypothetical comparative data, and includes detailed experimental protocols to aid in the rigorous assessment of product quality.
Key Quality Attributes for Supplier Assessment
When evaluating this compound, several critical quality attributes must be considered. These are often guided by pharmacopoeial monographs such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[1] A comprehensive assessment should include the following parameters:
-
Identity and Purity: Confirmation of the chemical structure and quantification of the this compound content.
-
Stereoisomeric Purity: Ensuring the presence of the biologically active L-enantiomer.[1]
-
Impurity Profile: Detection and quantification of any related substances, residual solvents, or process-related impurities.
-
Physicochemical Properties: Characteristics such as pH, appearance, and moisture content.
-
Safety: Testing for contaminants like heavy metals and microbial load.[1][4]
The logical workflow for assessing and qualifying a new supplier is visualized below.
References
A Comparative Guide to the Quantification of L-Ornithine Hydrochloride: RP-HPLC vs. Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Ornithine hydrochloride is critical for quality control in pharmaceutical formulations and for its application in various research fields. This guide provides a detailed comparison of two widely used analytical methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and a colorimetric assay based on spectrophotometry. The information presented herein is compiled from established methodologies and aims to assist in the selection of the most suitable technique for your specific analytical needs.
At a Glance: Method Comparison
| Parameter | RP-HPLC Method | Spectrophotometric Method |
| Principle | Separation based on polarity, followed by UV detection. | Colorimetric reaction with ninhydrin (B49086), followed by absorbance measurement. |
| Linearity Range | 2.5 to 37.5 µg/mL[1] | Not explicitly stated, but demonstrated with 0.20 μmol/l |
| Accuracy (% Recovery) | 99.8% to 100.9%[1] | Not explicitly stated |
| Precision (% RSD) | ≤ 0.94%[1] | Not explicitly stated |
| Limit of Detection (LOD) | Established, but specific value for L-Ornithine not isolated[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | Established, but specific value for L-Ornithine not isolated[1] | Not explicitly stated |
| Specificity | High, separates L-Ornithine from impurities.[1] | Potentially lower, as other amino acids can interfere. |
| Throughput | Moderate | High |
| Instrumentation | HPLC system with UV detector | Spectrophotometer |
| Cost & Complexity | Higher | Lower |
In-Depth Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high specificity and sensitivity for the quantification of this compound, allowing for the separation of the analyte from potential impurities and degradation products. The following protocol is based on a validated method for L-Ornithine L-Aspartate, which can be adapted for this compound.[1][2]
Experimental Protocol:
-
Chromatographic System:
-
Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm)[2]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution: A gradient program should be optimized to achieve good resolution.
-
Flow Rate: 1 mL/min[2]
-
Detector: PDA detector at 225 nm[2]
-
Column Temperature: Ambient
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (e.g., a mixture of Mobile Phase A and B).
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations (e.g., ranging from 2.5 to 37.5 µg/mL).[1]
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the L-Ornithine standard against its concentration.
-
Determine the concentration of L-Ornithine in the sample solution by interpolating its peak area on the calibration curve.
-
Spectrophotometric Method (Ninhydrin Assay)
This method offers a simpler and more rapid approach for the quantification of this compound. It is based on the reaction of the primary amine group of L-Ornithine with ninhydrin in an acidic medium to produce a colored product, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagents:
-
Acid Ninhydrin Reagent: Dissolve 25 mg of ninhydrin in a mixture of 0.25 mL of 6 mol/L phosphoric acid and 0.75 mL of glacial acetic acid. Heat to approximately 70°C to ensure complete dissolution. Store at 4°C, protected from light.
-
This compound Standard Solution: Dissolve 0.034 g of L-Ornithine monohydrochloride in 100 mL of distilled water to obtain a concentration of 2.00 μmol/mL. Store at 4°C.
-
-
Procedure:
-
Pipette an appropriate volume of the standard or sample solution into a test tube.
-
Add the acid ninhydrin reagent.
-
Heat the mixture in a boiling water bath for a defined period (e.g., 30-60 minutes). The optimal reaction time should be determined experimentally.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.
-
-
Data Analysis:
-
Prepare a calibration curve by plotting the absorbance of the L-Ornithine standards against their concentrations.
-
Determine the concentration of L-Ornithine in the sample by comparing its absorbance to the calibration curve.
-
Visualizing the Workflows
References
A Comparative Analysis of L-Ornithine Hydrochloride and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Ornithine Forms
L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea (B33335) cycle, playing a vital role in the detoxification of ammonia (B1221849) in the body. Its hydrochloride salt, L-Ornithine hydrochloride, is commonly used in therapeutic applications, particularly in the management of hepatic encephalopathy.[1] In an effort to enhance its therapeutic profile, ester derivatives of L-Ornithine, such as L-Ornithine ethyl ester and L-Ornithine methyl ester, have been developed. This guide provides a comparative overview of this compound and its esters, summarizing the available experimental data and outlining key experimental methodologies.
The Rationale for Esterification: A Prodrug Approach
The esterification of L-Ornithine to form derivatives like L-Ornithine ethyl ester and methyl ester is a classic prodrug strategy. The primary goal of this approach is to improve the parent molecule's oral bioavailability. By masking the polar carboxylic acid group with an ester functional group, the lipophilicity of the molecule is increased.[2][3] This is theorized to enhance its ability to permeate the lipid-rich membranes of the gastrointestinal tract, leading to more efficient absorption into the bloodstream.[4][5] Once absorbed, these ester prodrugs are expected to be hydrolyzed by esterase enzymes present in the blood and tissues, releasing the active L-Ornithine.[2]
While manufacturers of L-Ornithine esters claim "enhanced bioavailability" and "improved solubility" compared to the parent amino acid, a comprehensive search of the scientific literature reveals a notable absence of direct, head-to-head comparative studies with quantitative pharmacokinetic data to substantiate these claims for L-ornithine esters specifically.[4][5][6][7]
Comparative Efficacy in Ammonia Reduction: Insights from a Preclinical Model
Although direct comparisons with L-Ornithine esters are lacking, a study in a rat model of hyperammonemia-induced encephalopathy provides valuable insights into how different forms of L-Ornithine can vary in their biological effects. This study compared the efficacy of L-Ornithine (ORN) with L-Ornithine-L-aspartate (OA) in reducing ammonia levels and improving neurological status.[8]
The results demonstrated that both treatments were effective in lowering blood and brain ammonia concentrations and increasing urea production. However, there were notable differences in their impact on brain chemistry, suggesting that the choice of salt or derivative can influence the therapeutic outcome.[8]
Table 1: Comparative Effects of L-Ornithine (ORN) and L-Ornithine-L-aspartate (OA) in Hyperammonemic Rats[8]
| Parameter | Control (Hyperammonemic) | L-Ornithine (ORN) Treated | L-Ornithine-L-aspartate (OA) Treated |
| Blood Ammonia Reduction | - | 34% | 39% |
| Brain Ammonia Reduction | - | 42% | 22% |
| Increase in Urea Production | - | 39% | 86% |
Experimental Protocols
Protocol for a Comparative Efficacy Study in a Rat Model of Hyperammonemia
The following is a summary of the methodology used in the comparative study of L-Ornithine and L-Ornithine-L-aspartate in rats, which serves as a robust model for evaluating the ammonia-lowering potential of different L-Ornithine derivatives.[8]
-
Animal Model: Portacaval shunted rats are used to induce a state of chronic hyperammonemia, mimicking conditions seen in liver disease.
-
Induction of Acute Hyperammonemia: An intravenous bolus injection of ammonium-acetate is administered, followed by a constant infusion to maintain steady-state high blood ammonia concentrations (500-800 µM).
-
Treatment Administration: One hour after the initiation of the ammonium-acetate infusion, the experimental groups receive a continuous intravenous infusion of either L-Ornithine, L-Ornithine-L-aspartate, or a saline placebo for four hours.
-
Outcome Measures:
-
Clinical Assessment: The grade of encephalopathy is monitored and scored.
-
Electrophysiological Monitoring: Electroencephalogram (EEG) activity is recorded to assess brain function.
-
Biochemical Analysis:
-
Blood and brain dialysate samples are collected to measure ammonia and amino acid concentrations.
-
In vivo cerebral magnetic resonance spectroscopy (1H-MRS) is used to quantify brain metabolites such as glutamine and lactate.
-
Plasma samples are analyzed for urea concentration to assess the rate of urea synthesis.
-
-
Signaling Pathways and Experimental Workflows
The Urea Cycle: The Primary Pathway for Ammonia Detoxification
L-Ornithine is a central component of the urea cycle, a liver-based metabolic pathway that converts toxic ammonia into urea for excretion. The provision of exogenous L-Ornithine is intended to stimulate this cycle, thereby enhancing the body's capacity to clear ammonia.
Caption: The Urea Cycle Pathway.
Hypothetical Workflow for a Comparative Bioavailability Study
A definitive comparison of this compound and its esters would require a pharmacokinetic study. The following diagram illustrates a typical workflow for such a study.
Caption: Experimental Workflow for a Comparative Bioavailability Study.
Conclusion and Future Directions
This compound is an established compound used for ammonia reduction. Its ester derivatives, such as L-Ornithine ethyl ester and methyl ester, are proposed to have enhanced bioavailability due to their increased lipophilicity, a concept well-grounded in prodrug design principles.[1][2] However, there is a significant gap in the scientific literature, with a lack of direct, quantitative comparative studies to confirm these claims for L-ornithine esters.
The preclinical data comparing L-Ornithine and L-Ornithine-L-aspartate underscores the principle that different forms of L-Ornithine can have distinct metabolic and therapeutic effects.[8] This highlights the critical need for well-designed pharmacokinetic and pharmacodynamic studies to directly compare this compound with its ester derivatives. Such research is essential for drug development professionals to make informed decisions about the optimal form of L-Ornithine for specific therapeutic applications. Future studies should focus on generating robust, comparative data on the bioavailability, efficacy, and safety of these compounds to validate the theoretical advantages of the ester prodrug approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. L-ornithine ethyl ester - Wholesale Distributor [naturalpoland.com]
- 8. L-ornithine vs. L-ornithine-L-aspartate as a treatment for hyperammonemia-induced encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Ornithine Hydrochloride and N-acetyl-L-Ornithine for Research and Drug Development
Biochemical and Pharmacokinetic Profile
L-Ornithine hydrochloride and N-acetyl-L-Ornithine, while structurally related, exhibit different biochemical functionalities and metabolic fates. L-Ornithine is a key player in the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849) in the body.[1][2] Its hydrochloride salt is a stable, purified form suitable for pharmaceutical and nutraceutical applications. N-acetyl-L-Ornithine, on the other hand, is primarily recognized as an intermediate in the biosynthesis of arginine and proline, particularly in microorganisms and plants.[3][4]
| Property | This compound | N-acetyl-L-Ornithine |
| Molecular Formula | C5H13ClN2O2 | C7H14N2O3 |
| Molecular Weight | 168.62 g/mol | 174.20 g/mol [] |
| Primary Metabolic Role | Urea Cycle Intermediate[1][6] | Arginine and Proline Metabolism Intermediate[4][7] |
| Key Function | Ammonia Detoxification[2] | Precursor in Biosynthetic Pathways[3] |
| Organismal Relevance | Mammals (primarily)[1][6] | Microorganisms, Plants[3] |
| Potential Applications | Management of hyperammonemia, hepatic encephalopathy, athletic performance enhancement.[1][2] | Potential target for antimicrobial drug development.[3] |
Metabolic Pathways and Mechanisms of Action
The distinct roles of these two compounds are best understood by examining their respective metabolic pathways.
This compound and the Urea Cycle
L-Ornithine is a central participant in the urea cycle, which occurs predominantly in the liver. This cycle converts toxic ammonia, a byproduct of protein metabolism, into urea, which is then excreted by the kidneys. L-Ornithine acts as a carrier molecule within this cycle.[8] The supplementation with this compound is intended to enhance the efficiency of this cycle, thereby promoting ammonia detoxification.[2]
Below is a diagram illustrating the central role of L-Ornithine in the Urea Cycle.
N-acetyl-L-Ornithine in Arginine Biosynthesis
N-acetyl-L-Ornithine is a key intermediate in the linear pathway of L-arginine biosynthesis in many prokaryotes.[3] In this pathway, the acetylation of ornithine prevents spontaneous cyclization, thus distinguishing it from proline biosynthesis.[3] The enzyme acetylornithinase (ArgE) catalyzes the deacetylation of N-acetyl-L-ornithine to produce L-ornithine and acetate.[3] This step is absent in mammals, making the enzymes of this pathway potential targets for the development of novel antibiotics.[3]
The following diagram outlines the metabolic context of N-acetyl-L-Ornithine.
Experimental Protocols
As no direct comparative studies were identified, this section outlines general methodologies for evaluating the efficacy of compounds like this compound in relevant models.
In Vivo Model for Hyperammonemia
Objective: To assess the ammonia-lowering effects of this compound in a rat model of acute liver injury.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are induced with acute liver injury via intraperitoneal injection of thioacetamide.
-
Treatment Groups:
-
Control group (saline)
-
This compound group (intravenous administration at a specified dose)
-
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-treatment.
-
Biochemical Analysis: Plasma ammonia, ALT, and AST levels are measured using standard enzymatic assays.
-
Data Analysis: Statistical analysis is performed to compare the changes in biochemical parameters between the control and treatment groups.
The following workflow illustrates this experimental design.
Conclusion
This compound and N-acetyl-L-Ornithine possess distinct biochemical roles and are relevant to different fields of biomedical research. This compound is a well-characterized compound with direct applications in clinical and nutritional settings for managing conditions related to ammonia toxicity.[1][2] In contrast, N-acetyl-L-Ornithine's significance lies in its essential role in microbial metabolic pathways, making it a valuable subject of study for the development of novel antimicrobial agents.[3] For researchers and drug development professionals, the choice between these two molecules will be dictated entirely by the specific biological system and therapeutic area of interest.
References
- 1. mountainside-medical.com [mountainside-medical.com]
- 2. Articles [globalrx.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 6. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. P. aeruginosa Metabolome Database: N-Acetylornithine (PAMDB000493) [pseudomonas.umaryland.edu]
- 8. What is Ornithine used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of L-Ornithine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of L-Ornithine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Hazard Assessment and Regulatory Overview
This compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is imperative to handle and dispose of it as a chemical waste, following institutional and regulatory protocols. Disposal methods should always align with federal, state, and local regulations.[2][3][4] Chemical waste generators are responsible for determining if a discarded chemical qualifies as hazardous waste under EPA guidelines (40 CFR 261.3).[2][3]
Key Safety Precautions:
-
May cause eye and skin irritation.[5]
-
May cause respiratory and digestive tract irritation.[5]
-
The toxicological properties have not been fully investigated.[5]
II. Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including expired materials, contaminated samples, and spill cleanup materials, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents.[5]
2. Containerization:
-
Select a suitable, clean, dry, and properly sealed container for waste collection.[3][5] Plastic containers are often preferred for hazardous waste when compatible.[6]
-
Ensure the container is in good condition, free from leaks or rust.[7]
3. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste" or as required by your institution's policy.[6]
-
The label must include the following information[6]:
-
Full chemical name: "this compound" (avoid abbreviations or formulas).
-
Quantity or concentration of the waste.
-
Date of waste generation.
-
Name and contact information of the principal investigator or laboratory manager.
-
Building and room number where the waste was generated.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container tightly closed except when adding waste.[7]
-
Segregate the this compound waste from incompatible materials.[7]
5. Disposal Request and Pickup:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.[6]
-
Do not dispose of this compound in the regular trash or pour it down the sink.[6][8]
For Spills:
-
In case of a spill, immediately clean it up, observing personal protective equipment recommendations.[5]
-
Sweep up the solid material or absorb the liquid with an inert material.[3][5]
-
Place the cleanup materials into a suitable, clean, dry, and closed container for disposal.[3][5]
-
Ventilate the area of the spill.[5]
III. Quantitative Data Summary
| Parameter | Guideline | Source Citation |
| pH for Sewer Disposal | Disposal via sanitary sewer is generally not recommended and requires written permission from EHS. If permitted, the pH should typically be between 5.5 and 10.5. | [6][9] |
| Container Size Limit | Accumulation of more than 55 gallons of hazardous waste or one quart of acute hazardous waste is generally not permitted in a laboratory. | [10] |
| Empty Container Disposal | Containers that held non-acutely hazardous waste can often be disposed of as regular trash after being triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. Deface the label before disposal. | [7][10] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling L-Ornithine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling L-Ornithine hydrochloride, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards/Regulations |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. A face shield may be necessary in situations with a higher risk of splashing.[1][2][3] | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clean body-covering clothing to prevent skin exposure.[1][2] The glove material should be impermeable and resistant to the product.[4] | - |
| Respiratory Protection | A dust respirator is recommended, especially when ventilation is inadequate or when generating dust.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed.[1] | NIOSH (US) or CEN (EU) approved respirators.[5] |
Operational Plan
Handling:
-
Use in a well-ventilated area to keep airborne concentrations low.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
Storage:
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]
Emergency and Disposal Procedures
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[1]
-
Wear the appropriate personal protective equipment as outlined above.[1][6]
-
For solid spills, sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[1][2]
-
For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[6]
-
Decontaminate the spill area and equipment with alcohol or another suitable solvent.[6]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2][8]
-
Do not allow the product to enter drains or waterways.[2][7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. isotope.com [isotope.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pccarx.com [pccarx.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 8. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
